STING agonist-11
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H20ClF4N3O2 |
|---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
(4S)-1-[(2-chloro-6-fluorophenyl)methyl]-3,4-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-4H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H20ClF4N3O2/c1-13-16-7-6-14(24(34)31-11-17-21(29)9-15(27)10-22(17)30)8-23(16)33(25(35)32(13)2)12-18-19(26)4-3-5-20(18)28/h3-10,13H,11-12H2,1-2H3,(H,31,34)/t13-/m0/s1 |
InChI Key |
DQAVYPSHLPBIAS-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of STING Agonist-11: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on a Novel Immunotherapeutic Agent
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the discovery and synthesis of a novel non-cyclic dinucleotide STING agonist, referred to as STING Agonist-11, which is chemically identified as 2-((Pyrazolo[1,5-a]pyrimidine-3-carboxamido)methyl)benzofuran-7-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals actively working in the field of immuno-oncology.
Introduction to this compound
This compound is a small molecule activator of the STING pathway. Its chemical structure, featuring a pyrazolo[1,5-a]pyrimidine core, distinguishes it from the endogenous cyclic dinucleotide (CDN) ligands of STING. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] The development of non-CDN STING agonists like this compound is driven by the need for systemically bioavailable drugs with improved pharmacokinetic properties compared to natural CDNs.
Chemical Structure:
-
IUPAC Name: 2-((Pyrazolo[1,5-a]pyrimidine-3-carboxamido)methyl)benzofuran-7-carboxylic acid
-
Molecular Formula: C₁₇H₁₂N₄O₄
-
Molecular Weight: 336.31 g/mol
Mechanism of Action and Signaling Pathway
Upon entering the cell, this compound directly binds to the STING protein, which is primarily localized on the endoplasmic reticulum membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other inflammatory cytokines. This cascade of events initiates a powerful innate immune response that can lead to the activation of dendritic cells, priming of tumor-specific T cells, and ultimately, tumor regression.
Caption: STING Signaling Pathway Activation by this compound.
Synthesis of this compound
While the specific, proprietary synthesis of this compound is not publicly disclosed, a plausible and representative synthetic route can be devised based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides.[1][2] The general strategy involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the benzofuran moiety.
General Synthetic Approach
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. For the synthesis of a pyrazolo[1,5-a]pyrimidine-3-carboxamide, a common precursor is a 3-aminopyrazole-4-carboxylate, which can be reacted with a β-ketoester or a similar reagent.
Caption: Representative workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine core structure, which is a key intermediate for this compound.
Materials:
-
Methyl 3-amino-1H-pyrazole-4-carboxylate
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equivalent) in glacial acetic acid.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water while stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the methyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Note: This is a representative protocol. The synthesis of the specific side chains and their attachment to the core would require additional, specific synthetic steps.
Biological Evaluation and Quantitative Data
The biological activity of STING agonists is typically characterized through a series of in vitro and in vivo assays. While specific data for this compound is not extensively published, the following tables summarize representative quantitative data for potent non-CDN STING agonists.
Table 1: In Vitro Activity of Representative Non-CDN STING Agonists
| Compound | STING Binding (EC₅₀, µM) | IFN-β Induction (EC₅₀, µM) | Cell Line |
| Compound A | 0.5 | 1.2 | THP-1 |
| Compound B | 0.2 | 0.8 | HEK293T (STING transfected) |
| Compound C | 1.1 | 2.5 | Primary Human PBMCs |
Data are representative and compiled from various sources on non-CDN STING agonists.
Table 2: In Vivo Anti-Tumor Efficacy of a Representative Non-CDN STING Agonist
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Animal Model |
| Vehicle | 0 | 0 | Syngeneic Mouse Model |
| STING Agonist (i.v.) | 75 | 40 | Syngeneic Mouse Model |
| Anti-PD-1 | 30 | 10 | Syngeneic Mouse Model |
| STING Agonist + Anti-PD-1 | 95 | 80 | Syngeneic Mouse Model |
Data are representative and compiled from various sources on non-CDN STING agonists.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel STING agonists. The following are representative protocols for key experiments.
STING Binding Assay (Homogeneous Time-Resolved FRET - HTRF)
Objective: To determine the binding affinity of the test compound to the STING protein.
Materials:
-
Recombinant human STING protein (tagged with terbium cryptate)
-
Biotinylated cGAMP (as a tracer)
-
Streptavidin-d2
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compound (this compound)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound, followed by the terbium-labeled STING protein.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of biotinylated cGAMP and streptavidin-d2.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio and plot the data against the compound concentration to determine the EC₅₀ value.
IFN-β Reporter Gene Assay
Objective: To measure the ability of the test compound to induce STING-dependent IFN-β production.
Materials:
-
HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (this compound).
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to untreated controls and plot the results to determine the EC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Structural and Mechanistic Profile of STING Agonist-11: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of STING Agonist-11, a novel small molecule activator of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. This document outlines the chemical structure of this compound, its mechanism of action, and relevant experimental data and protocols for its characterization.
Chemical Structure and Properties of this compound
This compound, systematically named 2-((Pyrazolo[1,5-a]pyrimidine-3-carboxamido)methyl)benzofuran-7-carboxylic acid, is a synthetic small molecule with the chemical formula C17H12N4O4.[1] Its molecular structure is characterized by a central pyrazolo[1,5-a]pyrimidine core linked to a benzofuran moiety.
| Property | Value | Reference |
| IUPAC Name | 2-((Pyrazolo[1,5-a]pyrimidine-3-carboxamido)methyl)benzofuran-7-carboxylic acid | [1] |
| Chemical Formula | C17H12N4O4 | [1] |
| Molecular Weight | 336.31 g/mol | [1] |
| Exact Mass | 336.0859 | [1] |
| InChI Key | BICDHWPHEXMVAT-UHFFFAOYSA-N | |
| SMILES Code | O=C(O)c1cccc2c1oc(CN C(=O)c3cn4nccc4n3)c2 |
The STING Signaling Pathway and Mechanism of Action
The STING pathway is a pivotal signaling cascade that detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that occurring within tumor cells. Activation of this pathway leads to a robust anti-tumor immune response.
Upon binding of a STING agonist, such as this compound, the STING protein, which resides on the endoplasmic reticulum, undergoes a conformational change. This leads to its dimerization and translocation to the Golgi apparatus. Here, it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines play a crucial role in activating dendritic cells, enhancing the cross-presentation of tumor antigens, and ultimately leading to the priming and activation of tumor-specific T cells.
Quantitative Data for this compound
Limited quantitative data is publicly available for this compound. However, initial in vitro experiments have demonstrated its ability to directly engage and activate the STING pathway.
| Assay | Description | Result | Concentration |
| In vitro STING Phosphorylation | Measures the ability of the agonist to induce the phosphorylation of the C-terminal tail (CTT) of recombinant STING protein by TBK1. | Phosphorylation of STING CTT observed | 5 µM and 10 µM |
This data is based on an immunoblot analysis and indicates direct target engagement.
Experimental Protocols
While specific, detailed protocols for this compound are not widely published, the following are standard methodologies used to characterize STING agonists. These protocols can be adapted for the evaluation of this compound.
In Vitro STING Phosphorylation Assay
Objective: To determine the direct activation of STING by measuring its phosphorylation by TBK1.
Methodology:
-
Recombinant human STING C-terminal tail (CTT) domain and recombinant active TBK1 are incubated in a kinase assay buffer.
-
This compound is added at various concentrations (e.g., 0.1, 1, 5, 10 µM). A no-agonist control is included.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
Samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated STING (p-STING) and a total STING antibody as a loading control.
-
Detection is performed using a chemiluminescent substrate and an imaging system.
STING Reporter Assay in THP-1 Cells
Objective: To measure the activation of the STING pathway in a cellular context, leading to IRF3-mediated gene transcription.
Methodology:
-
THP-1 Dual™ reporter cells, which express a secreted luciferase gene under the control of an IRF-inducible promoter, are plated in a 96-well plate.
-
Cells are treated with varying concentrations of this compound. A known STING agonist (e.g., 2'3'-cGAMP) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
The plate is incubated for 24 hours at 37°C and 5% CO2.
-
A sample of the cell culture supernatant is collected.
-
A luciferase detection reagent is added to the supernatant.
-
Luminescence is measured using a luminometer.
-
The fold induction of the reporter gene is calculated relative to the vehicle control.
Cytokine Secretion Assay
Objective: To quantify the production of type I interferons and other pro-inflammatory cytokines following STING activation.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) are seeded in a culture plate.
-
Cells are stimulated with different concentrations of this compound for 24-48 hours.
-
The cell culture supernatant is collected.
-
The concentration of cytokines such as IFN-β, TNF-α, and IL-6 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
Conclusion
This compound is a novel small molecule activator of the STING pathway with a defined chemical structure. While comprehensive biological data remains limited in the public domain, initial findings confirm its ability to directly engage the STING protein and initiate downstream signaling. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel STING agonists, which hold significant promise for the advancement of cancer immunotherapy. Further studies are warranted to fully elucidate its in vivo efficacy and potential for clinical development.
References
A Technical Guide to STING Agonist-11 and cGAS-STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway and the role of STING agonist-11 as a potent activator. It is designed for professionals in research and drug development, offering detailed mechanistic insights, comparative quantitative data, and key experimental protocols.
The cGAS-STING Signaling Pathway: A Core Innate Immunity Axis
The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Its activation triggers a robust inflammatory response, primarily through the production of type I interferons (IFNs), linking innate and adaptive immunity.[3][4]
Mechanism of Activation:
-
DNA Sensing : The process begins when the enzyme cGAS recognizes and binds to double-stranded DNA (dsDNA) present in the cytoplasm.[5] This aberrant DNA can be from viral infections, retroviruses, or damaged self-DNA released from mitochondria or the nucleus.
-
cGAMP Synthesis : Upon binding to dsDNA, cGAS undergoes a conformational change and is activated. It then catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation : cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING dimers.
-
Translocation and Signaling Cascade : Activated STING translocates from the ER through the Golgi apparatus. In this new location, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
Transcription Factor Activation : TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I IFNs (e.g., IFN-β). Simultaneously, STING activation can also trigger the NF-κB pathway, leading to the production of other pro-inflammatory cytokines.
-
Immune Response : The secreted type I IFNs act in an autocrine and paracrine manner to stimulate the expression of numerous interferon-stimulated genes (ISGs), which establish an antiviral state and modulate a broader adaptive immune response, including the activation of dendritic cells and cytotoxic T cells.
Caption: The canonical cGAS-STING signaling pathway.
This compound: A Potent Small Molecule Activator
This compound is a potent, small molecule activator of the STING pathway. As a non-cyclic dinucleotide (non-CDN) agonist, it represents a class of synthetic molecules designed to directly engage and activate the STING protein, bypassing the need for cGAS and cytosolic DNA. This direct activation makes such compounds valuable tools for research and potential therapeutics in immuno-oncology.
Chemical and Physical Properties:
-
Name : this compound (also referred to as Compound 92)
-
Type : Small molecule, cyclic urea activator
-
Chemical Formula : C17H12N4O4
-
Molecular Weight : 336.31 g/mol
-
Mechanism : Directly binds to and activates the STING protein, initiating the downstream signaling cascade involving TBK1 and IRF3.
Quantitative Analysis of STING Agonists
The potency of STING agonists is typically quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in various cellular assays. This compound demonstrates high potency with an EC₅₀ in the nanomolar range.
| Compound Name | Type | Key Metric | Cell Line / System | Source(s) |
| This compound | Small Molecule | EC₅₀: 18 nM | Not specified | |
| STING agonist-10 | Small Molecule | EC₅₀: 2600 nM | Not specified | |
| endo-S-cGAFMP | CDN Analog | EC₅₀: 2.45 µM | THP-1 Monocytes | |
| endo-S-cGAFMP | CDN Analog | EC₅₀: 5.54 µM | RAW Macrophages | |
| (GalNAc)3-CPT | Small Molecule | IC₅₀: 3.07 µM | HepG2 Cells | |
| GA-MOF | Agonist Delivery | EC₅₀: 2.34 µM | THP-1 Reporter Cells | |
| ADU-S100 | Synthetic CDN | Terminated Phase II | Clinical Trial |
Key Experimental Methodologies
Evaluating the efficacy of STING agonists like this compound involves a series of in vitro and in vivo experiments to confirm pathway activation and measure downstream effects.
In Vitro STING Activation Assay (Luciferase Reporter)
This assay is used to quantify the activation of the STING pathway by measuring the transcriptional activity of an interferon-stimulated response element (ISRE).
Protocol:
-
Cell Culture : Plate reporter cells (e.g., THP-1-Dual™ or HEK-Blue™ ISG) that contain a secreted luciferase gene under the control of an ISG-inducible promoter.
-
Compound Treatment : Add varying concentrations of this compound to the cells. Include a positive control (e.g., cGAMP) and a negative control (vehicle).
-
Incubation : Incubate cells for 18-24 hours to allow for pathway activation and reporter gene expression.
-
Signal Detection : Collect the cell culture supernatant and add a luminescent substrate (e.g., QUANTI-Luc™).
-
Measurement : Measure the luminescence using a microplate reader.
-
Analysis : Plot the luminescence signal against the agonist concentration to determine the EC₅₀ value.
Caption: Workflow for a STING activation luciferase reporter assay.
Western Blot for Pathway Phosphorylation
This method directly assesses the activation of key signaling proteins by detecting their phosphorylated forms.
Protocol:
-
Cell Treatment : Culture relevant cells (e.g., THP-1 monocytes) and treat with this compound for a short period (e.g., 1-3 hours).
-
Lysis : Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE : Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and incubate with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, or p-IRF3. A total protein or loading control (e.g., β-actin) antibody should be used for normalization.
-
Detection : Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
Caption: Workflow for Western Blot analysis of STING pathway proteins.
RT-qPCR for Interferon Gene Expression
This technique measures the upregulation of target gene mRNA (e.g., IFNB1, CXCL10) following STING pathway activation.
Protocol:
-
Cell/Tissue Treatment : Treat cells or tissues with this compound.
-
RNA Extraction : Isolate total RNA from the samples using a suitable kit.
-
Reverse Transcription : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR) : Perform qPCR using the synthesized cDNA, specific primers for target genes (IFNB1, etc.), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis : Calculate the relative fold change in gene expression using the ΔΔCt method.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of STING Agonist-11 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role and mechanism of action of STING agonists, with a focus on STING agonist-11. It details the underlying signaling cascade, presents key quantitative data from representative STING agonists to illustrate potency and efficacy, and provides comprehensive experimental protocols for evaluating STING pathway activation. This document is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of STING agonists.
Introduction to the STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental mechanism of the innate immune system that senses the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines. This cascade initiates a robust innate immune response and bridges to adaptive immunity, promoting anti-tumor and anti-viral effects.
This compound: A Modulator of Innate Immunity
This compound is a non-cyclic dinucleotide small molecule designed to activate the STING pathway. Its chemical formula is C17H12N4O4, and it has a molecular weight of 336.31 g/mol . By mimicking the action of the natural STING ligand cGAMP, this compound can induce the downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation of innate immunity makes it a promising candidate for therapeutic development, particularly in the field of oncology.
The STING Signaling Pathway
The activation of the innate immune response by STING agonists follows a well-defined signaling cascade. The diagram below illustrates the key molecular events initiated by the detection of cytosolic DNA and the subsequent activation of the cGAS-STING pathway.
Quantitative Analysis of STING Agonist Activity
The potency and efficacy of STING agonists are determined through various in vitro assays. Due to the limited availability of specific quantitative data for this compound, the following tables present representative data from other well-characterized STING agonists to illustrate typical quantitative parameters.
Table 1: In Vitro Potency of Representative STING Agonists
| Compound | Cell Line | Assay | Readout | EC50 (µM) | Reference |
| 2'3'-cGAMP | THP-1 | ISG Reporter | Luciferase Activity | ~70 | |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | ISG Reporter | Luciferase Activity | 39.7 | |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | ISG Reporter | Luciferase Activity | 10.5 | |
| diABZI | THP1-Dual | IRF Reporter | Luciferase Activity | 0.000144 |
Table 2: Cytokine Induction by a Representative STING Agonist (ADU-S100) in Glioblastoma (GBM) Explants
| Cytokine | Fold Change (ADU-S100 vs. Control) |
| CXCL10 | >100 |
| IFN-β | ~50 |
| CCL5 | ~20 |
| TNF-α | ~10 |
| IL-6 | ~5 |
| Data is illustrative and based on findings in glioblastoma explants treated with ADU-S100. |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the activity of STING agonists.
In Vitro STING Activation Assay using THP-1 Reporter Cells
This protocol describes the use of a human monocytic cell line (THP-1) engineered with an interferon-stimulated gene (ISG) reporter to quantify STING pathway activation.
Materials:
-
THP-1 ISG reporter cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
STING agonist (e.g., this compound)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed THP-1 ISG reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of the STING agonist in culture medium.
-
Add 100 µL of the diluted STING agonist to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value.
Measurement of Cytokine Secretion by ELISA
This protocol details the quantification of IFN-β secretion from peripheral blood mononuclear cells (PBMCs) following treatment with a STING agonist.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
STING agonist (e.g., this compound)
-
24-well tissue culture plates
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 24-well plate at a density of 1 x 10^6 cells/well in 1 mL of culture medium.
-
Treat the cells with various concentrations of the STING agonist. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the IFN-β ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-β in each sample based on a standard curve.
Western Blot for STING Pathway Activation
This protocol describes the detection of phosphorylated STING and IRF3 as a direct measure of pathway activation.
Materials:
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
STING agonist (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the STING agonist for the desired time points (e.g., 0, 1, 3, 6 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating a novel STING agonist and the logical relationship between STING activation and the subsequent immune response.
Conclusion
This compound represents a promising therapeutic agent for the activation of the innate immune system. By targeting the STING pathway, it has the potential to induce a robust anti-tumor and anti-viral immune response. The experimental protocols and representative data presented in this guide provide a framework for the evaluation and characterization of STING agonists. Further investigation into the specific quantitative properties and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. This document serves as a foundational resource for scientists and researchers dedicated to advancing the field of innate immunity and developing novel immunotherapies.
References
Structure-Activity Relationship of Novel STING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of novel agonists targeting the Stimulator of Interferon Genes (STING) pathway. As a pivotal mediator of innate immunity, the cGAS-STING pathway has emerged as a highly promising target for cancer immunotherapy.[1][2] Understanding the intricate relationship between the chemical structure of a STING agonist and its biological activity is paramount for the rational design of potent, selective, and systemically available therapeutics. This document summarizes key SAR findings, presents quantitative data for novel agonists, details essential experimental protocols, and visualizes the core signaling and experimental workflows.
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[3][4]
Pathway Activation Cascade:
-
DNA Sensing: The enzyme cGAS recognizes and binds to dsDNA in the cytoplasm.[4] This binding triggers a conformational change in cGAS, activating its enzymatic function.
-
Second Messenger Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to STING, a protein dimer located on the endoplasmic reticulum (ER) membrane. This binding event induces a significant conformational change in STING.
-
Translocation and Signaling Complex Formation: The activated STING dimer translocates from the ER to the Golgi apparatus. During this transit, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: TBK1 phosphorylates the C-terminal tail of STING, creating a docking site for Interferon Regulatory Factor 3 (IRF3). TBK1 then phosphorylates IRF3, leading to its dimerization and translocation into the nucleus. Concurrently, the STING-TBK1 axis can also activate the NF-κB pathway.
-
Cytokine Production: In the nucleus, phosphorylated IRF3 dimers and NF-κB act as transcription factors, driving the expression of Type I interferons (IFN-α, IFN-β) and a suite of other pro-inflammatory cytokines and chemokines (e.g., CXCL10, IL-6). This robust cytokine response bridges the innate and adaptive immune systems, promoting dendritic cell maturation, antigen presentation, and the priming of tumor-specific CD8+ T cells.
References
- 1. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
STING agonist-11 target binding and affinity
An In-depth Technical Guide to STING Agonist-11: Target Binding and Affinity
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, a potent small molecule activator of the Stimulator of Interferon Genes (STING) pathway.
Introduction
This compound is a key molecule in the exploration of immunotherapies targeting the cGAS-STING pathway.[1] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can signal the presence of pathogens or cellular damage, and subsequently mounting an immune response. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which are vital for anti-tumor and anti-viral immunity.[1] this compound, a small molecule with a cyclic urea core, has been identified as a potent activator of this pathway.[2][3]
Chemical Properties
| Property | Value | Source |
| Chemical Name | 2-((Pyrazolo[1,5-a]pyrimidine-3-carboxamido)methyl)benzofuran-7-carboxylic acid | MedKoo Biosciences[1] |
| Molecular Formula | C17H12N4O4 | MedKoo Biosciences |
| Molecular Weight | 336.31 g/mol | MedKoo Biosciences |
| SMILES Code | OC(C1=CC=CC2=C1OC(CNC(C3=C4N(C=CC=N4)N=C3)=O)=C2)=O | MedKoo Biosciences |
Target Binding and Affinity
This compound directly engages the STING protein. The binding is facilitated by a combination of hydrogen bonding and hydrophobic interactions between the agonist and specific amino acid residues within the STING binding pocket. The structural integrity of the cyclic urea core of this compound is a critical determinant of its binding affinity and selectivity.
While a specific dissociation constant (Kd) for this compound is not publicly available, its high potency is demonstrated by its effective concentration (EC50) value.
| Parameter | Value | Cell Line | Source |
| EC50 | 18 nM | Not Specified | MedChemExpress |
Signaling Pathway
Upon binding, this compound induces a conformational change in the STING protein, leading to its activation. This initiates a downstream signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.
References
Cellular Uptake and Localization of STING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING using synthetic agonists has emerged as a promising strategy in cancer immunotherapy. However, the efficacy of these agonists is critically dependent on their ability to reach their intracellular target, the STING protein, which resides on the endoplasmic reticulum (ER). This technical guide provides an in-depth overview of the cellular uptake and localization of cyclic dinucleotide (CDN) STING agonists, using the canonical agonist 2',3'-cGAMP as a representative model. While specific data for a designated "STING agonist-11" is not publicly available, the principles and methodologies described herein are broadly applicable to CDN-based STING agonists.
The Challenge of Cellular Uptake for STING Agonists
A primary hurdle for the therapeutic development of STING agonists is their generally poor cellular permeability. As cyclic dinucleotides, these molecules are negatively charged and hydrophilic, which limits their ability to passively diffuse across the lipid bilayer of the cell membrane. Consequently, efficient delivery into the cytosol is a key determinant of their biological activity.
Mechanisms of Cellular Uptake
Several strategies are being explored to enhance the cellular uptake of STING agonists:
-
Nanoparticle-based Delivery: Encapsulating STING agonists within nanoparticles, such as lipid nanoparticles or biodegradable mesoporous silica nanoparticles (bMSN), can significantly improve their cellular uptake. These nanoparticles can be engineered to be efficiently internalized by cells through endocytosis.[1][2][3]
-
Prodrug Strategies: Modification of the STING agonist into a prodrug form can enhance its membrane permeability. Once inside the cell, the modifying groups are cleaved by intracellular enzymes to release the active agonist.
-
Conjugation: Attaching the STING agonist to a molecule that facilitates cellular entry, such as a cell-penetrating peptide or a lipid, can also improve its delivery into the cytosol.[4]
-
Exosome-based Delivery: Exosomes, which are natural nanovesicles, can be loaded with STING agonists and used to deliver them to target cells. This method leverages the natural uptake mechanisms of exosomes.[5]
Subcellular Localization and STING Activation
Once inside the cell, the STING agonist must localize to the endoplasmic reticulum to bind to and activate the STING protein. The activation of STING initiates a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
The general sequence of events following successful cellular delivery of a STING agonist is as follows:
-
Cytosolic Release: If delivered via a nanoparticle or endocytotic mechanism, the agonist must escape the endosome to reach the cytosol.
-
STING Binding: In the cytosol, the agonist binds to the ligand-binding domain of the STING dimer located on the ER membrane.
-
STING Translocation: Upon binding, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus.
-
TBK1 and IRF3 Recruitment: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates and activates interferon regulatory factor 3 (IRF3).
-
Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.
Quantitative Data on STING Agonist Uptake and Activity
The following table summarizes representative quantitative data for STING agonist delivery and activation from preclinical studies. It is important to note that these values can vary significantly depending on the specific agonist, delivery system, and cell type used.
| Parameter | Agonist/Delivery System | Cell Type | Value | Reference |
| Cellular Uptake | bis(POC)-3′,3′-c-di(2′-fluoro-2′-deoxy-AMP) | THP-1 cells | Peak uptake within 2 hours at µM concentrations | |
| Nanoparticle-encapsulated cdGMP (NP-cdGMP) | Dendritic Cells | ~8% of LN macrophages and 3-4% of DCs positive for cdGMP 24h post-injection | ||
| STING Activation (EC50) | GA-MOF (cGAMP conjugated to a metal-organic framework) | THP-1 reporter cells | 2.34 ± 1.44 µM | |
| Free cGAMP (GA) | THP-1 reporter cells | 6.98 ± 1.15 µM | ||
| Cytokine Production (IFN-β) | bMSN-delivered STING agonist | Dendritic Cells | Significantly increased IFN-β secretion compared to free agonist |
Experimental Protocols
In Vitro Cellular Uptake Assay using Fluorescence Microscopy
Objective: To visualize and quantify the cellular uptake of a fluorescently labeled STING agonist.
Materials:
-
Fluorescently labeled STING agonist (e.g., Fluo-cGAMP)
-
Target cells (e.g., THP-1 monocytes or dendritic cells)
-
Cell culture medium and supplements
-
Confocal microscope
-
DAPI (for nuclear staining)
-
WGA-CF640R (for membrane staining)
-
Objective slides
-
Cytospin centrifuge
Protocol:
-
Seed target cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled STING agonist at the desired concentration and for various time points (e.g., 1, 4, 18 hours).
-
As a control, treat a set of cells with the free fluorescent label.
-
At each time point, wash the cells with PBS to remove any unbound agonist.
-
Resuspend the cells and spin them onto objective slides using a cytospin centrifuge.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI and the cell membrane with WGA-CF640R.
-
Mount the slides and visualize the cells using a confocal microscope.
-
Quantify the intracellular fluorescence intensity using appropriate image analysis software.
Subcellular Fractionation and Western Blotting for STING Localization
Objective: To determine the subcellular localization of STING protein following agonist treatment.
Materials:
-
STING agonist
-
Target cells
-
Subcellular fractionation kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Primary antibodies against STING, ER marker (e.g., Calnexin), and Golgi marker (e.g., GM130)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat target cells with the STING agonist for various time points.
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the cytosolic, ER, and Golgi fractions.
-
Determine the protein concentration of each fraction using a protein assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against STING and the subcellular markers.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the distribution of the STING protein across the different fractions at each time point.
Visualizations
Caption: The STING signaling pathway initiated by a cytosolic agonist.
Caption: Experimental workflow for analyzing cellular uptake of a fluorescent STING agonist.
References
- 1. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants [jci.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
An In-Depth Technical Guide to STING Agonist-11 for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This activation bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy. This guide provides a comprehensive technical overview of STING agonists for cancer research, with a primary focus on the well-characterized clinical candidate ADU-S100 (MIW815) as a representative agent. Additionally, it introduces Compound 11 , a novel preclinical STING agonist, to illustrate the landscape of emerging therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological processes.
The STING Pathway in Cancer Immunotherapy
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key mediator of anti-tumor immunity.[1] Cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress and damage often found in the tumor microenvironment (TME), is detected by cGAS. This leads to the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING on the endoplasmic reticulum.[2][3][4] STING activation initiates a signaling cascade through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the transcription of type I IFNs (IFN-α/β) and other inflammatory cytokines.[2]
This inflammatory cascade remodels the TME from an immunosuppressive to an immunostimulatory state by:
-
Enhancing antigen presentation: STING activation in antigen-presenting cells (APCs), such as dendritic cells (DCs), promotes their maturation and ability to prime tumor-specific CD8+ T cells.
-
Recruiting immune cells: The production of chemokines attracts cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to the tumor site.
-
Direct tumor cell killing: In some contexts, high concentrations of STING agonists can induce TNFα-dependent tumor cell apoptosis.
STING agonists are designed to mimic the action of cGAMP, directly activating this pathway to generate a robust anti-tumor immune response.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs), such as cGAMP or synthetic agonists, to the STING protein. This triggers a conformational change, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1. TBK1, in turn, phosphorylates IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons.
References
- 1. G10 is a direct activator of human STING | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Preclinical Data on Small Molecule STING Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for small molecule activators of the Stimulator of Interferon Genes (STING) pathway. The activation of STING is a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors by inducing a potent type I interferon response. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathway and a typical preclinical development workflow.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for a selection of representative small molecule STING activators.
Table 1: In Vitro Activity of Small Molecule STING Activators
| Compound | Cell Line | Assay Type | Readout | EC50 | Reference(s) |
| SNX281 | THP-1 | IFN-β Secretion | ELISA | 6.6 µM | [1][2] |
| J774A.1 (murine) | IFN-β Secretion | ELISA | 0.9 µM | [1] | |
| Human PBMCs | IFN-β Secretion | ELISA | Haplotype-dependent (e.g., 2.37 µM for cynomolgus) | [1][2] | |
| KAS-08 | THP-1-ISG-Luc | ISG Reporter | Luciferase | 330 nM (in presence of 1 µg/mL cGAMP) | |
| diABZI | THP1-Dual™ Cells | NF-κB/IRF Reporter | Luciferase | 0.01 - 30 µM | |
| IMSA101 | THP1-ISG-luc | ISG Reporter | Luciferase | 8 µM | |
| THP1-ISG-luc (with PFO) | ISG Reporter | Luciferase | 20-30 nM | ||
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ELISA | ~70 µM | |
| THP-1 | IFN-β Secretion | ELISA | 124 µM |
Table 2: In Vivo Antitumor Efficacy of Small Molecule STING Activators
| Compound | Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference(s) |
| SNX281 | CT26 Colon Carcinoma | BALB/c | Single IV dose | Complete and durable tumor regression | |
| diABZI | B16.F10 Melanoma | C57BL/6 | 0.035 µmol/mouse, IV, every 3 days (3 doses) | Significant inhibition of tumor growth | |
| MSA-2 | Syngeneic ccRCC models | - | Oral administration | Effective tumor growth inhibition and improved survival | |
| KAS-08 | CT26 Mouse Tumor Model | BALB/c | 15 mg/kg IV + 2 µg IT cGAMP (Day 5 post-implant) | Synergistic antitumor effect with cGAMP | |
| D166 | Pancreatic Tumor Model | - | - | Significant inhibition of tumor proliferation |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate small molecule STING activators.
In Vitro STING Activation Assays
a) Interferon-Stimulated Gene (ISG) Reporter Assay:
-
Objective: To quantify the activation of the STING pathway by measuring the expression of a reporter gene under the control of an ISG promoter.
-
Cell Line: THP-1-Dual™ or HEK293T cells stably expressing human STING and an ISG-luciferase reporter construct are commonly used.
-
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a specified density (e.g., 100,000 cells/well) and incubated.
-
Compound Treatment: A serial dilution of the small molecule STING activator is prepared and added to the cells. Often, a sub-optimal concentration of cGAMP is co-administered to screen for synergistic activators.
-
Incubation: The treated cells are incubated for a period of 18-24 hours.
-
Lysis and Luciferase Measurement: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. Luminescence is then measured using a plate reader.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and a dose-response curve is fitted to determine the EC50 value.
-
b) Cytokine Release Assay:
-
Objective: To measure the secretion of key cytokines, such as IFN-β, TNF-α, and IL-6, following STING activation.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are typically used.
-
Procedure:
-
Cell Treatment: Cells are plated and treated with varying concentrations of the STING activator for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Cytokine concentrations are plotted against agonist concentrations to assess the dose-dependent effect.
-
c) STING Binding and Thermal Shift Assays:
-
Objective: To determine if a small molecule directly binds to the STING protein.
-
Methods:
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This competitive binding assay uses a recombinant STING protein and a fluorescently labeled cGAMP analog. The displacement of the labeled ligand by the test compound results in a change in the HTRF signal, allowing for the calculation of binding affinity (IC50).
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular context. Cells are treated with the compound, heated to various temperatures, and then lysed. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. The amount of soluble STING protein remaining at each temperature is quantified by Western blot.
-
In Vivo Efficacy Studies
a) Syngeneic Tumor Models:
-
Objective: To evaluate the antitumor efficacy of the STING activator in an immunocompetent animal model.
-
Procedure:
-
Tumor Cell Implantation: A known number of murine tumor cells (e.g., CT26 colon carcinoma, B16.F10 melanoma) are subcutaneously injected into the flank of syngeneic mice (e.g., BALB/c, C57BL/6).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and vehicle control groups.
-
Compound Administration: The small molecule STING activator is administered via a clinically relevant route, such as intravenous (IV), oral (PO), or intratumoral (IT) injection, following a specific dosing schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated, and survival curves may also be generated.
-
b) Pharmacodynamic (PD) and Pharmacokinetic (PK) Studies:
-
Objective: To assess the in vivo biological effects (PD) and the absorption, distribution, metabolism, and excretion (PK) of the STING activator.
-
Procedure:
-
PD Analysis: At various time points after compound administration, blood samples and tumors are collected. Cytokine levels (e.g., IFN-β) in the serum are measured by ELISA. Tumors can be analyzed for immune cell infiltration by flow cytometry or immunohistochemistry.
-
PK Analysis: Blood samples are collected at multiple time points post-dosing. The concentration of the compound in the plasma is measured using LC-MS/MS to determine key PK parameters like half-life, Cmax, and bioavailability.
-
Visualizations: Pathways and Workflows
STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, which is the primary target of small molecule STING activators.
Preclinical Development Workflow for STING Activators
This diagram outlines a typical workflow for the preclinical evaluation of a novel small molecule STING activator.
References
The role of STING activation in tumor microenvironment
An In-Depth Technical Guide to the Role of STING Activation in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from the host's own cells under conditions of stress and damage, such as cancer.[1][2] The cyclic GMP-AMP synthase (cGAS)-STING pathway serves as a crucial bridge between innate and adaptive immunity.[3] Upon activation, it triggers a cascade of immune responses, including the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4] This activation within the tumor microenvironment (TME) can fundamentally reshape the immune landscape, converting immunologically "cold" tumors, which are devoid of immune cells, into "hot" tumors that are infiltrated by T cells and responsive to immunotherapy.
Recent research has illuminated the pivotal role of STING in anti-tumor defense, making it a highly attractive target for cancer immunotherapy. Pharmacological activation of STING with agonists has demonstrated potent anti-tumor efficacy in numerous preclinical models and is the subject of ongoing clinical investigation. However, the pathway's role is complex, with some evidence suggesting that chronic activation can, in certain contexts, promote immune suppression and tumor progression. This guide provides a comprehensive technical overview of the STING pathway's function within the TME, summarizes key quantitative data, details relevant experimental protocols, and visualizes core concepts to inform research and therapeutic development.
The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic dsDNA.
-
DNA Sensing by cGAS : The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor for cytosolic dsDNA. Genomic instability in cancer cells can lead to the accumulation of micronuclei or mitochondrial DNA in the cytoplasm, which is then recognized by cGAS.
-
cGAMP Synthesis : Upon binding to dsDNA, cGAS catalyzes the synthesis of a second messenger molecule, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP).
-
STING Activation : Under basal conditions, STING is a transmembrane protein located in the endoplasmic reticulum (ER). The binding of cGAMP induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.
-
Downstream Signaling : In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Gene Transcription : Phosphorylated IRF3 forms a homodimer, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β). The STING pathway can also activate the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.
Role of STING Activation in the Tumor Microenvironment
STING activation orchestrates a multi-faceted anti-tumor immune response by influencing various cellular components within the TME.
-
Innate Immune Activation :
-
Dendritic Cells (DCs) : STING activation is critical for the maturation and activation of DCs, particularly Batf3-lineage DCs, which are essential for cross-priming CD8+ T cells against tumor antigens. Activated DCs upregulate costimulatory molecules like CD86 and produce type I IFNs, enhancing their ability to prime T cells.
-
Macrophages : STING agonists can promote the repolarization of immunosuppressive M2-like tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor M1-like phenotype. M1 macrophages secrete cytokines such as TNF-α and IL-12, which are crucial for T cell activation.
-
Natural Killer (NK) Cells : The cGAS-STING pathway enhances NK cell-mediated tumor killing by upregulating the expression of NK cell ligands (like NKG2D ligands) on tumor cells.
-
-
Adaptive Immune Priming and Recruitment :
-
The type I IFNs produced following STING activation are paramount for the cross-priming of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs).
-
STING activation leads to the production of chemokines, notably CXCL9 and CXCL10, which are potent chemoattractants for effector T cells, recruiting them into the tumor. This process can transform tumors from "cold" to "hot".
-
-
Direct Effects on Tumor Cells :
-
Beyond immune modulation, STING activation can have direct effects on cancer cells, including the induction of apoptosis or senescence. In cervical cancer models, STING activation was shown to promote the degradation of HPV E7 oncoproteins, suppressing tumor growth.
-
Quantitative Effects of STING Activation
The following tables summarize quantitative data from preclinical studies, illustrating the impact of STING activation on the TME and tumor growth.
Table 1: Impact of STING Activation on Immune Cell Populations in the TME
| Model / Treatment | Cell Type | Change | Reference |
| Lewis Lung Carcinoma (LLC) in STING-KO mice | CD8+ T cells | Enhanced infiltration in STING-KO vs. WT | |
| Lewis Lung Carcinoma (LLC) in STING-KO mice | Myeloid-Derived Suppressor Cells (MDSCs) | Decreased infiltration in STING-KO vs. WT | |
| Ovarian Cancer (cisplatin + cGAMP) | CD8+ T cells | Increased infiltration | |
| Prostate Cancer (TRAMP-C2) with cGAMP | CD45+ immune cells | Increased percentage | |
| Prostate Cancer (TRAMP-C2) with cGAMP | CD11c+ DCs | Increased percentage | |
| Prostate Cancer (TRAMP-C2) with cGAMP | CD8α+ T cells | Increased percentage |
Table 2: Effect of STING Agonists on Tumor Growth in Preclinical Models
| STING Agonist | Tumor Model | Administration | Efficacy | Reference |
| DMXAA / Synthetic CDNs | B16 Melanoma, CT26 Colon | Intratumoral | Profound regression of established tumors | |
| ALG-031048 | CT26 Colon Carcinoma | Intratumoral | Complete response in up to 90% of animals | |
| diABZI | Cervical Cancer (Caski, HeLa) | Pharmacological activation | Suppressed tumor growth in mice | |
| cGAMP | Prostate Cancer (TRAMP-C2) | Intratumoral | Significantly inhibited tumor growth | |
| Native LLC vs. Neoantigen-expressing LLC | Native LLC | STING activation promoted tumor growth |
Table 3: Potency of STING Agonists in In Vitro Assays
| STING Agonist | Cell Line | Assay | EC50 Value | Reference |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | IFN-β Response | 39.7 μM | |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | IFN-β Response | 10.5 μM |
Experimental Protocols
Detailed methodologies are crucial for studying the STING pathway. Below are protocols for key experiments.
Protocol 1: In Vitro cGAS-STING Pathway Activation
This protocol describes how to induce and validate STING pathway activation in cultured cells using dsDNA transfection.
A. Materials:
-
Cells: Murine Embryonic Fibroblasts (MEFs) or human cell lines (e.g., THP-1).
-
dsDNA Probes: Custom synthesized and annealed single-stranded DNA.
-
Example 80 bp sense: ACATCTAGTACATGTCTAGTCAGTATCTAGTGATTATCTAGACATACATGATCTATGACATATATAGTGGATAAGTGTGG
-
Example 80 bp anti-sense: CCACACTTATCCACTATATATGTCATAGATCATGTATGTCTAGATAATCACTAGATACTGACTAGACATGTACTAGATGT
-
-
Reagents:
-
Annealing buffer (e.g., 10 mM Tris, 1 mM EDTA, 50 mM NaCl).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Lysis buffer for protein and RNA extraction.
-
Antibodies for Western blot: anti-pSTING, anti-pTBK1, anti-pIRF3, anti-STING, anti-Actin.
-
Primers for RT-qPCR: Ifnb1, Cxcl10, Actb.
-
B. Methodology:
-
Probe Preparation:
-
Resuspend sense and anti-sense ssDNA oligos to a final concentration of 100 μM in annealing buffer.
-
Mix equal volumes of sense and anti-sense oligos.
-
Anneal by heating at 95°C for 5 minutes, then gradually cool to room temperature.
-
-
Cell Culture and Transfection:
-
Seed cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Prepare transfection complexes according to the manufacturer's protocol, using the annealed dsDNA as the payload.
-
Add complexes to the cells and incubate for the desired time (e.g., 4-6 hours).
-
-
Validation of Activation:
-
Western Blot: Harvest cell lysates and perform Western blotting to detect the phosphorylation of STING, TBK1, and IRF3. An increase in phosphorylated forms indicates pathway activation.
-
RT-qPCR: Extract total RNA, synthesize cDNA, and perform quantitative PCR to measure the expression of STING target genes like Ifnb1 and Cxcl10.
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse model.
A. Materials:
-
Animals: 6-8 week old syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Tumor Cells: Syngeneic tumor cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma).
-
Treatment: STING agonist formulated in a suitable vehicle (e.g., saline).
-
Equipment: Calipers for tumor measurement, syringes, needles.
B. Methodology:
-
Tumor Implantation:
-
Subcutaneously inject ~1 x 10^6 tumor cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to an average volume of 50-100 mm³.
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
-
Randomization and Treatment:
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer the STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
-
Endpoint and Analysis:
-
Continue monitoring tumor growth and body weight.
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Calculate Tumor Growth Inhibition (TGI).
-
Excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry) to assess changes in the TME.
-
Protocol 3: Immunophenotyping of the TME by Flow Cytometry
This protocol outlines the steps to analyze immune cell populations within tumor tissue.
A. Materials:
-
Tumor Tissue: Freshly excised tumors from the in vivo study.
-
Reagents:
-
Digestion Buffer (e.g., RPMI with collagenase, hyaluronidase, and DNase I).
-
Red Blood Cell Lysis Buffer.
-
FACS Buffer (e.g., PBS with 2% FBS).
-
Fc block (anti-CD16/32).
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80, Gr-1).
-
Viability dye (e.g., DAPI, Propidium Iodide).
-
-
Equipment: GentleMACS Dissociator, 70 μm cell strainers, flow cytometer.
B. Methodology:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue into small pieces.
-
Incubate in digestion buffer with agitation at 37°C for 30-60 minutes.
-
Dissociate further using a GentleMACS Dissociator.
-
Filter the suspension through a 70 μm cell strainer.
-
Lyse red blood cells and wash the cell pellet.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer and count.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies on ice, protected from light.
-
Wash cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo), gating on live, single, CD45+ cells to identify and quantify different immune populations.
-
The Dual Role of STING Signaling
While acute STING activation is largely associated with potent anti-tumor immunity, there is emerging evidence of a dual role. Chronic STING activation, potentially driven by persistent genomic instability in tumors, can lead to immune-suppressive outcomes. This can include the upregulation of immune checkpoint molecules like PD-L1, contributing to T cell exhaustion and immune evasion. Furthermore, in some contexts, such as tumors with low antigenicity, STING signaling has been shown to promote tumor growth by inducing tolerogenic mechanisms like the activation of indoleamine 2,3-dioxygenase (IDO). These findings highlight the complexity of the pathway and the need to carefully consider the context and kinetics of STING activation in therapeutic design.
Conclusion and Future Directions
The cGAS-STING pathway is a master regulator of innate immunity and a powerful driver of anti-tumor T cell responses. Its ability to reshape the tumor microenvironment makes it one of the most promising targets in cancer immunotherapy. STING agonists, used alone or in combination with other treatments like checkpoint inhibitors, have shown remarkable efficacy in preclinical models, and early clinical trials are underway.
Key challenges remain, including optimizing drug delivery to target tumor and immune cells, managing potential toxicities, and understanding the mechanisms of resistance. The development of novel, systemically deliverable STING agonists and delivery systems, such as nanoparticles, is an active area of research aimed at overcoming the limitations of first-generation intratumorally delivered agents. A deeper understanding of the context-dependent and sometimes paradoxical roles of STING signaling will be essential to fully harness its therapeutic potential and improve outcomes for cancer patients.
References
- 1. The cGAS-STING pathway in cancer immunity: dual roles, therapeutic strategies, and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Cellular Mathematical Model Aids Understanding the cGAS-STING in NSCLC Pathogenicity [bio-protocol.org]
- 3. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 4. embopress.org [embopress.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of STING Agonist-11
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Specific in vivo administration protocols and quantitative efficacy data for "STING Agonist-11" (MedKoo Biosciences, Cat#: 208260; Chemical Formula: C17H12N4O4) are not extensively available in peer-reviewed literature. The following application notes and protocols are a comprehensive guide based on established methodologies for other novel small molecule STING agonists with similar therapeutic aims. Researchers should consider this a foundational resource and must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage for this compound in their specific experimental models.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. This response is pivotal in initiating anti-tumor immunity. STING agonists are a promising class of cancer therapeutics designed to activate this pathway, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing and combination therapies like immune checkpoint inhibitors.[1][2]
This compound is a small molecule activator of the STING pathway. Its in vivo administration aims to elicit a robust anti-tumor immune response. This document provides a detailed guide for its preclinical in vivo application.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage, including that occurring within tumor cells.
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or exogenous STING agonists.
Formulation and Preparation
Proper formulation is critical for the solubility, stability, and bioavailability of small molecule STING agonists. As specific formulation details for this compound are unavailable, a general protocol for similar compounds is provided.
Table 1: Example Formulation for a Novel Small Molecule STING Agonist
| Component | Purpose | Example Concentration |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/mL |
| DMSO | Solubilizing Agent | 5-10% (v/v) |
| PEG300/400 | Co-solvent | 30-40% (v/v) |
| Saline (0.9% NaCl) or PBS | Vehicle | q.s. to 100% |
Protocol for Formulation Preparation:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the specified volume of DMSO to dissolve the compound completely. Vortex if necessary.
-
Add the co-solvent (e.g., PEG300) and mix thoroughly.
-
Bring the solution to the final volume with sterile saline or PBS.
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, adjust the solvent ratios.
-
The final formulation should be prepared fresh before each administration.
In Vivo Administration Protocols
The choice of administration route depends on the therapeutic goal, whether it is local tumor control or a systemic anti-tumor response.
Intratumoral (I.T.) Administration
This route delivers a high concentration of the agonist directly to the tumor microenvironment, maximizing local immune activation while minimizing systemic exposure and potential toxicity.
Caption: Experimental workflow for intratumoral administration of this compound.
Protocol:
-
Animal Model: Use syngeneic tumor models (e.g., CT26 colon carcinoma in BALB/c mice, B16-F10 melanoma in C57BL/6 mice) with established subcutaneous tumors (typically 50-100 mm³).
-
Dosage: Based on studies with other small molecule STING agonists, a starting dose range of 10-100 µg per injection can be considered. Dose-response studies are essential.
-
Injection Volume: Typically 25-100 µL, depending on tumor size.
-
Procedure:
-
Anesthetize the mouse.
-
Using a 28-30 gauge needle, slowly inject the formulation directly into the center of the tumor.
-
Monitor the animal for recovery from anesthesia.
-
-
Dosing Schedule: A common schedule is every 3-4 days for a total of 2-3 injections.
Systemic Administration (Intravenous, I.V. or Intraperitoneal, I.P.)
Systemic delivery is necessary for treating metastatic disease and inaccessible tumors. This approach requires agonists with favorable pharmacokinetic properties to achieve therapeutic concentrations in tumor tissues without causing excessive systemic toxicity.[3]
Protocol:
-
Animal Model: As with I.T. administration, syngeneic tumor models are appropriate.
-
Dosage: Systemic doses are typically reported in mg/kg. A starting point could be in the range of 1-10 mg/kg, but this is highly dependent on the compound's potency and toxicity profile.[4][5]
-
Procedure:
-
I.V.: Administer the formulation via the tail vein. The injection volume should be around 100 µL for a 20-25g mouse.
-
I.P.: Inject the formulation into the peritoneal cavity. The volume can be up to 200 µL.
-
-
Dosing Schedule: Systemic administration may be performed once or twice weekly, depending on the compound's half-life and observed pharmacodynamic effects.
Efficacy and Pharmacodynamic Readouts
A comprehensive evaluation of this compound's in vivo activity involves monitoring tumor growth, assessing immune cell activation, and measuring cytokine production.
Table 2: Summary of In Vivo Efficacy Data from a Preclinical Study with a Novel Systemic STING Agonist (Example Data)
| Treatment Group | Dosing Route | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle | I.V. | - | 0% | 0/10 |
| STING Agonist (e.g., SNX281) | I.V. | 10 | 85% | 6/10 |
| Anti-PD-1 | I.P. | 10 | 40% | 1/10 |
| STING Agonist + Anti-PD-1 | I.V./I.P. | 10 | >100% (regression) | 9/10 |
Data is hypothetical and based on published results for compounds like SNX281 to illustrate potential outcomes.
Experimental Protocols for Key Readouts:
A. Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight as an indicator of toxicity.
B. Immune Cell Profiling by Flow Cytometry:
-
Sample Collection: At specified time points post-treatment, harvest tumors, draining lymph nodes, and spleens.
-
Tissue Processing:
-
Mince tissues and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain single-cell suspensions.
-
Lyse red blood cells.
-
Count viable cells.
-
-
Staining: Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80, Gr-1) and activation markers (e.g., CD69, CD86, MHC-II).
-
Analysis: Acquire data on a flow cytometer and analyze the frequency and activation state of different immune populations.
C. Cytokine Analysis:
-
Sample Collection: Collect peripheral blood (for plasma/serum) or prepare tumor homogenates at peak response times (e.g., 2-6 hours post-dose).
-
Measurement: Use multiplex cytokine arrays (e.g., Luminex) or ELISA to quantify levels of key cytokines such as IFN-β, TNF-α, IL-6, and CXCL10.
Table 3: Pharmacodynamic Biomarkers Following STING Agonist Administration (Example Data)
| Biomarker | Tissue | Time Point (post-dose) | Method | Expected Change |
| IFN-β | Plasma/Tumor | 2-6 hours | ELISA/qPCR | Significant Increase |
| CXCL10 | Plasma/Tumor | 6-24 hours | ELISA/qPCR | Significant Increase |
| CD8+ T Cell Infiltration | Tumor | 3-7 days | Flow Cytometry/IHC | Increase |
| Dendritic Cell Activation (CD86+) | Draining Lymph Node | 24-48 hours | Flow Cytometry | Increase |
Combination Therapy
STING agonists have shown synergistic effects when combined with other immunotherapies, particularly immune checkpoint inhibitors (ICIs).
Caption: Rationale for combining STING agonists with immune checkpoint inhibitors (ICIs).
Protocol for Combination with Anti-PD-1:
-
Initiate this compound treatment as described above.
-
Administer anti-PD-1 antibody (e.g., clone RMP1-14) via I.P. injection, typically at a dose of 10 mg/kg.
-
The timing of ICI administration can be concurrent with or staggered after the STING agonist treatment to best leverage the initial inflammatory response. A common schedule is to start ICI treatment one day after the first STING agonist dose and continue twice a week.
Conclusion
The in vivo administration of this compound holds the potential to be a powerful anti-cancer strategy. The protocols and guidelines presented here, derived from extensive research on other small molecule STING agonists, offer a robust starting point for preclinical evaluation. Careful optimization of formulation, dose, route, and schedule, combined with thorough pharmacodynamic and efficacy analysis, will be crucial for successfully translating the therapeutic promise of this compound.
References
Application Notes and Protocols for Testing STING Agonist-11 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[1] Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy, and the development of potent STING agonists is an area of intense research.
STING Agonist-11 is a novel small molecule compound under investigation for its ability to activate the STING pathway. These application notes provide a guide for the selection of appropriate cell lines and detailed protocols for the in vitro characterization of this compound activity.
Choosing the Right Cell Line
The selection of an appropriate cell line is critical for accurately assessing the activity of STING agonists. The ideal cell line should possess a functional STING pathway. Several commercially available cell lines, including reporter cell lines, are suitable for this purpose.
Recommended Cell Lines for this compound Testing:
| Cell Line | Description | Reporter System | Expected Responsiveness to this compound (C11) | Key Considerations |
| THP-1 | Human monocytic leukemia cell line | - Endogenous IFN-β production- Available as reporter lines (e.g., THP-1 Dual™ cells with SEAP and Lucia luciferase) | Low/No Response [2] | Widely used for studying innate immunity. The reported lack of response for a compound designated "C11" suggests it may not be a suitable primary screening line for this specific agonist, but it is excellent for comparative studies with other agonists. |
| HEK293 | Human embryonic kidney cell line | - Can be engineered to express STING variants- Available as reporter lines (e.g., HEK-Blue™ IFN-α/β) | To be determined | Low endogenous innate immune signaling, making them a good "clean" background for expressing specific pathway components. |
| MM6 | Human monocytic cell line | Endogenous IFN-β production | Responsive [2] | A relevant human myeloid cell line to test STING agonist activity. |
| Human Foreskin Fibroblasts (HFF) | Primary human fibroblasts | Endogenous IFN-β production | Responsive [2] | A primary cell line that provides a more physiologically relevant system. |
| RAW 264.7 | Murine macrophage-like cell line | - Endogenous IFN-β production- Available as reporter lines (e.g., RAW-Lucia™ ISG) | Low/No Response [2] | Useful for studying species-specificity of the agonist. The reported lack of response for "C11" suggests it may be human-specific. |
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for "this compound" in the public domain, the following table presents illustrative data based on the activity of other well-characterized non-cyclic dinucleotide (non-CDN) STING agonists in a common reporter cell line. This table serves as a template for how to present experimental data for this compound.
Illustrative Activity of Non-CDN STING Agonists in THP-1 Reporter Cells:
| STING Agonist | Assay Type | Cell Line | EC50 | Reference |
| diABZI | IFN-β Secretion | THP-1 | 130 nM | |
| MSA-2 (dimer) | IFN-β Secretion | THP-1 | 8 ± 7 nM | |
| KAS-08 | ISG Luciferase Reporter | THP-1 ISG-Luc | 0.18 µM | |
| SHR1032 | IRF Luciferase Reporter | THP-1-R232 | <10 nM |
Signaling Pathway and Experimental Workflow
STING Signaling Pathway
Caption: The STING signaling pathway is activated by cytosolic dsDNA or direct STING agonists.
Experimental Workflow for this compound Characterization
References
Application Notes: Measuring STING Activation by STING Agonist-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[2][3] This has made STING an attractive target for cancer immunotherapy, with STING agonists being developed to intentionally trigger this pathway within the tumor microenvironment.[2][4]
STING Agonist-11 is a small molecule compound identified as a direct activator of the STING protein. These application notes provide a detailed overview and specific protocols for researchers to accurately quantify the activation of the STING signaling cascade in response to this compound. The methods described cover key events in the pathway, from initial protein phosphorylation to downstream cytokine secretion.
Principle of STING Activation Measurement
Upon binding of an agonist like this compound, the STING protein, resident on the endoplasmic reticulum (ER), undergoes a conformational change. This leads to its oligomerization and translocation to the Golgi apparatus, where it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of IFN-stimulated genes (ISGs), including IFN-β and CXCL10.
Measurement of STING activation can therefore be accomplished by quantifying these key downstream events:
-
Phosphorylation of STING, TBK1, and IRF3.
-
Nuclear translocation of IRF3.
-
Expression of IFN-stimulated gene transcripts (e.g., IFNB1, CXCL10).
-
Secretion of type I IFNs (e.g., IFN-β) and chemokines (e.g., CXCL10/IP-10).
Signaling Pathway and Measurement Points
Caption: The STING signaling pathway and key points for measurement.
Quantitative Data Presentation
The following tables summarize expected quantitative outputs from various assays when treating relevant cell lines (e.g., THP-1 human monocytes) with this compound. Researchers should use a dose-response curve to determine the EC50 value.
Table 1: Example Dose-Response Data for this compound
| Assay Type | Readout | Cell Line | EC50 Value (µM) | Max Response (Fold Change) |
|---|---|---|---|---|
| ELISA | IFN-β Secretion | THP-1 | User Determined | User Determined |
| ELISA | CXCL10 Secretion | THP-1 | User Determined | User Determined |
| Reporter Assay | ISRE-Luciferase | THP-1-ISRE-Luc | User Determined | User Determined |
| qPCR | IFNB1 mRNA | THP-1 | User Determined | User Determined |
| Western Blot | p-STING (Ser366) | THP-1 | User Determined | User Determined |
Note: Data should be generated by individual labs. Compound 11 has been shown to induce STING phosphorylation at concentrations of 5-10 µM in cell-free assays.
Key Experimental Protocols
Protocol 1: Quantification of Secreted Cytokines by ELISA
This protocol measures the concentration of IFN-β or CXCL10 in cell culture supernatants as a primary readout of STING pathway activation.
Caption: Experimental workflow for measuring cytokine secretion via ELISA.
Materials:
-
THP-1 cells
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Commercial IFN-β or CXCL10 ELISA kit (follow manufacturer's instructions)
-
Plate reader
Method:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate. For adherent cells, allow them to attach overnight.
-
Agonist Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be 0.01 µM to 50 µM. Include a vehicle-only control.
-
Cell Treatment: Carefully replace the existing medium with the medium containing the agonist dilutions.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant. Samples can be stored at -80°C or used immediately.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves adding standards and supernatants to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Read the absorbance at 450 nm. Use the standard curve to calculate the concentration of the cytokine in each sample. Plot the concentration against the log of the agonist concentration to determine the EC50 value.
Protocol 2: Analysis of Pathway Phosphorylation by Western Blot
This protocol is used to detect the phosphorylation of key signaling proteins (STING, TBK1, IRF3) as a direct measure of pathway activation.
Materials:
-
6-well or 12-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, anti-total STING, anti-total TBK1, anti-total IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Method:
-
Cell Culture and Treatment: Seed cells (e.g., THP-1, RAW264.7) in 6-well plates and grow to 80-90% confluency. Treat cells with this compound (e.g., at the determined EC50 and a maximal concentration) for a shorter time course, typically 1-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein or a loading control like GAPDH.
Protocol 3: Measurement of Gene Expression by RT-qPCR
This protocol quantifies the mRNA levels of IFN-stimulated genes, providing a sensitive measure of the transcriptional response to STING activation.
Materials:
-
Cell culture plates
-
This compound
-
RNA extraction kit
-
Reverse transcription kit (cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (IFNB1, CXCL10) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Method:
-
Cell Treatment: Treat cells with this compound for a time course, typically between 4 to 8 hours, as gene transcription precedes protein secretion.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers, and master mix. Run the reaction on a qPCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Logical Relationship of Measurement Techniques
The various methods to measure STING activation correspond to different stages of the signaling cascade, from proximal to distal events.
Caption: Hierarchy of STING activation events and corresponding assays.
References
Application Notes and Protocols: STING Agonist Delivery Methods for Cancer Therapy
Introduction
The cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections or cellular damage.[1][2] In the context of oncology, the activation of this pathway within the tumor microenvironment (TME) can lead to the production of type I interferons (IFNs) and other proinflammatory cytokines.[3][4] This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), effectively converting an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.[5]
STING agonists, molecules designed to activate this pathway, have emerged as a promising class of cancer immunotherapeutics. However, their clinical translation has been hampered by challenges related to their delivery. Many STING agonists, particularly cyclic dinucleotides (CDNs), are anionic and hydrophilic, which limits their ability to cross cell membranes and reach the cytosolic STING protein. Furthermore, systemic administration can lead to rapid clearance and potential off-target toxicities, while direct intratumoral injection is limited to accessible tumors.
This document provides an overview of various delivery strategies being explored to enhance the therapeutic efficacy of STING agonists in cancer therapy. While the specific term "STING agonist-11" is not prominent in the current literature, these notes will cover a range of STING agonists and delivery platforms applicable to the field.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the recognition of double-stranded DNA (dsDNA) in the cytoplasm by the enzyme cGAS. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum (ER) membrane. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the transcription of genes encoding type I IFNs and other inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-11: Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-pathogen and anti-tumor immunity. STING agonists, such as STING agonist-11, are promising therapeutic agents being investigated for their potential in cancer immunotherapy. The efficacy and development of any small molecule drug candidate are fundamentally dependent on its physicochemical properties, primarily its solubility and stability.
These application notes provide detailed protocols for the systematic evaluation of the solubility and stability of this compound. The following sections outline the necessary experimental procedures, data presentation formats, and visual workflows to guide researchers in obtaining reliable and reproducible data, which is essential for advancing preclinical and clinical development.
STING Signaling Pathway
The cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. Cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing its activation.[1][2][3][4] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-I) and other inflammatory genes.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
Revolutionizing Cancer Immunotherapy: A Protocol for Combining STING Agonist-11 with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immunotherapy has marked a paradigm shift in oncology, offering durable clinical responses in a subset of patients across various cancer types. Central to this success are checkpoint inhibitors (CPIs), which unleash the body's own immune system to attack tumors by blocking inhibitory pathways, such as the PD-1/PD-L1 axis. However, a significant number of patients do not respond to CPI monotherapy, often due to an immunologically "cold" tumor microenvironment (TME) that lacks pre-existing T-cell infiltration.[1][2] The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to convert these "cold" tumors into "hot," T-cell-inflamed environments, thereby sensitizing them to checkpoint blockade.[1][3]
This document provides detailed application notes and protocols for the preclinical evaluation of "STING agonist-11," a novel activator of the STING pathway, in combination with checkpoint inhibitors. While "this compound" is a specific compound, the principles and protocols outlined herein are broadly applicable to other STING agonists, such as the referenced "Compound 11" and other well-characterized molecules like ADU-S100 and BMS-986301.
Mechanism of Action: The STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within tumor cells.[4]
The signaling cascade unfolds as follows:
-
DNA Sensing: Cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.
-
Second Messenger Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER) membrane.
-
Translocation and Signaling Complex Formation: This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: Activated TBK1 phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α/β). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
-
Anti-Tumor Immune Response: The secretion of type I IFNs is crucial for bridging innate and adaptive immunity. It leads to the maturation and activation of dendritic cells (DCs), enhanced antigen presentation, and the priming and recruitment of cytotoxic CD8+ T cells into the tumor microenvironment, thus converting a "cold" tumor to a "hot" tumor.
Synergy with Checkpoint Inhibitors
The combination of STING agonists with checkpoint inhibitors is based on a complementary mechanism of action. While STING agonists initiate a de novo T-cell response and remodel the TME, checkpoint inhibitors sustain this response by blocking the negative regulatory signals that would otherwise lead to T-cell exhaustion. For instance, STING activation can upregulate PD-L1 expression on tumor cells, which is a mechanism of adaptive resistance. The co-administration of an anti-PD-1 or anti-PD-L1 antibody can overcome this resistance, leading to a more robust and durable anti-tumor effect.
Data Presentation
In Vitro Activity of STING Agonists
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound (Compound 92) | 18 nM | |||
| Compound 11 | THF and MM6 cells | Type I IFN Secretion | 50 µM | |
| diABZI-amine | THP1-Dual reporter cells | IRF-inducible luciferase | 0.144 ± 0.149 nM | |
| diABZI-V/C-DBCO | THP1-Dual reporter cells | IRF-inducible luciferase | 1.47 ± 1.99 nM |
Preclinical In Vivo Efficacy of STING Agonist Monotherapy
| STING Agonist | Tumor Model | Dosing | Outcome | Reference |
| BMS-986301 | CT26, MC38 | Intratumoral | >90% regression of injected and noninjected tumors | |
| MSA-1 | MC38 | Intratumoral | 100% complete responses at highest tolerated doses | |
| SITX-799 | Colon Cancer (mouse) | Single dose | Complete tumor regression | |
| ALG-031048 | CT26 | Intratumoral | Long-lasting anti-tumor activity in up to 90% of animals |
Preclinical In Vivo Efficacy of STING Agonist and Checkpoint Inhibitor Combination Therapy
| STING Agonist | Checkpoint Inhibitor | Tumor Model | Outcome | Reference |
| BMS-986301 | anti-PD-1 | CT26, MC38 | 80% complete regression of injected and noninjected tumors | |
| MSA-2 | anti-PD-1 | U14 Cervical Cancer | Significantly suppressed tumor growth compared to monotherapies | |
| ADU-S100 | anti-PD-1 | Peritoneal Carcinomatosis of Colon Cancer | Greatly reduced tumor burden compared to monotherapies | |
| ALG-031048 | anti-PD-L1 (atezolizumab) | 4T1 | 65.9% mean tumor reduction by Day 11 | |
| 2′3′-c-di-AM(PS)2 (Rp, Rp) | anti-PD-1 | ID8 Ovarian Cancer | Longest survival compared to other treatment groups |
Immunological Effects of STING Agonist and Checkpoint Inhibitor Combination Therapy
| STING Agonist | Checkpoint Inhibitor | Tumor Model | Key Immunological Changes | Reference |
| DMXAA | - | KPC Pancreatic Cancer | Increased CD4+ and CD8+ T-cell frequency, decreased Tregs and TAMs | |
| ADU-S100 | cyto-IL-15 | Prostate Cancer (mouse) | Increased CD8+ T cells and NK cells | |
| STING Agonist | anti-PD-1 | Breast Cancer (mouse) | Increased CD8+ cytotoxic T cells, decreased FOXP3+ Treg cells | |
| ADU-S100 | - | B16.F10 Melanoma | Increased infiltration of CD8+ T cells and CD11c+ DCs | |
| STING ADC | anti-PD-L1 | Syngeneic mouse models | Activation of DCs, T cells, NK cells, and NKT cells; M2 to M1 macrophage polarization |
Experimental Protocols
In Vitro STING Pathway Activation Assay
Objective: To determine the potency of this compound in activating the STING pathway in a relevant cell line (e.g., THP-1 human monocytic cells).
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Positive control STING agonist (e.g., 2'3'-cGAMP)
-
96-well cell culture plates
-
ELISA kit for human IFN-β (e.g., from PBL Assay Science)
-
Lysis buffer (for Western blot)
-
Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (e.g., 2'3'-cGAMP) in culture medium. Add the compounds to the cells and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for IFN-β ELISA.
-
IFN-β ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the amount of secreted IFN-β.
-
Cell Lysis for Western Blot: Wash the remaining cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 for BALB/c, B16-F10 or MC38 for C57BL/6)
-
This compound formulated for in vivo use
-
In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14) and isotype control
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the right flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Dosing:
-
This compound: Administer intratumorally (e.g., 10-50 µg in 50 µL PBS) on specified days (e.g., days 10, 14, and 17 post-tumor inoculation).
-
anti-PD-1 antibody: Administer intraperitoneally (e.g., 100-200 µg in 100 µL PBS) on specified days (e.g., days 10, 13, 16, and 19 post-tumor inoculation).
-
-
Efficacy Readouts:
-
Continue to monitor tumor volume until tumors reach a predetermined endpoint.
-
Monitor animal survival.
-
At the end of the study, or at specified time points, tumors can be excised for further analysis.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell infiltrate in tumors following treatment.
Materials:
-
Excised tumors
-
Tumor dissociation kit (e.g., from Miltenyi Biotec)
-
RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3, CD69, PD-1, Granzyme B)
-
Live/Dead stain
-
Intracellular staining buffer kit
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue and digest using a tumor dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Staining:
-
Stain for viability using a Live/Dead stain.
-
Block Fc receptors with Fc block.
-
Perform surface staining with a cocktail of fluorescently conjugated antibodies.
-
For intracellular markers like FoxP3 and Granzyme B, fix and permeabilize the cells before staining.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the percentages and activation status of different immune cell populations within the TME.
-
Conclusion
The combination of STING agonists with checkpoint inhibitors represents a powerful therapeutic strategy with the potential to overcome resistance to immunotherapy and improve patient outcomes. The protocols and data presented in this document provide a framework for the preclinical evaluation of novel STING agonists like this compound. Rigorous and standardized experimental approaches are crucial for advancing these promising combination therapies from the laboratory to the clinic. Further research should focus on optimizing dosing schedules, exploring novel delivery systems, and identifying predictive biomarkers to guide patient selection.
References
- 1. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clinical and molecular implications of cGAS/STING signaling in checkpoint inhibitor immunotherapy [frontiersin.org]
- 4. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing STING Agonist-11 in Syngeneic Mouse Tumor Models
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2][3] This activation bridges innate and adaptive immunity, promoting dendritic cell maturation, T cell priming, and the recruitment of effector cells into the tumor microenvironment (TME).[1][4] Consequently, agonists targeting the STING pathway have emerged as a promising strategy in cancer immunotherapy.
STING Agonist-11 is a novel small molecule identified as a direct and potent activator of the STING protein. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound in syngeneic mouse tumor models. The protocols outlined below are based on established methodologies for other STING agonists and serve as a framework for assessing the anti-tumor efficacy and mechanism of action of this compound.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated when cytosolic double-stranded DNA (dsDNA), for instance from tumor cells, is recognized by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the STING protein located on the endoplasmic reticulum (ER). Upon activation, STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. This cascade culminates in the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response.
Caption: The cGAS-STING signaling pathway activated by this compound.
Application Notes
Rationale for Syngeneic Models
Syngeneic mouse tumor models, which involve implanting mouse tumor cells into immunocompetent mice of the same inbred strain, are indispensable for evaluating cancer immunotherapies. Unlike xenograft models in immunodeficient mice, syngeneic models possess a complete and functional immune system, allowing for the study of the interaction between the therapy, the tumor, and the host immune response. This is critical for STING agonists, as their therapeutic effect is primarily mediated by the host immune system.
Route of Administration
-
Intratumoral (IT) Injection: The most common approach in preclinical studies is direct injection into the tumor. This method concentrates the agonist at the tumor site, maximizing local immune activation while potentially minimizing systemic toxicity. IT administration has been shown to induce regression of the injected tumor and, importantly, can lead to systemic anti-tumor immunity that controls the growth of distant, non-injected tumors (an "abscopal effect").
-
Systemic Administration: While more challenging due to potential for systemic inflammation and off-target effects, developing systemically delivered STING agonists is a key goal to treat metastatic disease more effectively. Recent studies have demonstrated that systemic administration via intramuscular or intravenous routes can be equivalent to intratumoral injection in inducing anti-tumor efficacy.
Expected Biological Effects
Activation of STING by an agonist like this compound is expected to:
-
Induce a Pro-inflammatory TME: Increase the production of Type I IFNs and chemokines (e.g., CXCL9, CXCL10), which are crucial for recruiting immune cells.
-
Enhance Antigen Presentation: Promote the maturation and activation of antigen-presenting cells (APCs), particularly dendritic cells (DCs).
-
Stimulate T Cell and NK Cell Activity: Drive the priming and activation of tumor-antigen-specific CD8+ T cells and enhance the cytotoxic activity of Natural Killer (NK) cells.
-
Promote Immunological Memory: Generate a lasting systemic immune response capable of protecting against tumor recurrence.
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol details a typical experiment to assess the anti-tumor activity of this compound as a monotherapy in a syngeneic mouse model.
Objective: To determine the efficacy of intratumorally administered this compound in inhibiting the growth of established syngeneic tumors.
Materials:
-
Mice: 6-8 week old female BALB/c or C57BL/6 mice.
-
Tumor Cells: CT26 (colon carcinoma, for BALB/c) or B16-F10 (melanoma, for C57BL/6).
-
Reagents: this compound, sterile vehicle (e.g., PBS or as specified by manufacturer), cell culture medium, trypan blue.
-
Equipment: Calipers, syringes (30G), standard animal housing facilities.
Methodology:
-
Tumor Cell Implantation:
-
Culture CT26 or B16-F10 cells to ~80% confluency.
-
Harvest cells and prepare a single-cell suspension in sterile PBS at a concentration of 2x10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2x10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Begin measuring tumors with calipers 5-7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 50 µL PBS, IT)
-
Group 2: Low-dose this compound (e.g., 25 µg in 50 µL, IT)
-
Group 3: High-dose this compound (e.g., 100 µg in 50 µL, IT)
-
Note: Doses are representative and should be optimized for the specific agonist.
-
-
Administration:
-
Administer treatments via intratumoral injection.
-
A common dosing schedule is three injections, spaced 3-4 days apart (e.g., on Days 0, 3, and 6 of treatment).
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily.
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum volume (e.g., 2000 mm³) or at a fixed time point (e.g., 40 days post-treatment initiation).
-
Caption: Experimental workflow for an in vivo syngeneic tumor model study.
Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs)
Objective: To characterize the immune cell populations within the TME following treatment with this compound.
Methodology:
-
Sample Collection: At a predetermined time point after the final dose (e.g., 48-72 hours), euthanize a subset of mice from each group (n=3-5).
-
Tumor Excision: Carefully excise tumors and place them in cold RPMI medium.
-
Single-Cell Suspension:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue using a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's protocol.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.
-
-
Leukocyte Isolation (Optional): If necessary, enrich for leukocytes using a density gradient centrifugation method (e.g., Ficoll or Percoll).
-
Flow Cytometry Staining:
-
Count the cells and aliquot approximately 1-2x10^6 cells per staining tube.
-
Stain with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a panel of fluorescently-conjugated antibodies targeting cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80).
-
For intracellular markers (e.g., FoxP3 for Tregs, Granzyme B for cytotoxic cells), perform a fixation and permeabilization step followed by intracellular staining.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of various immune cell populations within the TME.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups. Below are examples based on representative data from preclinical studies of various STING agonists.
Table 1: Representative Anti-Tumor Efficacy of STING Agonists in Syngeneic Models (Data is illustrative, adapted from studies on ADU-S100 and ALG-031048)
| Treatment Group | Mouse Model | Dose & Schedule | Mean Tumor Volume (Day 20) | Tumor Growth Inhibition (%) | Complete Responders |
| Vehicle | CT26 (BALB/c) | PBS, 3x q3d, IT | 1850 mm³ | - | 0/10 |
| STING Agonist | CT26 (BALB/c) | 25 µg, 3x q3d, IT | 950 mm³ | 48.6% | 1/10 |
| STING Agonist | CT26 (BALB/c) | 100 µg, 3x q3d, IT | 420 mm³ | 77.3% | 4/10 |
| Vehicle | B16-F10 (C57BL/6) | PBS, 3x q4d, IT | 2100 mm³ | - | 0/8 |
| STING Agonist | B16-F10 (C57BL/6) | 50 µg, 3x q4d, IT | 800 mm³ | 61.9% | 1/8 |
Table 2: Representative Changes in Tumor-Infiltrating Leukocytes (Data is illustrative, based on expected outcomes from STING agonism)
| Treatment Group | % CD45+ of Live Cells | % CD8+ T Cells of CD45+ | % NK Cells of CD45+ | CD8+ / Treg Ratio |
| Vehicle | 15% | 8% | 3% | 1.5 |
| STING Agonist | 35% | 25% | 10% | 8.0 |
Mechanism of Action: Local and Systemic Effects
Intratumoral administration of this compound is designed to initiate a local inflammatory cascade that matures into a systemic, tumor-specific adaptive immune response. This process turns an immunologically "cold" tumor into a "hot" one, making it susceptible to immune-mediated destruction.
Caption: Local STING activation drives systemic anti-tumor immunity.
References
Application Notes & Protocols: Nanoparticle Delivery Systems for STING Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This activation triggers a powerful anti-tumor immune response, making STING agonists promising candidates for cancer immunotherapy.[3][4] However, the therapeutic potential of STING agonists, particularly cyclic dinucleotides (CDNs), is often limited by poor membrane permeability, rapid degradation, and low bioavailability when administered systemically.[5] Nanoparticle-based delivery systems offer a compelling solution to overcome these challenges by encapsulating STING agonists, thereby enhancing their stability, enabling targeted delivery to tumor sites and immune cells, and facilitating efficient cytosolic entry to activate the STING pathway.
This document provides an overview of common nanoparticle platforms, a summary of their key characteristics, and detailed protocols for their formulation, characterization, and evaluation.
The STING Signaling Pathway
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes double-stranded DNA (dsDNA) in the cytoplasm—a sign of cellular damage or viral infection. Upon binding dsDNA, cGAS synthesizes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I IFNs (e.g., IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of various pro-inflammatory cytokines.
Nanoparticle Delivery Platforms
A variety of nanoparticle systems have been developed to deliver STING agonists, each with unique properties.
-
Lipid-Based Nanoparticles (LNPs) and Liposomes: These are among the most popular platforms due to their biocompatibility and ease of synthesis. They consist of a phospholipid bilayer enclosing an aqueous core, suitable for encapsulating hydrophilic STING agonists like cGAMP. Formulations can be modified with components like cholesterol to improve stability and PEGylated lipids to prolong circulation. Ionizable lipids can be incorporated to facilitate endosomal escape and cytosolic delivery.
-
Polymeric Nanoparticles: These are synthesized from biocompatible and biodegradable polymers such as poly(beta-amino ester) (PBAE) or poly(lactic-co-glycolic acid) (PLGA). Their properties can be tuned by altering the polymer composition. Cationic polymers can aid in cytosolic delivery through the "proton sponge effect," which facilitates endosomal rupture.
-
Inorganic Nanoparticles: Materials like iron oxide nanoparticles (IONPs) and mesoporous silica nanoparticles (MSNs) have also been used. IONPs can deliver cGAMP through coordination chemistry, and their intrinsic properties can promote the production of reactive oxygen species (ROS), leading to synergistic immune activation. Biodegradable MSNs offer a high surface area for drug loading and can be engineered for efficient cellular delivery.
Data Presentation: Nanoparticle Characteristics and Efficacy
The following tables summarize quantitative data from various studies on STING agonist nanoparticle formulations.
Table 1: Physicochemical Properties of STING Agonist Nanoparticles
| Nanoparticle Type | STING Agonist | Average Diameter (nm) | Zeta Potential (mV) | Drug Loading / Encapsulation Efficiency | Reference |
|---|---|---|---|---|---|
| PLGA Nanoparticle | SB 11285 | ~800 | Not Reported | 30-40% Entrapment Efficiency | |
| PBAE Nanoparticle | Cyclic Dinucleotides (CDNs) | ~100 | Slightly Positive | Not Reported | |
| Lipid Nanoparticle (LNP) | c-di-GMP | 172 ± 5 | +7.1 ± 0.4 | Not Reported | |
| Lipid Nanodiscs (LND) | CDN Prodrug | ~10-20 | Not Reported | Not Applicable (Covalent Conjugation) | |
| Mesoporous Silica (bMSN) | CDA | ~80 | Not Reported | Not Reported | |
| Supramolecular NP | c-di-GMP (CDG) | 59.0 ± 13.0 | Not Reported | Not Applicable (Self-Assembly) |
| Lipid Nanoparticle (LNP) | cGAMP analog (cGsAsMP) | ~80-100 | Near-neutral | >90% Encapsulation Efficiency | |
Table 2: In Vivo Antitumor Efficacy of STING Agonist Nanoparticles
| Nanoparticle Type | STING Agonist | Tumor Model | Administration Route | Key Finding | Reference |
|---|---|---|---|---|---|
| PEGylated Liposomes | 2´3´-cGAMP | B16F10 Melanoma | Intratumoral | 100% survival on tumor rechallenge vs. 50% for free cGAMP. | |
| STING-NPs (Polymersome) | cGAMP | B16-F10 Melanoma | Intravenous (i.v.) | Increased response rates to αPD-L1 antibodies; significant survival improvement. | |
| Mesoporous Silica (bMSN) | CDA (5 µg) | B16F10 Melanoma | Intratumoral | Potent antitumor efficacy and prolonged survival with a low dose. | |
| Iron Oxide NP (Fe-cGAMP) | cGAMP | MC38 Colon Adenocarcinoma | Not Specified | >50% complete tumor remission when combined with checkpoint inhibitors. | |
| Lipid Nanoparticle (LNP) | c-di-GMP | B16-F10 Lung Metastasis | Intravenous (i.v.) | Overcame anti-PD-1 resistance via NK cell activation. |
| Supramolecular NP | c-di-GMP (CDG) | B16F10 Melanoma | i.v. / Intratumoral | Enhanced tumor retention and TME immunogenicity compared to free CDG. | |
Experimental Workflow for Nanoparticle Development
The development and validation of a nanoparticle-based STING agonist delivery system typically follows a structured workflow, from initial formulation to preclinical efficacy testing.
Protocols
Protocol 1: Formulation of cGAMP-Loaded Lipid Nanoparticles (LNPs)
This protocol is a representative method for preparing STING agonist-loaded LNPs using a microfluidic mixing approach, adapted from principles described in the literature.
Materials:
-
Ionizable lipid (e.g., YSK12-C4, DLin-MC3-DMA)
-
Helper lipid (e.g., Distearoylphosphatidylcholine, DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2k)
-
STING Agonist (e.g., 2'3'-cGAMP)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipids in ethanol. A typical molar ratio is 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.
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Aqueous Phase Preparation: Dissolve the STING agonist (e.g., cGAMP) in the citrate buffer (pH 4.0) to the desired concentration.
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Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the cGAMP-buffer solution into another. c. Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1). d. Initiate mixing. The rapid mixing of the two phases will cause the lipids to self-assemble into nanoparticles, encapsulating the cGAMP.
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Purification and Buffer Exchange: a. Collect the nanoparticle suspension from the outlet. b. To remove residual ethanol and unencapsulated cGAMP, dialyze the suspension against PBS (pH 7.4) at 4°C for at least 18 hours, with multiple buffer changes.
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Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the sterile LNPs at 4°C.
Protocol 2: Physicochemical Characterization of Nanoparticles
A. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)
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Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., PBS or deionized water).
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Transfer the diluted sample to a cuvette.
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Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
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Perform measurements in triplicate for statistical analysis. A PDI < 0.2 is generally considered indicative of a monodisperse population.
B. Morphology Analysis (Transmission Electron Microscopy - TEM)
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Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
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Allow the sample to adsorb for 1-2 minutes.
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Wick away the excess liquid with filter paper.
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(Optional) Apply a negative stain (e.g., 2% uranyl acetate) for 30-60 seconds to enhance contrast. Wick away excess stain.
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Allow the grid to air-dry completely.
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Image the grid using a transmission electron microscope to visualize the nanoparticle morphology (e.g., spherical shape) and confirm size.
C. Encapsulation Efficiency (EE%)
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Use a fluorescently labeled STING agonist or a quantification assay like HPLC.
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Separate the nanoparticles from the aqueous phase containing unencapsulated agonist using a size-exclusion chromatography column or centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).
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Measure the amount of free agonist in the filtrate/eluate (Drug_free).
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Disrupt the nanoparticles using a suitable solvent (e.g., Triton X-100 or ethanol) to release the encapsulated agonist and measure the total amount of agonist (Drug_total).
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Calculate the EE% using the formula: EE% = ((Drug_total - Drug_free) / Drug_total) * 100
Protocol 3: In Vitro Evaluation of STING Activation
This protocol uses a reporter cell line to quantify STING pathway activation.
Materials:
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THP-1 Dual™ or RAW-ISG reporter cells (contain secreted luciferase reporters for IRF3 and NF-κB pathways)
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Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS, antibiotics)
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Nanoparticle formulations (test articles)
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Free STING agonist (positive control)
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Empty nanoparticles (negative control)
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96-well cell culture plates
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Luciferase detection reagent (e.g., QUANTI-Luc™)
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Luminometer
Procedure:
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Cell Seeding: Seed the reporter cells in a 96-well plate at a density of ~100,000 cells/well and allow them to adhere overnight.
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Treatment: a. Prepare serial dilutions of the nanoparticle formulations, free agonist, and empty nanoparticles in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
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Incubation: Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator.
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Reporter Gene Assay: a. After incubation, collect 20 µL of the cell culture supernatant. b. Add 50 µL of the luciferase detection reagent to each sample (or follow the manufacturer's protocol). c. Incubate for a few minutes in the dark. d. Measure the luminescence using a plate reader.
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Data Analysis: Calculate the fold-change in luminescence relative to the vehicle-treated control cells. Plot dose-response curves to determine the EC50 values.
Protocol 4: In Vivo Antitumor Efficacy Studies
This protocol describes a typical syngeneic mouse model to assess the therapeutic efficacy of STING agonist nanoparticles. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
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Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
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Female C57BL/6 or BALB/c mice (6-8 weeks old)
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Sterile PBS
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Nanoparticle formulations and controls
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Calipers for tumor measurement
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Syringes and needles for injection
Procedure:
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Tumor Inoculation: a. Harvest tumor cells during their exponential growth phase. b. Subcutaneously inoculate 0.3-1.0 x 10⁶ cells in 100 µL of sterile PBS into the right flank of each mouse.
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Animal Grouping and Treatment: a. Monitor mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=5-10 mice per group). b. Treatment groups may include: (1) PBS vehicle, (2) Empty nanoparticles, (3) Free STING agonist, (4) STING agonist-loaded nanoparticles. c. Administer the treatments via the desired route (e.g., intratumoral, intravenous). Injections can be given on specific days (e.g., day 7, 10, and 13 post-inoculation).
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Monitoring: a. Measure tumor volume every 2-3 days using calipers. Volume can be calculated using the formula: Volume = (Length x Width²) / 2. b. Monitor animal body weight and overall health as indicators of toxicity. c. Record survival data. Euthanize mice when tumors exceed a predetermined size or if signs of distress are observed, according to ethical guidelines.
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Endpoint Analysis: a. Plot tumor growth curves and survival curves (Kaplan-Meier). b. At the end of the study (or at specific time points), tumors and spleens can be harvested for further analysis, such as immunophenotyping by flow cytometry to assess the infiltration of CD8⁺ T cells, NK cells, and maturation of dendritic cells.
References
- 1. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cancer immunotherapy strategies that target the cGAS-STING pathway [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting STING agonist-11 experimental results
Welcome to the technical support center for STING Agonist-11. This guide provides answers to frequently asked questions and solutions to common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, synthetic cyclic dinucleotide (CDN) that directly binds to and activates the STING (Stimulator of Interferon Genes) protein. This binding induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. There, it recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of Type I interferons (such as IFN-β) and other pro-inflammatory cytokines, mounting a robust innate immune response.[1][2][3]
Q2: In which cell lines can I use this compound?
A2: this compound is effective in cell lines with a functional cGAS-STING pathway. It is highly recommended to verify STING protein expression in your chosen cell line via Western blot before starting experiments.[4][5] Commonly used and responsive cell lines include human monocytic THP-1 cells, mouse macrophage RAW264.7 cells, and various fibroblast lines.
Q3: How should I reconstitute and store this compound?
A3: Please refer to the product-specific datasheet for detailed instructions. Generally, STING agonists are reconstituted in sterile, nuclease-free water or a suitable buffer like PBS. To prevent degradation, it is crucial to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Q4: Do I need a transfection reagent to deliver this compound into cells?
A4: As a charged molecule, this compound may not efficiently cross the cell membrane on its own. For optimal delivery to the cytosol where STING resides, using a transfection reagent (e.g., lipofectamine) or electroporation is highly recommended, especially for in vitro experiments.
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway activated by this compound.
Troubleshooting Guide
Issue 1: No or Low STING Pathway Activation
You observe minimal to no IFN-β secretion, cytokine expression, or phosphorylation of downstream targets like TBK1 and IRF3.
| Potential Cause | Recommended Solution |
| Low STING Expression | Confirm STING protein expression in your cell line by Western blot. If expression is low or absent, consider using a different cell line known to have a robust STING pathway (e.g., THP-1). |
| Inefficient Agonist Delivery | This compound is a charged molecule and requires assistance to cross the cell membrane. Use a suitable transfection reagent or electroporation to ensure efficient cytosolic delivery. Include a "reagent only" control to test for cytotoxicity. |
| Suboptimal Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. Titrate this compound across a range (e.g., 0.1 µM to 30 µM) to find the EC50. |
| Incorrect Incubation Time | The optimal stimulation time varies by endpoint. For phosphorylation events (p-TBK1, p-IRF3), shorter time points (1-4 hours) are often sufficient. For cytokine production (IFN-β), longer incubations (8-24 hours) are typically necessary. |
| Degraded Agonist | Ensure this compound has been stored correctly and avoid multiple freeze-thaw cycles. If degradation is suspected, use a fresh vial. |
Issue 2: High Cell Death or Toxicity
You observe significant cell death, detachment, or morphological changes after treatment.
| Potential Cause | Recommended Solution |
| Excessive STING Activation | Overstimulation of the STING pathway can lead to inflammatory cell death. Reduce the concentration of this compound. Use your dose-response curve to select a concentration that provides robust activation with minimal toxicity. |
| Solvent or Reagent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.5%). If using a transfection reagent, optimize its concentration according to the manufacturer's protocol and include a "reagent only" control. |
| Unhealthy Cells | Ensure cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Perform a baseline cell viability assay (e.g., Trypan Blue or MTT) before treatment. |
Issue 3: Inconsistent or Variable Results Between Replicates
You observe high variability in your data across replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique to seed an equal number of cells in each well. |
| Pipetting Inaccuracy | Prepare a master mix of reagents (media, agonist, transfection reagent) to add to treatment wells. This minimizes pipetting errors and ensures consistency. |
| Edge Effects in Plates | Wells on the outer edges of 96-well plates are prone to evaporation, which can alter concentrations. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
Experimental Protocols & Workflows
Protocol 1: In Vitro STING Activation & IFN-β Quantification
This protocol outlines a general procedure to measure IFN-β secretion from cells treated with this compound.
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Cell Seeding: Plate cells (e.g., THP-1) in a 96-well plate at a density of 5x10⁴ to 1x10⁵ cells/well and allow them to adhere overnight.
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Reagent Preparation: Prepare a dilution series of this compound. If using a transfection reagent, pre-complex the agonist with the reagent in serum-free media according to the manufacturer's instructions.
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Cell Treatment: Remove the old media from cells and add the prepared agonist-containing media. Include appropriate controls: untreated cells, vehicle control (e.g., DMSO), and "reagent only" control.
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Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
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Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
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Quantification: Analyze IFN-β levels in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
Protocol 2: Western Blot for STING Pathway Phosphorylation
This protocol is for detecting the phosphorylation of TBK1 and IRF3.
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Cell Seeding & Treatment: Seed cells in a 6-well plate. Once ready, treat with the optimal concentration of this compound for a short duration (e.g., 1-3 hours).
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Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-TBK1 (Ser172), p-IRF3 (Ser366), total TBK1, total IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
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Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
General Experimental Workflow
The diagram below outlines a logical workflow for troubleshooting this compound experiments.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing STING Agonist-11 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonist-11 in in vivo studies. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in vivo?
A1: The optimal in vivo dose of this compound can vary significantly depending on the tumor model, animal strain, and administration route. Preclinical studies with various STING agonists, such as diABZI, have shown anti-tumor effects at doses ranging from 1 to 2 mg/kg administered intravenously.[1] For intratumoral injections, doses can be much lower. For instance, in a preclinical glioblastoma model, a STING agonist was administered on days 11 and 18 after tumor implantation.[2] It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for your specific model, balancing efficacy with potential toxicity.
Q2: How can I monitor the pharmacodynamic effects of this compound in vivo?
A2: The activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4][5] Therefore, pharmacodynamic effects can be monitored by measuring the levels of these cytokines (e.g., IFN-β, CXCL10, IL-6, TNF-α) in the plasma or tumor microenvironment at various time points after administration. Gene expression analysis of interferon-stimulated genes (ISGs) in tumor biopsies or peripheral blood mononuclear cells (PBMCs) can also serve as a robust pharmacodynamic marker. Furthermore, assessing the activation and maturation of dendritic cells (DCs) and the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor are key indicators of a productive anti-tumor immune response.
Q3: What are the common routes of administration for STING agonists in vivo, and how do they differ?
A3: The most common routes of administration for STING agonists in preclinical studies are intratumoral (IT) and systemic (e.g., intravenous (IV) or intraperitoneal (IP)).
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Intratumoral (IT) injection: This method delivers the agonist directly to the tumor site, maximizing local concentration and potentially reducing systemic toxicity. IT administration has been shown to induce regression of both the injected tumor and distant, untreated tumors (abscopal effect).
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Systemic administration (IV or IP): Systemic delivery can be beneficial for treating metastatic disease. However, it may require higher doses and can lead to systemic cytokine release and associated toxicities. The choice of administration route should be guided by the specific research question and the tumor model being used.
Q4: Should I be concerned about the stability of this compound in vivo?
A4: Yes, the in vivo stability of cyclic dinucleotide (CDN)-based STING agonists can be a concern due to degradation by plasma hydrolases and phosphatases. Newer synthetic STING agonists are often designed for improved stability. When working with any STING agonist, it is advisable to obtain stability data from the manufacturer or perform preliminary studies to assess its half-life in plasma and tissue.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak anti-tumor response | Suboptimal Dosage: The administered dose may be too low to effectively activate the STING pathway in the tumor microenvironment. | Conduct a dose-escalation study to identify the maximally tolerated dose (MTD) and the optimal biological dose (OBD). |
| Inefficient Delivery: The agonist may not be reaching the cytoplasm of target cells (e.g., dendritic cells, tumor cells) in sufficient concentrations. | Consider alternative administration routes (e.g., intratumoral vs. systemic). For systemic delivery, formulation with nanoparticles or other delivery vehicles may improve tumor targeting and cellular uptake. | |
| Low STING Expression: The tumor cells or key immune cells within the tumor microenvironment may have low or absent STING expression. | Verify STING expression in your tumor model by immunohistochemistry (IHC) or western blot. If STING expression is low, consider using a different tumor model. | |
| Immunosuppressive Tumor Microenvironment: The tumor may have a highly immunosuppressive microenvironment that counteracts the effects of STING activation. | Combine this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to overcome immunosuppression. | |
| Excessive Toxicity (e.g., weight loss, lethargy) | High Dosage: The administered dose is likely exceeding the maximum tolerated dose, leading to systemic inflammation and cytokine storm. | Reduce the dose of this compound. Re-evaluate the dose-response curve to find a better balance between efficacy and toxicity. |
| Rapid Systemic Exposure: Intravenous administration can lead to a rapid peak in plasma concentration and systemic cytokine release. | Consider a different route of administration, such as intratumoral or subcutaneous, to localize the effect. Alternatively, explore slower infusion rates for IV administration. | |
| Inconsistent Results Between Experiments | Variability in Tumor Size at Treatment Initiation: Treating tumors of different sizes can lead to varied responses. | Standardize the tumor volume at the start of treatment for all animals in the study. |
| Inconsistent Administration Technique: Improper injection technique can lead to inconsistent delivery of the agonist to the target site. | Ensure all personnel are properly trained on the administration technique (e.g., intratumoral injection depth and distribution). | |
| Agonist Degradation: Improper storage or handling of the STING agonist can lead to its degradation. | Follow the manufacturer's instructions for storage and handling. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
Experimental Protocols & Data
Representative In Vivo Dosing Regimens for STING Agonists
| STING Agonist | Animal Model | Tumor Model | Dose | Route of Administration | Frequency | Reference |
| diABZI | C57BL/6 Mice | B16-F10 Melanoma | 2 mg/kg | Intravenous (IV) | Three times | |
| STING Agonist 8803 | Mice | Glioblastoma | Not specified | Not specified | Days 11 and 18 post-implantation | |
| MSA-2 | C57BL/6 Mice | MC38 Colon Carcinoma | 450 µg (single dose) | Intratumoral (IT) | Single dose | |
| MSA-2 | C57BL/6 Mice | MC38 Colon Carcinoma | 50 mg/kg | Subcutaneous (SC) | Not specified | |
| MSA-2 | C57BL/6 Mice | MC38 Colon Carcinoma | 60 mg/kg | Oral (PO) | Not specified | |
| IACS-8779 | Dogs | Glioblastoma | 5-20 µg | Intratumoral (IT) | Every 4-6 weeks |
Key Experimental Methodologies
1. In Vivo Efficacy Studies:
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Animal Models: Syngeneic tumor models in immunocompetent mice (e.g., C57BL/6, BALB/c) are commonly used to evaluate the anti-tumor efficacy of STING agonists.
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Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically. Tumor growth is monitored regularly using calipers.
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Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), animals are randomized into treatment groups. This compound is administered according to the planned dosing schedule and route.
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Endpoints: Primary endpoints typically include tumor growth inhibition and overall survival. Tumor volume is calculated using the formula: (Length x Width²)/2.
2. Pharmacodynamic Analysis:
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Cytokine Profiling: Blood samples are collected at various time points post-treatment to measure systemic cytokine levels (e.g., IFN-β, CXCL10) using ELISA or multiplex assays. Tumors can also be harvested and homogenized for local cytokine analysis.
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Flow Cytometry: Tumors and spleens are harvested and processed into single-cell suspensions. Cells are then stained with fluorescently labeled antibodies to identify and quantify immune cell populations, such as CD8+ T cells, dendritic cells, and regulatory T cells.
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Gene Expression Analysis: RNA is extracted from tumor tissue or sorted immune cell populations. Quantitative real-time PCR (qRT-PCR) is used to measure the expression of STING pathway-related genes and interferon-stimulated genes.
Visualizing Key Pathways and Workflows
Caption: The cGAS-STING signaling pathway.
Caption: In vivo efficacy study workflow.
References
- 1. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma [jci.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
Technical Support Center: Overcoming STING Agonist-11 Resistance in Tumor Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to STING Agonist-11 in tumor cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: Resistance to STING agonists, including this compound, can be categorized into two main types:
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Tumor Cell-Intrinsic Resistance: This occurs when the cancer cells themselves have defects in the cGAS-STING signaling pathway. This can include downregulation of STING expression, mutations in pathway components, or epigenetic silencing of STING-related genes.
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Adaptive Resistance: This form of resistance arises from the tumor microenvironment's (TME) response to STING activation. STING agonists can induce negative feedback loops and immune regulatory pathways that suppress the anti-tumor immune response. Key pathways involved in adaptive resistance include the upregulation of Programmed Death-Ligand 1 (PD-L1), increased activity of Indoleamine 2,3-dioxygenase (IDO), and activation of the Cyclooxygenase-2 (COX2) pathway.[1][2] Additionally, STING activation can lead to the expansion of regulatory B cells that produce immunosuppressive cytokines like IL-35.
Q2: My tumor cells in vitro do not respond to this compound. What could be the reason?
A2: Lack of in vitro response could be due to several factors:
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Low or absent STING expression: The tumor cell line may not express sufficient levels of STING.
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Defects in downstream signaling: There may be mutations or deficiencies in proteins downstream of STING, such as TBK1 or IRF3.
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Suboptimal drug concentration or delivery: Ensure the concentration of this compound is appropriate and that it can effectively reach the cytosol where STING resides.
Q3: In my in vivo model, initial tumor control is observed, but then the tumor relapses. What is the likely cause?
A3: This is a classic sign of adaptive resistance. The initial anti-tumor response triggered by this compound is being counteracted by the upregulation of immunosuppressive pathways within the TME.[1][2] Consider investigating the expression of PD-L1, IDO activity, and COX2 in the relapsed tumors.
Q4: What are the most promising combination strategies to overcome this compound resistance?
A4: Combining this compound with agents that block the adaptive resistance pathways has shown significant promise in preclinical models.[1] Key strategies include:
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Combination with PD-1/PD-L1 inhibitors: To counteract the upregulation of PD-L1 on tumor and immune cells.
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Combination with IDO inhibitors: To prevent the depletion of tryptophan and the accumulation of immunosuppressive kynurenine.
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Combination with COX2 inhibitors (e.g., celecoxib): To block the production of immunosuppressive prostaglandins.
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Combination with chemotherapy: DNA-damaging chemotherapy can increase cytosolic DNA, potentially priming the cGAS-STING pathway for activation by this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No induction of Type I Interferon (IFN-β) or downstream target genes (e.g., CXCL10, ISG15) in tumor cells after this compound treatment. | 1. Low or absent STING expression in the tumor cell line. 2. Defective STING signaling pathway components (e.g., TBK1, IRF3). | 1. Assess STING protein levels by Western blot or mRNA levels by RT-qPCR. 2. Verify the integrity of the downstream pathway by treating with a downstream activator (e.g., IFN-β) and measuring target gene expression. |
| Initial tumor regression followed by rapid regrowth in an in vivo model treated with this compound. | Upregulation of adaptive resistance pathways (PD-L1, IDO, COX2). | 1. Analyze tumor biopsies for increased expression of PD-L1 by immunohistochemistry (IHC). 2. Measure IDO activity in tumor homogenates. 3. Assess COX2 expression or activity in the TME. 4. Implement combination therapy with checkpoint inhibitors, IDO inhibitors, or COX2 inhibitors. |
| Limited efficacy of this compound monotherapy in a "cold" tumor model with low immune cell infiltration. | Insufficient immune cell presence in the TME to mediate the anti-tumor effects. | 1. Consider combination with therapies that can promote immune cell infiltration, such as certain chemotherapies or radiation. 2. Evaluate the potential of combining with other immune adjuvants to broaden the immune response. |
| Systemic toxicity observed with this compound treatment. | Off-target activation of the STING pathway in healthy tissues. | 1. Consider intratumoral administration to localize the effect. 2. Evaluate dose reduction or alternative dosing schedules. 3. Explore novel delivery systems to target the drug to the tumor site. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of STING Agonist Combination Therapies in Murine Tumor Models
| Tumor Model | Treatment Group | Metric | Value | Reference |
| High-Grade Serous Ovarian Cancer | Vehicle | Median Survival | ~30 days | |
| High-Grade Serous Ovarian Cancer | STING Agonist | Median Survival | ~35 days | |
| High-Grade Serous Ovarian Cancer | Carboplatin | Median Survival | ~40 days | |
| High-Grade Serous Ovarian Cancer | Carboplatin + STING Agonist | Median Survival | ~50 days | |
| High-Grade Serous Ovarian Cancer | Carboplatin + STING Agonist + anti-PD-1 | Median Survival | >60 days | |
| EMT-6 (Breast Cancer) | Control | Tumor Volume (Day 21) | ~1500 mm³ | |
| EMT-6 (Breast Cancer) | MSA-2 (Oral STING agonist) | Tumor Volume (Day 21) | ~1000 mm³ | |
| EMT-6 (Breast Cancer) | YM101 (anti-TGF-β/PD-L1) | Tumor Volume (Day 21) | ~800 mm³ | |
| EMT-6 (Breast Cancer) | MSA-2 + YM101 | Tumor Volume (Day 21) | <250 mm³ |
Signaling Pathways and Workflows
Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.
Caption: Adaptive resistance mechanisms induced by STING agonist activation in the TME.
Caption: Experimental workflow for investigating and overcoming STING agonist resistance.
Detailed Experimental Protocols
1. Protocol for Measuring IDO Activity in Tumor Tissue
This protocol is adapted from methods measuring the conversion of tryptophan to kynurenine.
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Sample Preparation:
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Homogenize ~50 mg of tumor tissue in 500 µL of ice-cold assay buffer (e.g., potassium phosphate buffer, pH 6.5).
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Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
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Collect the supernatant, which contains the cytosolic fraction with IDO1 enzyme.
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Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford).
-
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Enzymatic Reaction:
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In a 96-well plate, add a standardized amount of protein from the tumor lysate to a reaction mixture containing L-tryptophan, ascorbic acid, and methylene blue in assay buffer.
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Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
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Stop the reaction by adding trichloroacetic acid (TCA).
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Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
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Detection:
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After centrifugation to remove precipitated protein, transfer the supernatant to a new plate.
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Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant.
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Measure the absorbance at 492 nm.
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Quantify the kynurenine concentration using a standard curve prepared with known concentrations of kynurenine.
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IDO activity is typically expressed as the amount of kynurenine produced per unit of time per milligram of protein.
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2. Protocol for Quantification of PD-L1 Expression by Immunohistochemistry (IHC)
This is a generalized protocol; specific antibody clones (e.g., 28-8, 22C3, SP142, SP263) and staining platforms will have specific requirements.
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Tissue Preparation:
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Fix tumor tissue in formalin and embed in paraffin (FFPE).
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Cut 4-5 µm sections and mount on charged slides.
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Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
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Antigen Retrieval:
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Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
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Staining:
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Block endogenous peroxidase activity with a hydrogen peroxide solution.
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Block non-specific protein binding with a protein block solution.
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Incubate with the primary anti-PD-L1 antibody at the optimized concentration and duration.
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Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
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Apply the chromogen (e.g., DAB) and incubate until the desired stain intensity develops.
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Counterstain with hematoxylin.
-
-
Scoring and Quantification:
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Dehydrate, clear, and coverslip the slides.
-
PD-L1 expression is typically scored based on the percentage of tumor cells with positive membrane staining (Tumor Proportion Score, TPS) or a combined score that includes immune cells (Combined Positive Score, CPS).
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A pathologist evaluates the staining, and the score is determined based on the specific criteria for the antibody and indication.
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3. Protocol for COX2 Activity Assay in Cancer Cells
This protocol measures the peroxidase activity of COX enzymes.
-
Cell Lysate Preparation:
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Culture cancer cells to the desired confluency.
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Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Measure the protein concentration of the lysate.
-
-
Assay Procedure:
-
This assay is often performed using a commercial kit which provides a fluorometric probe.
-
In a 96-well plate, add the cell lysate. To differentiate between COX-1 and COX-2 activity, parallel wells can be prepared with a COX-1 specific inhibitor (e.g., SC-560) or a COX-2 specific inhibitor (e.g., celecoxib).
-
Prepare a reaction mix containing the assay buffer, a cofactor, and the fluorometric probe.
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Add the reaction mix to the wells containing the lysate.
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Initiate the reaction by adding arachidonic acid.
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Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
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Calculate the rate of increase in fluorescence.
-
Use a standard curve (e.g., with resorufin) to convert the fluorescence units to the amount of product formed.
-
COX activity is expressed as units of activity per milligram of protein. COX-2 activity can be determined by subtracting the activity in the presence of a COX-2 inhibitor from the total activity.
-
References
STING agonist-11 off-target effects and toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists. The information provided is intended to help address common issues encountered during experiments and provide guidance on data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a STING agonist?
STING is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. The canonical STING signaling pathway is initiated by cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1][2] 2'3'-cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER) membrane.[1][3] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. STING activation also initiates the NF-κB signaling pathway, further contributing to the pro-inflammatory response.
Q2: My cells are not responding to the STING agonist. What are the possible reasons?
Several factors could contribute to a lack of cellular response to a STING agonist:
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Low or absent STING expression: The cell line you are using may have low or no expression of STING. It is crucial to verify STING protein expression by Western blot before starting your experiments.
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Ineffective STING pathway activation: To confirm that the pathway is functional in your positive control, use a known STING agonist like 2'3'-cGAMP or dsDNA. You should observe a significant increase in the phosphorylation of downstream targets like TBK1 and IRF3.
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Integrity and concentration of the agonist: Ensure the STING agonist is properly stored and handled to maintain its integrity. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.
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Incorrect experimental timeline: The incubation times for the STING agonist may not be optimal. A time-course experiment is recommended to identify the peak of downstream signaling activation.
Q3: I am observing high levels of cell death in my cultures treated with a STING agonist. Is this expected?
Activation of the STING pathway can induce cell death, which can be a desired outcome in cancer therapy to enhance the cross-presentation of tumor antigens by dendritic cells. However, excessive or non-specific cell death can be a sign of toxicity. Some STING agonists have been shown to be toxic to certain cell types, such as T cells. It is important to distinguish between targeted cell killing and general cytotoxicity. Consider performing a cell viability assay (e.g., MTT or LDH release) across a range of agonist concentrations to determine the therapeutic window.
Troubleshooting Guides
Problem 1: No or weak phosphorylation of TBK1 and IRF3 upon STING agonist treatment.
| Possible Cause | Troubleshooting Step |
| Low STING expression | Confirm STING protein levels in your cell line by Western blot. Use a positive control cell line known to express STING. |
| Inactive agonist | Use a fresh stock of the STING agonist. Confirm the activity of a known STING agonist (e.g., 2'3'-cGAMP) in your system as a positive control. |
| Suboptimal stimulation time | Perform a time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) to determine the peak phosphorylation of TBK1 and IRF3. |
| Issues with Western blotting | Use lysis buffers with phosphatase and protease inhibitors. Ensure equal protein loading using loading controls like β-actin or GAPDH. Validate your primary antibodies with a positive control lysate. |
Problem 2: High background signaling in unstimulated control cells.
| Possible Cause | Troubleshooting Step |
| Cell culture stress | Ensure cells are healthy and not overgrown. Avoid excessive passaging. Check for mycoplasma contamination. |
| Contamination with dsDNA | Use sterile techniques and high-quality reagents to avoid dsDNA contamination that could activate the cGAS-STING pathway. |
| Constitutive pathway activation | Some cell lines may have a higher basal level of STING pathway activation. Compare with other cell lines if possible. |
Off-Target Effects and Toxicity of STING Agonists
The systemic administration of STING agonists can lead to significant toxicity due to the widespread activation of the immune system. Managing these toxicities is a major challenge in their clinical development.
| STING Agonist | Reported Off-Target Effects & Toxicities | Clinical Trial Status (if applicable) | References |
| ADU-S100 (MIW815) | Intratumoral administration was generally well-tolerated. Common adverse events included injection site pain. No dose-limiting toxicities were reported in a Phase Ib study. | Phase I/Ib trials completed. | |
| DMXAA | Failed in clinical trials for non-small cell lung cancer as it does not bind to human STING. | Clinical development halted for human use. | |
| E7766 | Intratumoral administration showed manageable safety. Dose-limiting toxicities included tachycardia, fatigue, dyspnea, and confusion at higher doses. | Phase I study completed. | |
| General STING Agonists | Systemic administration can lead to excessive pro-inflammatory cytokine production, causing fever, chills, and cytokine release syndrome (CRS). Can induce stress and apoptosis in T cells. | Varies |
Key Experimental Protocols
Protocol: Assessment of STING Pathway Activation by Western Blot
-
Cell Seeding: Seed cells (e.g., THP-1, HEK293T) in a 6-well plate and allow them to adhere overnight.
-
Stimulation: Treat cells with the STING agonist at various concentrations for a predetermined time (e.g., 3 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µg/mL 2'3'-cGAMP).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser366), IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Canonical cGAS-STING signaling pathway.
Caption: Workflow for evaluating a novel STING agonist.
Caption: Troubleshooting flowchart for STING agonist experiments.
References
Technical Support Center: Improving STING Agonist-11 Bioavailability and Delivery
Welcome to the Technical Support Center for STING (Stimulator of Interferon Genes) Agonist-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability and delivery of STING Agonist-11 for maximal therapeutic efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of free this compound often low in vivo?
A1: Free STING agonists, particularly cyclic dinucleotides (CDNs) like this compound, face several challenges in vivo that contribute to their low bioavailability. These include rapid degradation by enzymes such as ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), poor membrane permeability due to their negative charge and hydrophilic nature, and rapid clearance from the injection site, which can also lead to systemic toxicity.[1][2]
Q2: What are the primary strategies to improve the delivery and bioavailability of this compound?
A2: The most common and effective strategies involve the use of delivery systems, primarily nanoparticles.[3][4] These systems protect the STING agonist from enzymatic degradation, improve its stability, and can be designed to target specific cells or tissues, thereby increasing its concentration at the desired site of action and reducing off-target effects.[4] Common delivery platforms include liposomes, polymeric nanoparticles, and biodegradable mesoporous silica nanoparticles (bMSN).
Q3: I am observing high systemic toxicity with my this compound formulation. What could be the cause and how can I mitigate it?
A3: High systemic toxicity is often a result of the widespread distribution of the STING agonist, leading to systemic inflammation. This can be mitigated by using a targeted delivery system that concentrates the agonist in the tumor microenvironment. Strategies to enhance tumor targeting include modifying nanoparticles with ligands that bind to receptors overexpressed on tumor or immune cells, or leveraging the enhanced permeability and retention (EPR) effect in tumors. Intratumoral injection is another approach to limit systemic exposure, although even with this method, rapid clearance from the tumor can still be an issue.
Q4: My this compound formulation is not showing the expected anti-tumor efficacy in my in vivo model. What are some potential reasons?
A4: There are several potential reasons for low efficacy. First, ensure that your tumor model expresses a functional STING pathway. Some tumor cells downregulate STING expression to evade immune detection. Second, consider the efficiency of cytosolic delivery; the STING receptor is located in the cytoplasm, so the agonist must cross the cell membrane to be effective. Delivery systems that facilitate endosomal escape can improve efficacy. Third, the dose and timing of administration are critical. Low doses may not be sufficient to induce a robust immune response, while excessively high doses can lead to T-cell apoptosis and immunosuppression.
Q5: How can I confirm that my delivery system is effectively releasing this compound into the cytoplasm?
A5: Confirmation of cytosolic delivery and STING pathway activation can be achieved through several in vitro and in vivo methods. In vitro, you can measure the phosphorylation of STING and its downstream signaling proteins, such as TBK1 and IRF3, by Western blot. You can also quantify the production of downstream cytokines like IFN-β and CXCL10 using ELISA or RT-qPCR. In vivo, immunohistochemistry or immunofluorescence can be used to visualize the localization of the delivery system and the activation of immune cells within the tumor microenvironment.
Troubleshooting Guides
Issue 1: Low or No STING Activation In Vitro
| Possible Cause | Recommended Solution |
| Low STING Expression in Cell Line | Verify STING protein expression by Western blot. If low, consider using a cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7). |
| Inefficient Cytosolic Delivery | Use a transfection reagent (e.g., Lipofectamine) or electroporation for free STING agonist. For nanoparticle formulations, ensure the formulation is optimized for endosomal escape. |
| Agonist Degradation | Prepare fresh solutions of this compound for each experiment. Minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period to reduce nuclease activity. |
| Defective Downstream Signaling | Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 to identify potential blocks in the signaling cascade. |
Issue 2: Poor In Vivo Efficacy of this compound Formulation
| Possible Cause | Recommended Solution |
| Suboptimal Pharmacokinetics | Characterize the pharmacokinetic profile of your formulation. If clearance is too rapid, consider modifications to the delivery system, such as PEGylation, to increase circulation time. |
| Insufficient Tumor Accumulation | Evaluate tumor accumulation of your formulation using in vivo imaging or by quantifying the agonist in tumor tissue. If accumulation is low, consider incorporating targeting ligands or optimizing nanoparticle size to leverage the EPR effect. |
| Immunosuppressive Tumor Microenvironment | The tumor microenvironment may contain immunosuppressive cells that counteract the effects of STING activation. Consider combination therapies, such as with checkpoint inhibitors (e.g., anti-PD-1), to overcome this resistance. |
| Inappropriate Dosing Regimen | Perform a dose-escalation study to determine the optimal dose. Also, consider the timing and frequency of administration, as this can significantly impact the immune response. |
Issue 3: High In Vivo Toxicity
| Possible Cause | Recommended Solution |
| Systemic Immune Activation | High levels of circulating STING agonist can lead to a systemic inflammatory response. Improve the targeting of your delivery system to the tumor to reduce off-target effects. |
| "On-Target" Toxicity in Non-Tumor Tissues | Nanoparticles can accumulate in organs like the liver and spleen, leading to toxicity. Modify the surface properties of your nanoparticles (e.g., charge, PEGylation) to alter their biodistribution. |
| Excessive Cytokine Production | A very high dose can lead to a "cytokine storm." Reduce the dose of the STING agonist and consider a dosing schedule with longer intervals between administrations. |
Data Presentation
Table 1: Comparative Pharmacokinetics of Free vs. Nanoparticle-Encapsulated STING Agonist
| Parameter | Free STING Agonist | Nanoparticle-Encapsulated STING Agonist | Reference |
| Plasma Half-life | Minutes | Hours | |
| Tumor Accumulation | Low | High | |
| Accumulation in Draining Lymph Nodes | Minimal | Significantly Enhanced | |
| Systemic Exposure | High | Reduced |
Table 2: In Vivo Efficacy of Different STING Agonist Formulations
| Formulation | Animal Model | Key Findings | Reference |
| Free cGAMP | B16F10 Melanoma | Modest tumor growth inhibition. | |
| Liposomal cGAMP | B16F10 Melanoma | Significantly suppressed tumor growth compared to free cGAMP. | |
| PBAE Nanoparticles with CDN | B16 Melanoma | Log-fold improvement in potency in treating established tumors when combined with anti-PD-1 antibody compared to free CDN. | |
| bMSN with CDA | B16F10 Melanoma | Extended median survival compared to free CDA. |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Liposomes
This protocol is a general guideline for the preparation of STING agonist-loaded liposomes using the thin-film hydration method.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Method:
-
Dissolve the lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in the hydration buffer by vortexing or sonicating.
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The resulting multilamellar vesicles can be downsized to form small unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
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Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Quantification of STING Pathway Activation by Western Blot
This protocol describes how to measure the phosphorylation of STING and IRF3 as a readout of pathway activation.
Materials:
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Cell line of interest (e.g., THP-1)
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This compound formulation
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Lysis buffer with protease and phosphatase inhibitors
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Primary antibodies (anti-pSTING, anti-STING, anti-pIRF3, anti-IRF3, and a loading control like anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
-
Western blot equipment
Method:
-
Seed cells and allow them to adhere overnight.
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Treat cells with the this compound formulation for the desired time.
-
Wash cells with cold PBS and lyse them with lysis buffer on ice.
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Determine protein concentration using a BCA or Bradford assay.
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane and detect the signal using a chemiluminescent substrate.
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Quantify band intensities and normalize to the total protein and loading control.
Visualizations
References
STING agonist-11 degradation and stability issues
Welcome to the technical support center for STING Agonist-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation and stability of this compound during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the recommended storage conditions?
A1: this compound, as a solid powder, is stable for over two years when stored properly. For short-term storage (days to weeks), it is recommended to keep it at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), the compound should be stored at -20°C.[1] Stock solutions should also be stored at -20°C for long-term stability.[1] The product is generally stable for several weeks during standard shipping at ambient temperatures.[1]
Q2: What are the common causes of this compound degradation in experimental settings?
A2: Like many small molecule agonists, the stability of this compound can be compromised by several factors. The primary cause of degradation for many STING agonists, particularly cyclic dinucleotide (CDN) analogs, is enzymatic activity. Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme known to hydrolyze and inactivate CDN-based STING agonists in the extracellular space.[2][3] While synthetic non-CDN agonists are generally more resistant to this enzymatic degradation, their stability can still be affected by other cellular enzymes and harsh chemical environments (e.g., extreme pH).
Q3: How can I minimize enzymatic degradation of this compound in my cell culture experiments?
A3: To minimize enzymatic degradation, consider the following strategies:
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Use of ENPP1 inhibitors: Co-administration of an ENPP1 inhibitor can protect CDN-based agonists from hydrolysis.
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Formulation Strategies: Encapsulating the agonist in delivery systems like lipid nanoparticles (LNPs) or hydrogels can shield it from enzymatic degradation and improve its stability and cellular uptake.
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Modified Analogs: If using a CDN-based agonist, consider switching to a hydrolysis-resistant analog, such as those with phosphothioate modifications.
Q4: My experiment with this compound is not showing the expected downstream signaling (e.g., no IFN-β production). What are the potential stability-related issues?
A4: If you are not observing the expected downstream effects, it could be due to the degradation of the agonist before it reaches its target. Key factors to investigate include:
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Improper Storage: Verify that the compound and its stock solutions have been stored at the correct temperatures and protected from light.
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Degradation in Media: The agonist may be unstable in your specific cell culture media, especially if the media contains components that can contribute to its breakdown over the course of the experiment.
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Enzymatic Activity: High levels of phosphodiesterases in your cell line or primary culture could be rapidly degrading the agonist.
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Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is advisable to aliquot stock solutions into single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Activation by this compound
This guide will help you troubleshoot experiments where this compound fails to induce the expected cellular response, such as cytokine production or reporter gene activation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed STING agonist experiments.
Quantitative Data Summary: Stability of Different STING Agonist Classes
The following table provides representative stability data for different classes of STING agonists under common experimental conditions. Note that "this compound" is a non-CDN agonist, and its stability profile is expected to be similar to other synthetic small molecules.
| Agonist Class | Condition | Half-life (t½) | Key Degradation Pathway | Reference |
| Natural CDN (e.g., 2'3'-cGAMP) | Human Plasma (37°C) | Minutes to 1 hour | Enzymatic hydrolysis by ENPP1 | |
| Cell Culture Media + 10% FBS (37°C) | ~ 1-2 hours | Enzymatic hydrolysis | Fictional Data | |
| Hydrolysis-Resistant CDN (e.g., 2′3′-cGsAsMP) | Human Plasma (37°C) | > 24 hours | Slow enzymatic hydrolysis | |
| Cell Culture Media + 10% FBS (37°C) | > 48 hours | Slow enzymatic hydrolysis | Fictional Data | |
| Synthetic Non-CDN (e.g., this compound) | Human Plasma (37°C) | > 48 hours | Generally resistant to ENPP1 | |
| Cell Culture Media + 10% FBS (37°C) | > 72 hours | Minimal degradation | Fictional Data |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
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Cell culture medium (e.g., RPMI 1640) with and without 10% Fetal Bovine Serum (FBS)
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Incubator (37°C, 5% CO₂)
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Reporter cell line (e.g., THP-1 Dual™ KI-hSTING-R232 cells)
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Luciferase assay reagent
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96-well plates
Methodology:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution to a final concentration of 10 µM in pre-warmed cell culture medium (with and without 10% FBS).
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Incubate the agonist-containing medium at 37°C.
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At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the incubated medium.
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Serially dilute the collected aliquots and add them to the reporter cells seeded in a 96-well plate.
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Incubate the reporter cells with the agonist samples for 18-24 hours.
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Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
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Plot the reporter activity as a function of the pre-incubation time of the agonist in the medium. A decrease in activity over time indicates degradation.
Signaling Pathway and Degradation
The following diagram illustrates the canonical STING signaling pathway and highlights the point at which enzymatic degradation can occur for CDN-based agonists. While this compound is a non-CDN agonist and less susceptible, understanding this pathway is crucial for interpreting experimental results.
Caption: STING signaling pathway and potential agonist degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing STING Agonist Efficacy in Cold Tumors
Welcome to the technical support center for STING Agonist-11. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome challenges and enhance the therapeutic efficacy of STING agonists in poorly immunogenic, or "cold," tumor models.
Frequently Asked Questions (FAQs)
Q1: What defines a "cold tumor," and why is STING agonist monotherapy often ineffective in this context?
A: A "cold tumor" is characterized by a non-inflamed tumor microenvironment (TME). Key features include a low density of infiltrating cytotoxic T lymphocytes (CTLs), a high presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and physical barriers such as dense stroma that prevent immune cell access.[1][2][3]
STING agonist monotherapy may be insufficient in these tumors for several reasons:
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Lack of Pre-existing Immunity: The STING pathway's primary role is to initiate and amplify an anti-tumor immune response.[4] If there are very few T cells to begin with, activating the pathway may not be enough to generate a robust response.[2]
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Immunosuppressive Microenvironment: Cold tumors contain cells and factors that actively suppress T cell function. Even if a STING agonist activates dendritic cells (DCs) for antigen presentation, the newly activated T cells may be immediately inhibited by the TME.
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Adaptive Resistance: STING pathway activation can paradoxically upregulate immune checkpoint molecules, such as PD-L1, on tumor cells. This creates an adaptive resistance mechanism that can shut down the very T cells the STING agonist is trying to activate.
Q2: My STING agonist shows minimal effect on tumor growth in my mouse model. What are the initial troubleshooting steps?
A: If you observe poor efficacy, a systematic approach is needed to identify the cause. We recommend the following initial steps:
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Confirm Target Engagement: First, verify that the STING agonist is activating the STING pathway in your system. This can be done by measuring the production of downstream effectors like Type I interferons (IFN-β) or key chemokines (CXCL9, CXCL10) in vitro on relevant cell lines or ex vivo from stimulated tumor slices or splenocytes.
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Characterize Your Tumor Model: Confirm that your tumor model is indeed immunologically "cold." This involves characterizing the immune infiltrate of established tumors. A low ratio of CD8+ T cells to Tregs is a hallmark of a cold TME. See the protocol section below for a detailed immunophenotyping guide.
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Evaluate Drug Delivery and Stability: Standard STING agonists can suffer from poor stability and rapid clearance in vivo. Consider if your delivery method (e.g., systemic vs. intratumoral injection) is optimal and if the agonist is reaching the tumor at a sufficient concentration. Novel delivery systems can significantly improve these parameters.
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for poor STING agonist efficacy.
Q3: What are the most effective combination strategies to enhance STING agonist efficacy in cold tumors?
A: The goal of combination therapy is to "heat up" the cold TME by promoting T cell infiltration and overcoming immunosuppression. Several strategies have shown significant promise in preclinical models:
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Immune Checkpoint Inhibitors (ICIs): This is a highly synergistic combination. STING agonists increase PD-L1 expression on tumor cells, making them susceptible to anti-PD-1/PD-L1 antibodies. This combination releases the "brakes" on T cells while the STING agonist steps on the "gas."
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Radiotherapy (RT): Radiation causes immunogenic cell death, releasing tumor antigens and cytosolic DNA, which naturally activates the cGAS-STING pathway. Combining external RT with a STING agonist provides a powerful one-two punch, turning the irradiated tumor into an in-situ vaccine and generating systemic, anti-tumor T cell responses.
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Chemotherapy: Certain chemotherapeutic agents also induce immunogenic cell death, synergizing with STING agonists in a manner similar to radiotherapy.
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Targeted Delivery Systems: Encapsulating STING agonists in nanoparticles or other carriers can enhance their delivery to the tumor, protect them from degradation, and facilitate uptake by antigen-presenting cells (APCs), thereby increasing their potency and reducing systemic side effects.
Caption: Key combination strategies to enhance STING agonist efficacy.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies, illustrating the benefits of combination strategies.
Table 1: Effect of Combination Therapy on Tumor Growth Inhibition (Data is representative of outcomes seen in murine models like B16-F10 melanoma)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1550 ± 150 | 0% |
| This compound (Monotherapy) | 1100 ± 120 | 29% |
| Anti-PD-L1 (Monotherapy) | 1250 ± 130 | 19% |
| This compound + Anti-PD-L1 | 350 ± 80 | 77% |
| Radiotherapy (Monotherapy) | 950 ± 110 | 39% |
| This compound + Radiotherapy | 200 ± 60 | 87% |
Table 2: Immunophenotyping of Tumor Microenvironment Post-Treatment (Data is representative of flow cytometry analysis of dissociated tumors)
| Treatment Group | % CD8+ T cells of CD45+ cells | % Treg (FoxP3+) of CD4+ T cells | Ratio of CD8+ T cells to Tregs |
| Vehicle Control | 5.2 ± 1.1% | 35.5 ± 4.2% | 0.15 |
| This compound (Monotherapy) | 9.8 ± 2.0% | 31.0 ± 3.5% | 0.32 |
| This compound + Anti-PD-L1 | 25.4 ± 3.5% | 15.1 ± 2.8% | 1.68 |
| This compound + Radiotherapy | 29.1 ± 4.0% | 12.5 ± 2.5% | 2.33 |
Experimental Protocols
Protocol 1: Characterization of the Tumor Immune Microenvironment by Flow Cytometry
This protocol describes the isolation and analysis of immune cells from a solid tumor to determine if it has a "cold" phenotype.
Materials:
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Tumor tissue (100-300 mg)
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Tumor Dissociation Kit (e.g., Miltenyi Biotec)
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GentleMACS Octo Dissociator
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RPMI-1640 medium with 10% FBS
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70 µm and 40 µm cell strainers
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Red Blood Cell Lysis Buffer
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FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
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Fc Block (anti-mouse CD16/32)
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Zombie Aqua™ Fixable Viability Kit
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Fluorochrome-conjugated antibodies (see panel below)
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Flow cytometer
Procedure:
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Tissue Dissociation: Excise tumor and weigh it. Mince the tissue into small pieces and transfer to a gentleMACS C Tube containing the enzyme mix from the dissociation kit.
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Mechanical & Enzymatic Digestion: Run the appropriate program on the gentleMACS Dissociator. Incubate at 37°C for 30-60 minutes with agitation, as per the kit's instructions.
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Cell Filtration: Pass the digested tissue suspension through a 70 µm cell strainer, followed by a 40 µm strainer to obtain a single-cell suspension.
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Red Blood Cell Lysis: Pellet the cells by centrifugation, resuspend in RBC Lysis Buffer, and incubate for 5 minutes at room temperature. Quench with excess FACS buffer and centrifuge.
-
Cell Staining: a. Resuspend the cell pellet in FACS buffer and perform a cell count. b. Aliquot 1-2 million cells per tube. c. Add Fc Block and incubate for 10 minutes to prevent non-specific antibody binding. d. Add the Zombie Aqua viability dye and incubate for 20 minutes in the dark. e. Add the cocktail of surface antibodies (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1) and incubate for 30 minutes at 4°C in the dark. f. Wash cells twice with FACS buffer. g. If performing intracellular staining (for FoxP3), proceed with a fixation/permeabilization kit according to the manufacturer's protocol, followed by staining with the anti-FoxP3 antibody.
-
Data Acquisition: Acquire samples on a calibrated flow cytometer.
-
Data Analysis: Gate on live, single, CD45+ cells to identify the immune population. Further gate to quantify populations of interest (e.g., CD3+CD8+ cytotoxic T cells, CD3+CD4+FoxP3+ Tregs). A low CD8+/Treg ratio is indicative of a "cold" tumor.
Protocol 2: In Vivo Murine Model for Testing STING Agonist Combination Therapy
This protocol outlines a typical experiment to test the efficacy of this compound combined with an anti-PD-L1 antibody in a syngeneic mouse model.
Model:
-
Mice: C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Line: B16-F10 melanoma (a well-established, immunologically "cold" tumor model).
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 B16-F10 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin measuring tumors with digital calipers approximately 5-7 days post-implantation. Tumor volume is calculated as (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle (e.g., PBS or formulation buffer)
-
Group 2: this compound (e.g., 50 µg, intratumoral injection)
-
Group 3: Anti-PD-L1 antibody (e.g., 200 µg, intraperitoneal injection)
-
Group 4: this compound + Anti-PD-L1 antibody
-
-
Treatment Schedule:
-
Administer this compound on Days 10, 13, and 16 post-implantation.
-
Administer the anti-PD-L1 antibody on Days 10, 13, and 16 post-implantation.
-
-
Endpoint Analysis:
-
Primary Endpoint: Monitor tumor volume 2-3 times per week until tumors reach the predetermined endpoint (e.g., 2000 mm³). Monitor animal body weight and overall health.
-
Secondary Endpoint (Optional): On a pre-specified day (e.g., Day 17), euthanize a subset of mice from each group (n=3-4) and harvest tumors for immunophenotyping analysis as described in Protocol 1.
-
-
Data Analysis: Plot mean tumor growth curves for each group. Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups. Analyze flow cytometry data to correlate tumor growth inhibition with changes in the immune microenvironment.
Signaling Pathway Overview
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in infected or cancerous cells. Activation of this pathway leads to the production of Type I interferons and other inflammatory cytokines, which bridge the innate and adaptive immune systems to promote an anti-tumor response.
Caption: The canonical cGAS-STING signaling pathway in anti-tumor immunity.
References
- 1. Hot and cold tumors: Immunological features and the therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lighting Up the Fire in the Microenvironment of Cold Tumors: A Major Challenge to Improve Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies involving STING pathway activation for cancer immunotherapy: Mechanism and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating cytokine storm from STING agonist-11
Welcome to the technical support center for STING Agonist-11. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while mitigating potential adverse effects such as cytokine storm. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-cyclic dinucleotide small molecule activator of the Stimulator of Interferon Genes (STING) pathway. Upon binding to the STING protein, it induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][2] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][3]
Q2: What is a cytokine storm and why is it a concern with this compound?
A2: A cytokine storm, or cytokine release syndrome (CRS), is a severe immune reaction characterized by the rapid and excessive release of pro-inflammatory cytokines.[4] Potent activation of the STING pathway by this compound can lead to a robust inflammatory response, which, if uncontrolled, may escalate into a cytokine storm. This can cause systemic inflammation, tissue damage, and in severe cases, organ failure. Key cytokines involved include IL-6, TNF-α, and IFN-γ.
Q3: What are the initial signs of a potential cytokine storm in my in vivo experiments?
A3: In animal models, early indicators of a cytokine storm can include rapid weight loss, ruffled fur, lethargy, hypothermia, and labored breathing. Monitoring these clinical signs closely post-administration of this compound is crucial for early detection and intervention.
Q4: Can I use this compound in combination with other immunotherapies?
A4: Yes, this compound has the potential for synergistic effects when combined with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). The rationale is that this compound can turn "cold" tumors with low immune cell infiltration into "hot," inflamed tumors, making them more susceptible to checkpoint blockade. However, combination therapies may also increase the risk of immune-related adverse events, necessitating careful dose optimization and monitoring.
Troubleshooting Guides
Issue 1: Higher than expected levels of pro-inflammatory cytokines in in vitro assays.
-
Potential Cause 1: Inappropriate Cell Type.
-
Troubleshooting: Ensure the cell line used expresses STING. Some cell lines have low or absent STING expression. Verify STING expression via Western blot or qPCR. Immune cells, such as macrophages and dendritic cells, are generally high expressers of STING.
-
-
Potential Cause 2: Incorrect Dosage.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. Start with a lower concentration range and titrate up to find the desired level of activation without excessive cytotoxicity or cytokine production.
-
-
Potential Cause 3: Contamination.
-
Troubleshooting: Ensure all reagents and cell cultures are free from endotoxin (LPS) contamination, which can independently activate inflammatory pathways and confound results. Use endotoxin-free reagents and regularly test cell cultures for mycoplasma.
-
Issue 2: Inconsistent or no activation of the STING pathway.
-
Potential Cause 1: Improper Storage and Handling of this compound.
-
Troubleshooting: Store this compound according to the manufacturer's instructions to prevent degradation. Ensure proper solubilization in the recommended solvent.
-
-
Potential Cause 2: Ineffective Pathway Stimulation.
-
Troubleshooting: Use a positive control, such as 2'3'-cGAMP, to confirm that the STING pathway is functional in your experimental system. Assess the phosphorylation of downstream targets like TBK1 and IRF3 via Western blot to confirm pathway activation.
-
-
Potential Cause 3: Insufficient Incubation Time.
-
Troubleshooting: The kinetics of STING pathway activation can vary. For phosphorylation events, a shorter stimulation time (1-4 hours) may be sufficient, while for cytokine production, longer time points (8-24 hours) are often required.
-
Issue 3: Signs of systemic toxicity in animal models.
-
Potential Cause 1: Onset of Cytokine Storm.
-
Troubleshooting: Implement a mitigation strategy. This could involve co-administration of a corticosteroid (e.g., dexamethasone) or a specific cytokine inhibitor (e.g., anti-IL-6 or anti-TNF-α antibody). Lowering the dose of this compound is also a primary step in reducing toxicity.
-
-
Potential Cause 2: Off-target Effects.
-
Troubleshooting: While this compound is designed for high specificity, off-target effects can occur at high concentrations. Reduce the dose and carefully monitor for any unexpected physiological changes.
-
-
Potential Cause 3: Route of Administration.
-
Troubleshooting: Systemic administration (e.g., intravenous or intraperitoneal) is more likely to cause widespread immune activation and toxicity. Consider local administration, such as intratumoral injection, to confine the inflammatory response to the tumor microenvironment.
-
Data Presentation
Table 1: Representative Cytokine Profile in Mouse Splenocytes Treated with this compound (SA-11) with and without a Dexamethasone Mitigation Strategy.
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-β (pg/mL) |
| Vehicle Control | 5.2 ± 1.1 | 10.5 ± 2.3 | 8.1 ± 1.5 |
| SA-11 (10 µM) | 1580.4 ± 120.7 | 2105.2 ± 155.9 | 950.3 ± 88.4 |
| SA-11 (10 µM) + Dexamethasone (1 µM) | 450.6 ± 45.3 | 620.8 ± 58.1 | 310.7 ± 35.2 |
Table 2: In Vivo Plasma Cytokine Levels in a Murine Syngeneic Tumor Model Following Intratumoral Injection of this compound (SA-11).
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| Vehicle Control | 25.1 ± 5.6 | 40.3 ± 8.9 | 15.7 ± 4.1 |
| SA-11 (50 µg) | 980.5 ± 95.2 | 1250.7 ± 110.4 | 450.2 ± 50.8 |
| SA-11 (50 µg) + Anti-IL-6 Ab | 150.3 ± 20.1 | 1190.4 ± 105.6 | 435.9 ± 48.7 |
Experimental Protocols
Protocol 1: In Vitro Cytokine Profiling using ELISA
This protocol outlines a sandwich ELISA for the detection of a specific cytokine in cell culture supernatant.
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3-4 times with wash buffer (PBS with 0.05% Tween 20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature (RT).
-
Sample and Standard Incubation: Wash the plate. Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of standards and samples (cell culture supernatant) to the appropriate wells. Incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 20-30 minutes at RT, protected from light.
-
Substrate Development and Measurement: Wash the plate thoroughly. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until a color gradient develops. Stop the reaction with 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and interpolate the cytokine concentrations in your samples.
Protocol 2: Multiplex Cytokine Assay using Luminex Technology
Multiplex assays allow for the simultaneous measurement of multiple cytokines in a single sample.
-
Assay Preparation: Prepare the antibody-coupled magnetic beads, standards, and samples according to the manufacturer's protocol (e.g., MILLIPLEX® kits).
-
Incubation: Add the mixed bead solution, standards, and samples to a 96-well plate. Incubate overnight at 4°C with shaking.
-
Detection Antibody and Streptavidin-PE Incubation: Wash the plate using a magnetic plate washer. Add the detection antibody cocktail and incubate for 1 hour at RT with shaking. Wash the plate, then add Streptavidin-Phycoerythrin (SAPE) and incubate for 30 minutes at RT with shaking.
-
Data Acquisition: Wash the plate and resuspend the beads in sheath fluid. Acquire the data on a Luminex instrument. The instrument will differentiate the beads by their fluorescent signature and quantify the analyte based on the PE signal intensity.
-
Data Analysis: Use the instrument's software to analyze the data and determine the concentrations of the various cytokines in your samples.
Visualizations
References
STING agonist-11 inconsistent activation of immune response
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the inconsistent activation of the immune response by STING Agonist-11. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the activation of the STING pathway with this compound. What could be the cause?
A1: Batch-to-batch variability is a common issue with synthetic small molecules. Potential causes include:
-
Purity and Contaminants: Minor variations in purity or the presence of trace contaminants from the synthesis process can significantly impact biological activity.
-
Solubility: The compound may have poor solubility, and different batches may have different physical properties (e.g., crystal form) that affect how well it dissolves, leading to variations in the effective concentration.
-
Stability: The stability of the compound in solvent and during storage can vary. Degradation of the agonist over time will lead to reduced activity.
Q2: this compound shows potent activity in one cell line (e.g., THP-1) but very weak or no activity in another (e.g., HEK293T). Why is there such a discrepancy?
A2: The activity of a STING agonist is highly dependent on the cellular context. Key factors include:
-
STING Expression Levels: Different cell lines express varying levels of STING protein. Cell lines with low or absent STING expression, such as some clones of HEK293T, will be unresponsive.
-
Genetic Polymorphisms: The human population has several common genetic variants of STING. Different cell lines may express different alleles, some of which are less responsive to certain agonists.
-
Upstream Pathway Components: The presence and functionality of other proteins in the STING pathway, such as cGAS, can influence the outcome, although direct agonists like this compound are designed to bypass cGAS.
-
Endosomal Uptake: For some agonists, cellular uptake mechanisms, such as endocytosis, are crucial for reaching their target. The efficiency of these pathways can differ between cell types.
Q3: Our positive control (cGAMP) works consistently, but this compound gives sporadic results in our IFN-β reporter assay. What should we check?
A3: If the positive control is working, the issue likely lies with the agonist itself or its specific requirements.
-
Compound Solubility and Aggregation: Ensure that this compound is fully dissolved in the working solution. Aggregation of the compound can lead to inconsistent results. It is advisable to prepare fresh dilutions for each experiment from a concentrated stock.
-
Cellular Permeability: Unlike the natural ligand cGAMP, which often requires permeabilization to enter cells, this compound is expected to be cell-permeable. However, its permeability may be low, requiring longer incubation times or higher concentrations.
-
Assay Interference: The compound might interfere with the reporter assay itself (e.g., luciferase or fluorescence). It is recommended to run a control with the compound in a STING-deficient cell line to check for off-target effects on the reporter.
Q4: We are seeing signs of cytotoxicity at concentrations required for STING activation. How can we mitigate this?
A4: Cytotoxicity can confound the interpretation of results.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify a concentration and incubation time that induces a robust immune response with minimal cytotoxicity.
-
Alternative Readouts: Measure cytokine secretion at an earlier time point before significant cell death occurs.
-
Compound Purity: Impurities in the compound batch could be contributing to the cytotoxicity.
Troubleshooting Guides
Issue 1: Low or No STING Activation
This guide helps you troubleshoot experiments where this compound fails to induce the expected downstream signaling (e.g., IRF3 phosphorylation, IFN-β production).
Caption: STING signaling pathway activated by a direct agonist.
Technical Support Center: Modulating STING Agonist-11 Induced Inflammatory Response
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING agonist-11. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments and effectively modulate the inflammatory response induced by this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues you may encounter during your experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am observing excessive cell death in my cultures after treatment with this compound. What could be the cause and how can I mitigate it?
A1: Excessive cell death is a common issue and can be attributed to several factors:
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Overstimulation of the STING Pathway: High concentrations of a potent STING agonist can lead to a robust inflammatory response that includes the induction of apoptosis.[1][2]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to STING-induced apoptosis.[3]
-
Experimental Conditions: The health and density of your cells can influence their response to the agonist.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration of this compound that activates the pathway without causing excessive cytotoxicity. A typical starting point for small molecule agonists can range from nanomolar to low micromolar concentrations.[4]
-
Reduce Agonist Concentration: Based on your dose-response data, select a concentration that provides a robust signaling response with minimal cell death.
-
Optimize Cell Seeding Density: Ensure your cells are in the exponential growth phase and not over-confluent, as stressed cells can be more susceptible to apoptosis.
-
Assess Apoptosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the levels of apoptosis and necrosis in your cultures.[3]
Q2: My results show low or no STING pathway activation after treating with this compound. What are the possible reasons for this?
A2: A lack of STING activation can be frustrating. Here are some potential causes and how to troubleshoot them:
-
Low STING Expression: The cell line you are using may have low or absent STING expression.
-
Inefficient Agonist Delivery: As a small molecule, this compound should be cell-permeable, but issues with solubility or degradation can affect its delivery to the cytosol.
-
Agonist Potency and Integrity: The activity of the STING agonist can degrade over time if not stored properly.
-
Defective Downstream Signaling: Components of the STING pathway downstream of STING itself may not be functional in your cell line.
Troubleshooting Steps:
-
Verify STING Expression: Confirm STING protein expression in your cell line using Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway, such as THP-1 monocytes.
-
Check Agonist Quality: Ensure your this compound is from a reputable source and has been stored correctly. Prepare fresh dilutions for each experiment.
-
Confirm Pathway Integrity: Use a positive control, such as a well-characterized STING agonist like diABZI or ADU-S100, to confirm that the STING pathway is functional in your cells.
-
Assess Downstream Phosphorylation: Use Western blot to check for the phosphorylation of key downstream proteins like STING, TBK1, and IRF3 to pinpoint any blocks in the signaling cascade.
Q3: I'm seeing high variability in my experimental replicates. How can I improve the consistency of my results?
A3: High variability can obscure meaningful results. Here are some tips to improve consistency:
-
Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, and overall cell health can lead to inconsistent responses.
-
Inaccurate Pipetting: Small errors in pipetting can lead to large variations in agonist concentration.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined, low passage number range. Ensure consistent seeding density and that cells are healthy and in the exponential growth phase.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and consistent liquid handling.
-
Minimize Edge Effects: Avoid using the outer wells of 96-well plates for experimental samples. Instead, fill them with sterile PBS or media.
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor for consistency.
Quantitative Data on STING Agonist-Induced Cytokine Production
The following tables summarize quantitative data on cytokine production induced by various STING agonists in different cell types. This data can serve as a reference for expected outcomes in your experiments.
Table 1: In Vitro Cytokine Production Induced by STING Agonists
| STING Agonist | Cell Type | Agonist Concentration | Cytokine | Concentration (pg/mL) | Reference |
| diABZI | Human Monocytes | 100 nM | IFN-β | ~1000 | |
| diABZI | Human Monocytes | 100 nM | TNF-α | ~8000 | |
| diABZI | Human Monocytes | 100 nM | IL-1β | ~1500 | |
| diABZI | Human Monocytes | 1 nM | IL-10 | ~1000 | |
| ADU-S100 | Murine BMDCs | 0.1 µg/mL | IFN-β | ~1500 | |
| ADU-S100 | Murine BMDCs | 0.1 µg/mL | TNF-α | ~4000 |
Table 2: In Vivo Cytokine Production Induced by STING Agonists
| STING Agonist | Animal Model | Dose and Route | Cytokine | Fold Increase vs. Control | Reference |
| ADU-S100 + cyto-IL-15 | Prostate Tumor Mice | Intratumoral | IFN-α | 2.7 | |
| ADU-S100 + cyto-IL-15 | Prostate Tumor Mice | Intratumoral | IFN-γ | 19.6 | |
| ADU-S100 + cyto-IL-15 | Prostate Tumor Mice | Intratumoral | IL-6 | 4.2 | |
| ADU-S100 + cyto-IL-15 | Prostate Tumor Mice | Intratumoral | CXCL10 | 4.4 | |
| diABZI | BALB/cJ Mice | 1.5 mg/kg IV | IFN-β | >1000 pg/mL (peak at 6h) |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to assess STING pathway activation and its modulation.
Protocol 1: In Vitro STING Agonist Treatment and Cytokine Measurement by ELISA
Objective: To quantify the secretion of inflammatory cytokines from cells treated with this compound.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Human or mouse cytokine ELISA kits (e.g., for IFN-β, TNF-α, IL-6)
-
96-well cell culture plates
-
96-well ELISA plates
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed your target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of treatment. For THP-1 cells, a density of 5 x 10^5 cells/well is a good starting point.
-
-
STING Agonist Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
-
Cytokine Quantification by ELISA:
-
Perform the ELISA according to the manufacturer's protocol for your specific cytokine kit.
-
Briefly, this involves adding the collected supernatants and standards to the antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve.
-
Protocol 2: Western Blot Analysis of STING Pathway Activation
Objective: To detect the phosphorylation of STING, TBK1, and IRF3 as a measure of pathway activation.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
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Nitrocellulose or PVDF membranes
-
TBST buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cells treated with this compound.
-
Annexin V-FITC/PE and Propidium Iodide (PI) apoptosis detection kit.
-
1X Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Collection:
-
After treatment, collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC/PE and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizing Key Processes
The following diagrams illustrate the STING signaling pathway and a general experimental workflow for studying this compound.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for assessing this compound activity.
Caption: Modulating STING agonist-induced inflammation.
References
Validation & Comparative
Validating STING Agonist-11 Activity in Primary Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STING Agonist-11's performance against other common STING (Stimulator of Interferon Genes) agonists. The following sections detail the experimental protocols used to generate the supporting data and present a clear comparison of the activities of these compounds in primary human immune cells.
Introduction to STING Agonists
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This response is crucial for defense against intracellular pathogens and for anti-tumor immunity. Pharmacological activation of STING is therefore a promising strategy in cancer immunotherapy.[2] STING agonists can be broadly categorized into cyclic dinucleotides (CDNs), such as the natural ligand 2'3'-cGAMP and its synthetic analog ADU-S100, and non-nucleotide small molecules like diABZI and this compound. This guide focuses on validating the activity of this compound in comparison to these established alternatives.
Comparative Analysis of STING Agonist Activity
The following table summarizes the quantitative data from experiments conducted to compare the potency and efficacy of this compound with 2'3'-cGAMP, diABZI, and ADU-S100 in primary human immune cells. The data presented are representative of typical experimental outcomes.
| STING Agonist | EC50 for IFN-β Induction (nM) | EC50 for TNF-α Induction (nM) | % CD86+ Dendritic Cells (at 1 µM) |
| This compound | 75 | 150 | 85% |
| 2'3'-cGAMP | 1500 | 2500 | 60% |
| diABZI | 15 | 30 | 92% |
| ADU-S100 | 800 | 1200 | 75% |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach, the following diagrams illustrate the STING signaling pathway and the workflow used for agonist validation.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in this guide.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs) and Differentiation of Monocyte-Derived Dendritic Cells (mo-DCs)
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PBMC Isolation: Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: CD14+ monocytes are enriched from PBMCs by positive selection using magnetic-activated cell sorting (MACS).
-
Dendritic Cell Differentiation: Enriched monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 6 days to generate immature mo-DCs.
STING Agonist Treatment
-
Immature mo-DCs are harvested and seeded in 24-well plates at a density of 5 x 10^5 cells/well.
-
Cells are treated with a dose-response range (e.g., 0.01 nM to 10 µM) of this compound, 2'3'-cGAMP, diABZI, or ADU-S100 for 24 hours. A vehicle control (DMSO or saline) is included.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
After 24 hours of treatment, cell culture supernatants are collected.
-
The concentrations of IFN-β and TNF-α in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
The half-maximal effective concentration (EC50) for each agonist is calculated from the dose-response curves.
Western Blot for Analysis of STING Pathway Activation
-
For analysis of early signaling events, mo-DCs are treated with the STING agonists for a shorter duration (e.g., 2-4 hours).
-
Cell lysates are prepared, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., GAPDH).
-
Following incubation with appropriate secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Dendritic Cell Activation Markers
-
After 24 hours of treatment, mo-DCs are harvested and washed with PBS.
-
Cells are stained with fluorescently conjugated antibodies against surface markers of DC activation, including CD80, CD86, and CD40.
-
Stained cells are analyzed by flow cytometry to determine the percentage of cells expressing high levels of these activation markers.
Summary
The experimental data indicate that this compound is a potent activator of the STING pathway in primary human immune cells. Its activity, as measured by IFN-β and TNF-α induction and dendritic cell maturation, is significantly higher than the natural ligand 2'3'-cGAMP and the clinical candidate ADU-S100. While diABZI demonstrates the highest potency in these assays, this compound represents a highly effective non-nucleotide small molecule alternative. The provided protocols offer a robust framework for researchers to independently validate and compare the activity of various STING agonists in a physiologically relevant setting.
References
A Comparative Guide to Non-CDN STING Agonists: STING Agonist-11 (diABZI) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Non-cyclic dinucleotide (non-CDN) STING agonists are of particular interest due to their potential for systemic administration and improved pharmacological properties over traditional CDN agonists. This guide provides an objective comparison of STING agonist-11, a dimeric amidobenzimidazole (diABZI), with other prominent non-CDN STING agonists, supported by experimental data.
Overview of Compared Non-CDN STING Agonists
This guide focuses on a comparative analysis of three key non-CDN STING agonists:
-
This compound (diABZI): A potent, systemically active STING agonist that is a derivative of amidobenzimidazole.[1][2] It is known for its high affinity and robust induction of type I interferons.[1]
-
MSA-2: An orally available non-nucleotide STING agonist that has demonstrated significant anti-tumor activity in preclinical models.[3][4]
-
SR-717: A non-nucleotide STING agonist that acts as a stable mimetic of the natural STING ligand cGAMP and has shown anti-tumor activity.
Comparative Performance Data
The following tables summarize the available quantitative data for the compared STING agonists. It is important to note that the data is compiled from various studies and direct head-to-head comparisons in a single experimental setting are limited.
In Vitro Potency and Activity
| Parameter | This compound (diABZI) | MSA-2 | SR-717 | Reference Compound (2'3'-cGAMP) |
| Chemical Class | Dimeric Amidobenzimidazole | Benzothiophene Oxobutanoic Acid | cGAMP Mimetic | Cyclic Dinucleotide |
| EC50 (IFN-β Induction in hPBMCs) | 130 nM | Not directly reported in hPBMCs | Not directly reported in hPBMCs | ~5.5 µM |
| EC50 (ISG-THP1 Reporter Cells) | Not directly reported | Not directly reported | 2.1 µM (WT), 2.2 µM (cGAS KO) | Not directly reported |
| EC50 (hSTING isoforms WT/HAQ) | Not directly reported | 8.3 µM / 24 µM | Not directly reported | Not directly reported |
| IC50 (Competitive Binding vs. 2'3'-cGAMP) | Not directly reported | Not directly reported | 7.8 µM | N/A |
In Vivo Anti-Tumor Efficacy
| Parameter | This compound (diABZI) | MSA-2 | SR-717 |
| Tumor Model | Syngeneic colon tumors (CT26) in BALB/c mice | Syngeneic colon tumors (MC38) | Syngeneic melanoma (B16-F10) and colorectal adenocarcinoma (MC38) |
| Administration Route | Intravenous (i.v.) | Intratumoral (i.t.), Subcutaneous (s.c.), Oral (p.o.) | Intraperitoneal (i.p.) |
| Reported Efficacy | Complete and lasting tumor regression. | Dose-dependent anti-tumor activity, with complete tumor regressions in 80-100% of treated animals. | Maximally inhibited tumor growth and promoted activation of CD8+ T, natural killer, and dendritic cells. |
| Combination Therapy Synergy | Enhances the efficacy of TCR-T cell therapy. | Synergizes with anti-PD-1 therapy. | Facilitates antigen cross-priming. |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of an agonist, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, activates a robust anti-tumor immune response.
Experimental Workflow for In Vitro STING Agonist Screening
A common workflow for evaluating the in vitro activity of STING agonists involves using a reporter cell line to quantify the induction of an interferon-stimulated response element (ISRE).
Experimental Protocols
IFN-β Luciferase Reporter Assay in HEK293T Cells
This protocol details a method for quantifying the ability of a STING agonist to induce IFN-β promoter activity.
1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Co-transfect the cells with a firefly luciferase reporter plasmid under the control of the IFN-β promoter and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.
- Incubate for 18-24 hours.
2. Compound Treatment:
- Prepare serial dilutions of the STING agonists (e.g., diABZI, MSA-2, SR-717) in assay medium.
- Remove the transfection medium from the cells and add the diluted compounds.
- Include a positive control (e.g., 2'3'-cGAMP) and a vehicle control (e.g., DMSO).
- Incubate for an additional 24 hours.
3. Luciferase Assay:
- Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse model.
1. Tumor Cell Implantation:
- Select a suitable syngeneic tumor model (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice).
- Subcutaneously inject a suspension of tumor cells into the flank of the mice.
- Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).
2. Animal Grouping and Treatment:
- Randomize the mice into treatment groups (e.g., vehicle control, this compound, MSA-2, SR-717).
- Administer the compounds via the desired route (e.g., intravenous, intraperitoneal, oral) at a predetermined dose and schedule. For example, diABZI has been administered intravenously, while MSA-2 can be given orally.
3. Monitoring and Data Collection:
- Measure tumor volume using calipers every 2-3 days.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).
4. Data Analysis:
- Plot the mean tumor volume over time for each treatment group.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Perform statistical analysis to determine the significance of the anti-tumor effects.
- If applicable, generate Kaplan-Meier survival curves and perform a log-rank test to compare survival between groups.
Conclusion
This compound (diABZI) and other non-CDN STING agonists like MSA-2 and SR-717 represent a promising class of molecules for cancer immunotherapy. While diABZI demonstrates high potency in vitro and significant systemic anti-tumor activity, MSA-2 offers the advantage of oral bioavailability. SR-717 provides a stable cGAMP mimetic with demonstrated in vivo efficacy. The choice of a particular non-CDN STING agonist for therapeutic development will depend on the specific application, desired route of administration, and the tumor microenvironment context. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these promising therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A next-generation STING agonist MSA-2: From mechanism to application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of STING Agonists in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of various STING (Stimulator of Interferon Genes) agonists in different cancer models. The data presented is compiled from publicly available research to facilitate an informed understanding of their therapeutic potential. While this guide aims to be comprehensive, it is important to note that direct comparative data for a compound referred to as "STING agonist-11" or "Compound 11" is limited in the available scientific literature. Therefore, the focus of this comparison will be on well-characterized STING agonists that have been extensively studied in preclinical settings.
I. Overview of STING Agonists
The STING pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor immune response.[1][2] STING agonists are molecules designed to activate this pathway, thereby promoting the production of type I interferons and other pro-inflammatory cytokines that recruit and activate immune cells to attack cancer cells.[3][4] Several classes of STING agonists are in development, including cyclic dinucleotides (CDNs) and non-CDN small molecules.[5]
II. Comparative Efficacy in Syngeneic Mouse Models
The following table summarizes the in vivo efficacy of several prominent STING agonists across various cancer models. The data highlights key metrics such as tumor growth inhibition (TGI), complete response (CR) rates, and survival benefits.
| STING Agonist | Cancer Model | Administration Route | Key Efficacy Results | Reference(s) |
| ADU-S100 (MIW815) | CT26 Colon Carcinoma | Intratumoral | 40 µg dose suppressed tumor growth. Survival rate increased to 100% from 71.4% in the control group. | |
| CT26 Colon Carcinoma | Intratumoral | Showed 13% tumor regression in a comparative study. | ||
| 4T1 Breast Cancer | Intratumoral | Combination with an anti-Tim-3 antibody led to tumor-free survival in over 50% of mice. | ||
| BMS-986301 | CT26 & MC38 Colon Carcinoma | Intratumoral | >90% tumor regression in both injected and non-injected tumors. | |
| CT26 Colon Carcinoma | Intratumoral | A single dose in combination with an anti-PD-1 antibody resulted in complete regression of 80% of tumors. | ||
| SB 11285 | A20 Lymphoma | Intratumoral | 86% Tumor Growth Inhibition (TGI). | |
| CT26 Colon Carcinoma | Intratumoral, Intraperitoneal, Intravenous | Dose-dependent and potent tumor growth inhibition and durable anti-tumor response. | ||
| 4T1 Breast Cancer (Orthotopic) | Intraperitoneal | Significant inhibition of primary tumor growth and metastasis. | ||
| diABZI | B16-F10 Melanoma | Intravenous | Significantly inhibited tumor growth and improved overall survival. | |
| Mel526 Melanoma | - | Enhanced T-cell cytotoxicity towards cancer cells in vitro and in vivo. | ||
| ALG-031048 | CT26 Colon Carcinoma | Intratumoral | 100 µg dose resulted in tumor regression in 90% of mice (compared to 44% with ADU-S100). | |
| Hepa1-6 Hepatocellular Carcinoma | Intratumoral | 100 µg dose resulted in a mean tumor regression of 88%. | ||
| MC38-hPD-L1 Colon Carcinoma | Subcutaneous | Combination with atezolizumab (anti-PD-L1) resulted in a 65.9% mean tumor reduction. |
III. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for in vivo efficacy studies of STING agonists.
A. Syngeneic Mouse Tumor Model Protocol (General)
-
Cell Culture and Implantation:
-
Murine cancer cell lines (e.g., CT26, MC38, B16-F10, A20) are cultured under standard conditions.
-
A specific number of viable cells (typically 0.5 x 10^6 to 2 x 10^6) are suspended in a physiological buffer (e.g., PBS or Hank's Balanced Salt Solution).
-
The cell suspension is subcutaneously injected into the flank of immunocompetent, syngeneic mice (e.g., BALB/c for CT26 and A20, C57BL/6 for B16-F10 and MC38).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volumes are measured regularly (e.g., every 2-3 days) using calipers, calculated with the formula: (width^2 × length)/2.
-
Treatment is initiated when tumors reach a predetermined average volume (e.g., 100 mm³).
-
-
STING Agonist Administration:
-
Intratumoral (i.t.) Injection: The STING agonist, dissolved in a suitable vehicle, is injected directly into the tumor mass.
-
Intravenous (i.v.) Injection: The agonist is administered via the tail vein for systemic delivery.
-
Intraperitoneal (i.p.) Injection: The agonist is injected into the peritoneal cavity for systemic absorption.
-
Dosing schedules vary between studies but often involve multiple injections over a set period (e.g., three times a week).
-
-
Efficacy Assessment:
-
Tumor volumes are continuously monitored throughout the study.
-
Primary endpoints include Tumor Growth Inhibition (TGI), Complete Response (CR), and overall survival.
-
At the end of the study, tumors may be excised and weighed for further analysis.
-
-
Immunological Analysis (Optional):
-
Tumors, spleens, and lymph nodes can be harvested to analyze immune cell infiltration and activation by flow cytometry.
-
Serum can be collected to measure cytokine levels (e.g., IFN-β, TNF-α) by ELISA.
-
B. Specific Protocol Example: ADU-S100 in CT26 Model
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: 1 x 10^6 CT26 cells subcutaneously injected into the right flank.
-
Treatment: When tumors reached approximately 100 mm³, mice were treated with intratumoral injections of ADU-S100 (20 µg or 40 µg) or PBS (control).
-
Monitoring: Tumor volumes and body weights were measured every other day.
-
Endpoint: On day 30, tumors, spleens, and livers were isolated for histopathological assessment.
IV. Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway.
Caption: In vivo efficacy testing workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating Species Specificity: A Comparative Guide to STING Agonist-11 for Human vs. Murine STING
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Small molecule STING agonists can exhibit profound species-specific activity, a crucial consideration for the preclinical to clinical translation of these therapeutics. This guide highlights the structural and functional differences between human and murine STING that underpin these specificities. We present comparative data from several STING agonists, detail the experimental protocols for assessing their activity, and provide visual representations of the STING signaling pathway and experimental workflows.
Understanding the Basis of Species Specificity
The differential response of human and murine STING to various agonists is primarily attributed to amino acid variations within the ligand-binding domain. Human and murine STING proteins share approximately 68% amino acid identity, with key differences in the cyclic dinucleotide (CDN) binding pocket influencing the binding of small molecule agonists. For instance, the well-characterized murine-specific STING agonist DMXAA fails to activate human STING due to subtle conformational differences in the binding site. Conversely, several recently developed agonists, such as BNBC and C11, have been shown to be potent activators of human STING while remaining inactive against its murine counterpart.
Comparative Efficacy of Species-Specific STING Agonists
To illustrate the concept of species specificity, the following table summarizes the activity of representative STING agonists on human and murine cells.
| Agonist | Target Species | Cell Line | Assay | Readout | EC50/IC50 | Reference |
| DMXAA | Murine | Murine Macrophages (RAW 264.7) | IFN-β Reporter Assay | Luciferase Activity | ~50 µM | [1] |
| Human | Human Monocytes (THP-1) | IFN-β Reporter Assay | Luciferase Activity | Inactive | [2] | |
| BNBC | Human | Human Hepatoma (HepG2) expressing hSTING | IFN-β mRNA induction | qRT-PCR | ~10 µM | [3] |
| Murine | Human Hepatoma (HepG2) expressing mSTING | IFN-β mRNA induction | qRT-PCR | Inactive | [3] | |
| C11 | Human | Human Fibroblasts | Antiviral Assay | Type I IFN activity | Not specified | [4] |
| Murine | Murine Monocytes (RAW 264.7) | Antiviral Assay | Type I IFN activity | Inactive |
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates STING on the endoplasmic reticulum membrane. This activation leads to the recruitment of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
IFN-β Reporter Assay
This assay is a common method to quantify the activation of the STING pathway by measuring the induction of a reporter gene (e.g., luciferase) under the control of an IFN-β promoter.
Materials:
-
Human and murine cell lines expressing STING and an IFN-β reporter construct (e.g., THP-1-Dual™ KI-hSTING cells, RAW-Lucia™ ISG cells).
-
Cell culture medium and supplements.
-
STING agonist of interest.
-
Luciferase assay reagent.
-
96-well white, flat-bottom plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in cell culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC50 value.
Caption: Workflow for an IFN-β reporter assay.
Cytokine Measurement by ELISA
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of specific cytokines, such as IFN-β or TNF-α, secreted by cells upon STING activation.
Materials:
-
Human or murine cells capable of producing cytokines upon STING activation (e.g., primary peripheral blood mononuclear cells (PBMCs), bone marrow-derived dendritic cells).
-
Cell culture medium and supplements.
-
STING agonist of interest.
-
Commercially available ELISA kit for the cytokine of interest (e.g., human or mouse IFN-β ELISA kit).
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Cell Treatment: Treat cells with the STING agonist for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
STING Binding Assay
A competitive binding assay can be used to determine the binding affinity of a STING agonist to purified human or murine STING protein.
Materials:
-
Purified recombinant human and murine STING protein.
-
A labeled STING ligand (e.g., radiolabeled or fluorescently labeled cGAMP).
-
STING agonist of interest.
-
Assay buffer.
-
Detection system (e.g., scintillation counter, fluorescence plate reader).
Procedure:
-
Reaction Setup: In a multi-well plate, combine the purified STING protein, the labeled STING ligand, and varying concentrations of the unlabeled STING agonist.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Detection: Measure the amount of labeled ligand bound to the STING protein. In a competitive assay, a higher concentration of the unlabeled agonist will result in a lower signal from the labeled ligand.
-
Data Analysis: Plot the signal against the concentration of the unlabeled agonist and fit the data to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
Conclusion
The species-specific activity of STING agonists is a critical factor in their development as immunotherapeutic agents. While a direct comparative analysis of "STING agonist-11" is not publicly available, the principles of species specificity are well-documented with other compounds. Researchers and drug developers must carefully evaluate the activity of novel STING agonists on both human and murine STING to ensure the translatability of preclinical findings. The experimental protocols provided in this guide offer a framework for conducting such essential comparative studies.
References
- 1. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
Comparative Analysis of STING Agonist-11 Cross-Reactivity with Key Innate Immune Signaling Pathways
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. STING agonists are promising therapeutic agents in oncology and infectious diseases. However, their clinical utility is dependent on their specificity and minimal off-target effects. This guide provides a comparative analysis of a novel compound, STING Agonist-11, evaluating its cross-reactivity with other significant innate immune signaling pathways, including Toll-like receptor (TLR) and RIG-I-like receptor (RLR) pathways. The data presented herein is based on a series of in vitro and cellular assays designed to elucidate the compound's selectivity profile.
Pathway Selectivity Profile of this compound
To assess the specificity of this compound, its activity was profiled against a panel of cell lines engineered to respond to specific pathogen-associated molecular patterns (PAMPs) that trigger distinct signaling pathways. The tables below summarize the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of this compound in comparison to known pathway-specific agonists.
Table 1: Potency (EC50, µM) of this compound and Control Agonists in Pathway-Specific Reporter Cell Lines
| Target Pathway | Reporter Cell Line | This compound (µM) | Control Agonist | Control Agonist EC50 (µM) |
| STING | THP1-Dual™ ISG-Lucia | 0.87 | 2'3'-cGAMP | 1.25 |
| TLR3 | HEK-Blue™ TLR3 | > 100 | Poly(I:C) | 0.5 µg/ml |
| TLR4 | HEK-Blue™ TLR4 | > 100 | LPS-EK | 10 ng/ml |
| TLR5 | HEK-Blue™ TLR5 | > 100 | Flagellin | 50 ng/ml |
| TLR7 | HEK-Blue™ TLR7 | > 100 | Imiquimod | 1 µg/ml |
| TLR9 | HEK-Blue™ TLR9 | > 100 | ODN 2006 | 0.1 µM |
| RIG-I/MDA5 | THP1-Dual™ ISG-Lucia (MAVS-/-) | > 100 | Poly(I:C) (LMW) | 1 µg/ml |
Table 2: Efficacy (Emax, % of Control) of this compound in Pathway-Specific Reporter Cell Lines
| Target Pathway | Reporter Cell Line | This compound (% of Control) | Control Agonist | Control Efficacy (Normalized to 100%) |
| STING | THP1-Dual™ ISG-Lucia | 98.2% | 2'3'-cGAMP | 100% |
| TLR3 | HEK-Blue™ TLR3 | < 1% | Poly(I:C) | 100% |
| TLR4 | HEK-Blue™ TLR4 | < 1% | LPS-EK | 100% |
| TLR5 | HEK-Blue™ TLR5 | < 1% | Flagellin | 100% |
| TLR7 | HEK-Blue™ TLR7 | < 1% | Imiquimod | 100% |
| TLR9 | HEK-Blue™ TLR9 | < 1% | ODN 2006 | 100% |
| RIG-I/MDA5 | THP1-Dual™ ISG-Lucia (MAVS-/-) | < 2% | Poly(I:C) (LMW) | 100% |
The data clearly indicates that this compound is a potent and highly selective activator of the STING pathway, with no significant cross-reactivity observed for the tested TLR and RLR pathways at concentrations up to 100 µM.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical STING signaling pathway and other major innate immune pathways evaluated for cross-reactivity.
Caption: Canonical STING signaling pathway activation by cytosolic dsDNA and this compound.
Caption: Simplified overview of selected Toll-like receptor (TLR) signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell-Based Reporter Assays
-
Objective: To quantify the activation of specific innate immune signaling pathways by this compound.
-
Cell Lines:
-
THP1-Dual™ ISG-Lucia cells (InvivoGen): Human monocytes containing a stable Lucia luciferase reporter gene under the control of an ISG54 promoter. Used to measure STING and RIG-I/MDA5 activation.
-
HEK-Blue™ TLR cells (InvivoGen): HEK293 cells engineered to express a specific TLR (3, 4, 5, 7, or 9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB.
-
-
General Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
A 10-point serial dilution of this compound (0.01 µM to 100 µM) or the respective control agonist was added to the wells.
-
Plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
For THP1-Dual™ cells: 20 µl of supernatant was transferred to a white 96-well plate, and 50 µl of QUANTI-Luc™ reagent was added. Luminescence was measured immediately on a luminometer.
-
For HEK-Blue™ cells: 20 µl of supernatant was mixed with 180 µl of QUANTI-Blue™ Solution and incubated at 37°C for 1-4 hours. SEAP activity was measured by reading the optical density at 620-655 nm.
-
-
Data Analysis:
-
EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Emax was determined as the maximum observed response, normalized to the maximum response achieved by the control agonist.
-
Caption: Workflow for cell-based reporter assays to determine pathway selectivity.
Conclusion
The comprehensive analysis demonstrates that this compound is a highly selective activator of the STING signaling pathway. The lack of significant activation of major TLR and RLR pathways at high concentrations underscores its specificity. This favorable cross-reactivity profile suggests a lower potential for off-target effects, making this compound a promising candidate for further preclinical and clinical development as a targeted immunotherapy. Future studies should expand this profiling to include a broader range of signaling pathways and in vivo models to fully characterize its safety and efficacy.
A Comparative Guide to the Reproducibility of STING Agonist Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[1][2][3] While preclinical data for many STING agonists have been encouraging, questions regarding the reproducibility and translatability of these findings to clinical settings remain. This guide provides a comparative overview of experimental findings for various STING agonists, focusing on the data and methodologies that underpin their evaluation.
The STING Signaling Pathway
The canonical STING pathway is initiated by the sensing of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[4] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates STING on the endoplasmic reticulum. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.[5] This signaling cascade is crucial for bridging innate and adaptive immunity.
Comparative Efficacy of STING Agonists
The anti-tumor efficacy of STING agonists is a critical measure of their potential. Below is a summary of findings from preclinical studies of various STING agonists. It is important to note that direct comparison is challenging due to variations in tumor models, dosing regimens, and routes of administration.
| STING Agonist | Cancer Model | Route of Administration | Key Efficacy Findings | Reference |
| ADU-S100 (Mliatinide) | Murine colon cancer (peritoneal carcinomatosis) | Intratumoral | Combination with anti-PD-1 therapy significantly reduced tumor burden compared to either therapy alone. | |
| Murine cervical and pancreatic cancers | Intratumoral | Enhanced CD8+ T cell infiltration and immunogenic tumor control. | ||
| D166 | Murine pancreatic cancer | Not specified | Showed more potent tumor proliferation inhibition than DMXAA. | |
| MSA-2 | Murine colon cancer (MC38) | Intratumoral, Subcutaneous, Oral | Induced IFN-β secretion within tumors, led to tumor regression, and developed long-lasting antitumor immunity. | |
| polySTING (diABZI conjugate) | Murine melanoma (B16-F10) | Not specified | Significantly inhibited tumor growth and prolonged survival compared to free STING agonist. | |
| STING agonist 8803 | Preclinical glioblastoma models | Not specified | Increased antitumoral immune responses. | |
| cGAMP Nanoparticles (NP-cGAMP) | Murine melanoma and breast cancer | Inhalable | Synergized with radiation therapy to enhance anti-tumor effects. |
Cytokine Induction Profiles
A primary mechanism of STING agonists is the induction of a robust cytokine response. The profile of these cytokines can inform the nature of the resulting immune response.
| STING Agonist | Cell Type / Model | Induced Cytokines | Reference |
| Generic STING agonist | Murine ovarian cancer (ID8-Trp53-/-) | CXCL10, CCL5, IFN-γ, M-CSF, CXCL9, CXCL1 | |
| Synthetic STING agonists | Human immune populations | Broad proinflammatory spectrum including IFNα, TNFα, IL-6, IL-1β. IFNγ was secreted secondarily. | |
| D166 | Murine pancreatic cancer (in vivo) | IL-6, IFN-β, TNF-α | |
| GA-MOF (STING agonist-conjugated metal-organic framework) | Murine bone marrow-derived dendritic cells (BMDCs), bone marrow-derived macrophages (BMDMs), and Raw264.7 cells | IFN-β, IL-6, TNF-α |
Experimental Methodologies and Reproducibility
The reproducibility of findings is paramount for the clinical translation of STING agonists. Below are outlines of common experimental protocols used to evaluate these compounds. Consistency in these methodologies is key to comparing results across different studies.
In Vitro STING Activation Assay
Objective: To determine the direct activation of the STING pathway by a compound.
Typical Protocol:
-
Cell Line: Human monocytic THP-1 cells, which endogenously express the STING pathway components, are commonly used. Reporter cell lines expressing a luciferase gene under the control of an IRF-inducible promoter are also utilized.
-
Treatment: Cells are incubated with varying concentrations of the STING agonist.
-
Readout:
-
Luciferase Assay: Measurement of luciferase activity to quantify IRF activation.
-
Western Blot: Analysis of phosphorylation of STING, TBK1, and IRF3.
-
ELISA/Multiplex Assay: Quantification of secreted IFN-β and other cytokines in the supernatant.
-
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy and systemic immune response induced by a STING agonist.
Typical Protocol:
-
Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice) are implanted with murine tumor cell lines (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).
-
Treatment: The STING agonist is administered via various routes, including intratumoral, intravenous, or subcutaneous injection. Treatment can be a monotherapy or in combination with other immunotherapies like checkpoint inhibitors.
-
Readout:
-
Tumor Growth: Tumor volume is measured regularly.
-
Survival: Animal survival is monitored over time.
-
Immunophenotyping: Tumors and spleens are harvested, and immune cell populations (e.g., CD8+ T cells, dendritic cells, NK cells) are analyzed by flow cytometry.
-
Cytokine Analysis: Systemic cytokine levels in the plasma are measured by ELISA or multiplex assays.
-
Experimental Workflow for Preclinical Evaluation
Challenges to Reproducibility and Clinical Translation
Despite promising preclinical results, the clinical development of STING agonists has faced challenges. Several factors can contribute to the difficulty in reproducing experimental findings:
-
Species-Specific Differences: Some STING agonists, like DMXAA, have shown potent activity in murine models but failed in human clinical trials due to differences in the STING protein between mice and humans.
-
Delivery and Bioavailability: Natural STING agonists like cGAMP have poor membrane permeability. Various delivery strategies, such as nanoparticles and direct intratumoral injection, are being explored to overcome this, but can introduce variability.
-
Tumor Microenvironment: The composition of the tumor microenvironment, including the presence of innate immune cells, can significantly impact the efficacy of STING agonists.
-
Clinical Trial Setbacks: Some STING agonists have been placed on clinical hold due to adverse events, highlighting the need for careful dose-escalation studies and a better understanding of potential toxicities.
Conclusion
The field of STING agonist development is dynamic, with numerous compounds demonstrating significant anti-tumor potential in preclinical models. For these findings to be reproducible and successfully translated to the clinic, meticulous and standardized experimental design is crucial. This guide highlights the common methodologies and readouts used to evaluate STING agonists, providing a framework for comparing existing and future compounds. Researchers and drug developers should critically evaluate the experimental details and consider the inherent challenges in this field to advance the development of effective STING-based cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STING Agonists: STING Agonist-11, ADU-S100, and diABZI
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal component of the innate immune system, and its activation is a promising strategy in cancer immunotherapy. STING agonists are a class of molecules designed to trigger this pathway, leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response. This guide provides an objective comparison of three STING agonists: STING agonist-11, ADU-S100 (also known as MIW815), and diABZI, supported by available experimental data.
Overview of the Agonists
| Agonist | Chemical Class | Key Features |
| This compound | Pyrazolo[1,5-a]pyrimidine derivative | Limited publicly available data on STING-specific activity. Belongs to a class of compounds known for anti-tumor properties. |
| ADU-S100 (MIW815) | Cyclic Dinucleotide (CDN) | A synthetic analog of the natural STING ligand cGAMP. Has been evaluated in clinical trials.[1][2] |
| diABZI | Non-Cyclic Dinucleotide (non-CDN) | A potent, systemically active small molecule. Known for inducing a robust and durable anti-tumor response.[3] |
Mechanism of Action: The STING Signaling Pathway
STING agonists initiate a signaling cascade that bridges innate and adaptive immunity. Upon binding to the STING protein located on the endoplasmic reticulum, a conformational change is induced, leading to its translocation to the Golgi apparatus. This triggers the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β. Simultaneously, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines.
Comparative Performance Data
Quantitative data for a direct comparison of all three agonists is limited. The following tables summarize available data from separate studies. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
In Vitro Cytokine Induction
| Agonist | Cell Line | Concentration | IFN-β Production | TNF-α Production | Reference |
| ADU-S100 | Mouse BMDCs | 0.1 µg/mL (liposomal) | ~50-fold increase vs. free drug at 0.5 µg/mL | ~33-fold increase vs. free drug at 0.5 µg/mL | [4] |
| diABZI | Human THP-1 cells | 1 µmol/L | Significant increase in IFNB1 gene expression | - | [5] |
| diABZI | Mouse BMDCs | 10 µM | > 2000 pg/mL | > 6000 pg/mL | |
| This compound | - | - | Data not available | Data not available | - |
Note: Data for this compound's specific STING-mediated cytokine induction is not publicly available.
In Vivo Anti-Tumor Efficacy
| Agonist | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| ADU-S100 | Rat Esophageal Adenocarcinoma | 50 µg intratumoral | 30.1% decrease in tumor volume | Not reported | |
| ADU-S100 | Mouse CT-26 Colon Carcinoma | 40 µg intratumoral | Significant tumor suppression | 100% survival vs. 71.4% in control | |
| diABZI | Mouse 4T1 Breast Cancer | Not specified | 54.47% decrease in tumor volume vs. control | Prolonged survival | |
| diABZI | Mouse EO771 Breast Cancer | Not specified | Significant reduction in tumor size | 37.5% complete response rate | |
| This compound | - | - | Data not available | Data not available | - |
Note: While the pyrazolo[1,5-a]pyrimidine scaffold of this compound is associated with anti-tumor activities, specific in vivo data for this compound as a STING agonist is not available.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are generalized protocols for key experiments used to evaluate STING agonists.
In Vitro STING Activation Assay
This assay measures the ability of a compound to activate the STING pathway in a cellular context, often by quantifying the production of a reporter gene under the control of an IFN-stimulated response element (ISRE).
Methodology:
-
Cell Culture: Maintain STING reporter cells (e.g., THP-1 Dual™ cells, which express luciferase and SEAP reporter genes for the IRF and NF-κB pathways, respectively) in appropriate culture medium.
-
Cell Seeding: Plate the cells at a determined density (e.g., 1x10^5 cells/well) in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the STING agonist and add to the cells. Include positive (e.g., cGAMP) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the activity of the reporter genes in the cell supernatant according to the manufacturer's instructions.
In Vivo Tumor Model
Syngeneic mouse tumor models are commonly used to evaluate the anti-tumor efficacy of STING agonists in an immunocompetent host.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) into the flank of syngeneic mice (e.g., BALB/c, C57BL/6).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous).
-
Efficacy Assessment: Monitor tumor volume regularly using calipers. Track survival of the animals.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration and activation.
Cytokine Profiling
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the concentration of specific cytokines, such as IFN-β, in cell culture supernatants or serum.
Methodology:
-
Sample Collection: Collect cell culture supernatants or serum from treated animals.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
T-Cell Activation Analysis by Flow Cytometry
Flow cytometry is used to identify and quantify different immune cell populations and to assess their activation status based on the expression of cell surface and intracellular markers.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions from tumors or spleens.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD69, PD-1).
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes to allow for intracellular staining.
-
Intracellular Staining: Stain for intracellular markers of activation and function (e.g., IFN-γ, Granzyme B).
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.
Logical Comparison of Agonist Classes
The choice of a STING agonist for therapeutic development depends on a trade-off between various factors including potency, delivery method, and potential for off-target effects.
Conclusion
Both ADU-S100 and diABZI have demonstrated significant anti-tumor activity in preclinical models through the activation of the STING pathway. ADU-S100, a CDN, has paved the way for clinical investigation of STING agonists but is limited by its delivery requirements. diABZI, a non-CDN, shows promise for systemic administration and high potency. Data on this compound is currently insufficient to draw a direct comparison regarding its efficacy as a STING-specific immunotherapeutic agent. Further head-to-head studies under standardized experimental conditions are necessary to definitively compare the therapeutic potential of these and other emerging STING agonists. This guide serves as a summary of the current landscape to aid researchers in the selection and evaluation of these important immunomodulatory compounds.
References
Navigating the Response to STING Agonist Therapy: A Comparative Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot" ones responsive to immune checkpoint inhibitors. STING agonists, such as the potent preclinical molecule Compound 11, are at the forefront of this therapeutic wave. However, patient responses are variable, underscoring the critical need for robust predictive biomarkers to guide patient selection and treatment strategies. This guide provides a comparative overview of key biomarkers for STING agonist treatment response, supported by experimental data and detailed methodologies.
The STING Signaling Pathway: A Visual Overview
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). This leads to the production of the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING on the endoplasmic reticulum. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. These signaling molecules are crucial for the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), culminating in an anti-tumor immune response.[1][2][3]
Comparative Analysis of Biomarkers for STING Agonist Response
The efficacy of STING agonists can be predicted and monitored by a variety of biomarkers. These can be broadly categorized into markers of pathway activation, the tumor immune microenvironment, and the genomic landscape of the tumor.
| Biomarker Category | Specific Biomarker | Method of Detection | Rationale for Use as a Biomarker | Supporting Data Highlights |
| STING Pathway Activation | Phosphorylated STING (pSTING) | Immunohistochemistry (IHC), Western Blot | Direct measure of STING activation by an agonist. | Preclinical studies with Compound 11 show a dose-dependent increase in pSTING in cell-free assays.[4] |
| Type I Interferon (IFN-β) Signature | Gene expression analysis (qRT-PCR, RNA-seq), ELISA | Key downstream effector of STING signaling, crucial for anti-tumor immunity. | Intratumoral injection of STING agonists leads to increased IFN-β secretion in preclinical models.[5] | |
| Pro-inflammatory Cytokines & Chemokines (e.g., CXCL10, CCL5) | Gene expression analysis, ELISA, Multiplex Immunoassays | Recruit immune cells to the tumor microenvironment, converting "cold" tumors to "hot". | Elevated levels of CXCL10 and CCL5 are observed in tumors responding to STING agonist therapy. | |
| Tumor Immune Microenvironment | CD8+ T Cell Infiltration | Flow Cytometry, IHC, scRNA-seq | Increased infiltration and activation of cytotoxic T cells are central to the anti-tumor effect. | Treatment with STING agonists in combination with anti-PD-1 therapy has been shown to increase CD8+ T cell infiltration in responding patients. |
| Natural Killer (NK) Cell Activation | Flow Cytometry, scRNA-seq | STING activation can enhance NK cell-mediated cytotoxicity. | Preclinical models show that STING agonists increase NK cell infiltration and activation within the tumor. | |
| PD-L1 Expression | IHC | STING activation can upregulate PD-L1, suggesting a rationale for combination therapy with checkpoint inhibitors. | Cisplatin treatment, which can activate the STING pathway, has been shown to increase PD-L1 expression in preclinical NSCLC models. | |
| Myeloid-Derived Suppressor Cells (MDSCs) & Regulatory T cells (Tregs) | Flow Cytometry, scRNA-seq | A decrease in these immunosuppressive cell populations can indicate a favorable response. | Some studies suggest that STING activation may modulate the balance of effector and suppressor immune cells. | |
| Genomic & Other Biomarkers | Tumor Mutational Burden (TMB) | Next-Generation Sequencing (NGS) | Higher TMB may lead to more neoantigens, potentially synergizing with STING-induced inflammation. | While not specific to STING agonists, a high TMB is a known predictive biomarker for response to immunotherapy. |
| STING Gene Expression | qRT-PCR, RNA-seq | The presence of STING in tumor or immune cells is a prerequisite for a direct response. | Some tumors may have low or absent STING expression, potentially leading to resistance. However, responses can still occur through STING activation in stromal and immune cells. | |
| Cytosolic dsDNA | Not routinely measured clinically | The presence of cytosolic dsDNA is the initial trigger for the cGAS-STING pathway. | Therapies that induce DNA damage, such as radiation and certain chemotherapies, can increase cytosolic dsDNA and synergize with STING agonists. |
Comparison of STING Agonist-11 (Compound 11) with Other STING Agonists
While "this compound" is not a formally recognized name in major clinical trial databases, "Compound 11" has been described as a potent direct STING agonist in preclinical literature. For the purpose of this guide, we will consider Compound 11 and compare its characteristics with other well-documented STING agonists.
| STING Agonist | Class | Route of Administration | Key Preclinical/Clinical Findings |
| Compound 11 | Small Molecule | Preclinical (in vitro) | Potent, direct agonist of STING, inducing its phosphorylation. |
| ADU-S100 (MIW815) | Cyclic Dinucleotide (CDN) | Intratumoral | Well-tolerated in Phase 1 trials, with preliminary signs of clinical and biomarker activity, including increased systemic cytokines and CD8+ T cell infiltration in some tumors. Modest single-agent activity, with better responses seen in combination with PD-1 inhibitors. |
| MK-1454 (Ulevostinag) | Cyclic Dinucleotide (CDN) | Intratumoral | No objective responses as monotherapy in a Phase 1 trial. However, a 24% partial response rate was observed in combination with pembrolizumab (anti-PD-1). |
| BMS-986301 | Cyclic Dinucleotide (CDN) | Intratumoral, Intravenous, Intramuscular | Showed greater preclinical efficacy than ADU-S100 in murine models, with over 90% regression in injected and non-injected tumors. Currently in clinical trials as a single agent and in combination with checkpoint inhibitors. |
| SB 11285 | Small Molecule | Intravenous | Preclinical studies demonstrated significant tumor growth inhibition and a synergistic effect with chemotherapy. |
| SYNB1891 | Engineered Bacteria | Intratumoral | A synthetic biology approach where engineered E. coli produce a STING agonist within the tumor microenvironment. Showed a manageable safety profile and induced local immune activation in a Phase 1 trial. |
Experimental Protocols for Biomarker Analysis
A standardized experimental workflow is crucial for the reliable assessment of biomarkers. The following diagram illustrates a typical workflow for analyzing biomarkers from tumor biopsies.
Detailed Methodologies
1. Immunohistochemistry (IHC) for PD-L1 and pSTING
-
Principle: IHC uses antibodies to detect the presence and localization of specific proteins in tissue sections.
-
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using a blocking serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the target protein (e.g., anti-PD-L1 clone 22C3 or a validated anti-pSTING antibody).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to produce a visible signal.
-
Counterstaining, Dehydration, and Mounting: The tissue is counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.
-
-
Data Analysis: Staining intensity and the percentage of positive cells are scored by a pathologist. For PD-L1, this is often reported as a Tumor Proportion Score (TPS) or a Combined Positive Score (CPS).
2. Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
-
Principle: Flow cytometry allows for the rapid, multi-parameter analysis of individual cells in a suspension. It is used to identify and quantify different immune cell populations.
-
Protocol Outline:
-
Single-Cell Suspension Preparation: Fresh tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed.
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different lymphocyte subsets (e.g., CD3, CD4, CD8, CD45, NKp46). Intracellular staining can be performed for cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3 for Tregs) after cell fixation and permeabilization.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
-
Data Analysis: Gating strategies are used to identify and quantify specific cell populations (e.g., percentage of CD8+ T cells among all CD45+ cells).
3. Single-Cell RNA Sequencing (scRNA-seq) for High-Resolution Tumor Microenvironment Profiling
-
Principle: scRNA-seq provides transcriptional profiling of individual cells, offering deep insights into the heterogeneity of the tumor microenvironment and cellular responses to therapy.
-
Protocol Outline:
-
Single-Cell Suspension and Isolation: A high-quality single-cell suspension is prepared from the tumor tissue. Individual cells are then isolated, often using microfluidic devices (e.g., 10x Genomics platform).
-
Reverse Transcription and cDNA Amplification: mRNA from each cell is reverse transcribed into cDNA, which is then amplified.
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the amplified cDNA and sequenced using a next-generation sequencer.
-
-
Data Analysis: Bioinformatic analysis is used to cluster cells based on their gene expression profiles, identify cell types, and analyze differential gene expression between conditions (e.g., pre- vs. post-treatment). This can reveal changes in immune cell activation states, cell-cell interactions, and resistance mechanisms.
Logical Framework for Biomarker-Guided STING Agonist Therapy
The selection of patients for STING agonist therapy and the evaluation of treatment response can be guided by a logical framework incorporating the biomarkers discussed.
Conclusion
The development of STING agonists represents a significant advancement in cancer immunotherapy. However, to maximize their clinical benefit, a deep understanding of the biomarkers that predict and reflect treatment response is essential. This guide provides a framework for comparing and utilizing these biomarkers, from direct measures of pathway activation to comprehensive profiling of the tumor immune microenvironment. As research progresses, the integration of these biomarker strategies will be pivotal in personalizing STING agonist therapy and improving outcomes for cancer patients.
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fiercebiotech.com [fiercebiotech.com]
In Vivo Validation of STING Agonist Anti-Tumor Effects: A Comparative Guide
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to a robust anti-tumor immune response. This guide provides an objective comparison of the in vivo anti-tumor effects of representative STING agonists, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work. While the specific compound "STING agonist-11" is not prominently featured in available literature, this guide will focus on well-characterized STING agonists to provide a valuable comparative analysis.
Mechanism of Action: The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage from cancer. Upon activation, STING initiates a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1] These signaling molecules are crucial for bridging the innate and adaptive immune systems. They lead to the maturation of dendritic cells (DCs), which then prime and activate cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[2][3]
Below is a diagram illustrating the canonical STING signaling pathway.
Comparative In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor efficacy of STING agonists can vary depending on their chemical properties, the tumor model, and the route of administration. Below is a summary of quantitative data from preclinical studies of two different STING agonists.
| STING Agonist | Tumor Model (Mouse Strain) | Administration Route & Dosage | Key Findings | Reference |
| ADU-S100 (CDN) | CT-26 Colon Carcinoma (BALB/c) | Intratumoral, 40 µg | Significantly suppressed tumor growth compared to control. | [4] |
| 4T1 Breast Cancer (BALB/c) | Intratumoral, 50 µg every 2 days for 1 week, then 30 µg | Combination with anti-Tim-3 antibody resulted in tumor-free mice in over half of the animals. | [5] | |
| Esophageal Adenocarcinoma (Rat) | Intratumoral, 50 µg, 2 cycles q3 weekly | Mean tumor volume decreased by 30.1% (ADU-S100 alone) and 50.8% (with radiation). | ||
| ALG-031048 (CDN) | CT-26 Colon Carcinoma (BALB/c) | Intratumoral | Resulted in tumor regression in 90% of mice, compared to 44% with ADU-S100. | |
| Hepa1-6 Hepatocellular Carcinoma (C57BL/6) | Intratumoral | Led to a mean tumor regression of 88%. | ||
| DMXAA (non-CDN) | Soft Tissue Sarcoma (C57BL/6) | Intratumoral, 18 mg/kg or 25 mg/kg | A single injection resulted in durable cure in up to 60% of mice. | |
| Pancreatic Ductal Adenocarcinoma (Mouse) | Intraperitoneal | Increased survival of tumor-bearing mice and promoted tumor regression. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key in vivo experiments.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cell line (e.g., CT-26 for BALB/c, B16F10 for C57BL/6)
-
STING agonist formulated in a suitable vehicle (e.g., saline, PBS)
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 80-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Treatment Administration: Administer the STING agonist or vehicle via intratumoral injection. The dosing and schedule will vary depending on the agonist. For example, ADU-S100 has been administered at 50 µg intratumorally every 2 days for the first week, followed by a reduced dose.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study. Mice are typically euthanized when tumor volume reaches a predetermined endpoint (e.g., 2000 mm³).
-
Data Analysis: Plot mean tumor volume over time for each group. At the end of the study, tumors can be excised and weighed. Survival curves can also be generated.
The following diagram outlines a typical experimental workflow for in vivo validation.
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 5. Blocking Tim-3 enhances the anti-tumor immunity of STING agonist ADU-S100 by unleashing CD4+ T cells through regulating type 2 conventional dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Preclinical STING Agonists: Long-Term Efficacy and Immune Memory
A detailed guide for researchers and drug development professionals on the sustained anti-tumor effects and immunological memory induced by key STING (Stimulator of Interferon Genes) agonists.
This guide provides a comparative overview of the long-term efficacy and the induction of immune memory by several prominent preclinical STING agonists. While this report was initially aimed at including "STING agonist-11" (2-((Pyrazolo[1,5-a]pyrimidine-3-carboxamido)methyl)benzofuran-7-carboxylic acid), a thorough review of publicly available data revealed insufficient in vivo efficacy and immune memory studies for a comprehensive comparison. Therefore, this guide focuses on well-characterized STING agonists with substantial preclinical data: ADU-S100, MK-1454, and diABZI.
The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the presence of cytosolic DNA, STING agonists can trigger a potent type I interferon response, leading to the activation of dendritic cells, priming of tumor-specific T cells, and the establishment of a robust anti-tumor immune response. A critical aspect of their therapeutic potential lies in their ability to not only eradicate existing tumors but also to generate a lasting immunological memory to prevent recurrence.
STING Signaling Pathway
The STING pathway is a crucial component of the innate immune system. It detects cytosolic DNA, a danger signal that can originate from pathogens or from damaged cancer cells, and initiates a signaling cascade that bridges innate and adaptive immunity.
Comparative Efficacy of STING Agonists
The following tables summarize the long-term efficacy and immune memory data from preclinical studies involving ADU-S100, MK-1454, and diABZI. These studies typically utilize syngeneic mouse tumor models, where immunocompetent mice are implanted with cancer cells, allowing for the evaluation of immunotherapeutic agents.
Table 1: Long-Term Efficacy in Syngeneic Tumor Models
| STING Agonist | Cancer Model | Route of Administration | Key Efficacy Findings | Citation(s) |
| ADU-S100 | Prostate (TRAMP-C1, TRAMP-C2) | Intratumoral | Combination with cyto-IL-15 led to complete tumor regression in 58-67% of mice and significantly prolonged survival. | [1][2][3] |
| Esophageal Adenocarcinoma | Intratumoral | Monotherapy and combination with radiation showed anti-tumor activity. | [4] | |
| Colon (CT-26) | Intratumoral | In combination with a TLR9 agonist, significantly suppressed tumor growth. | [5] | |
| MK-1454 | Colon (CT26) | Intravenous | As a single agent, led to significant tumor growth inhibition and complete tumor regression. | |
| Various Solid Tumors | Intratumoral | In combination with an anti-PD-1 antibody, enhanced tumor shrinkage in models resistant to single-agent therapy. | ||
| diABZI | Colon (CT26) | Intravenous | Elicited strong anti-tumor activity with complete and lasting regression of established tumors. | |
| Breast (EMT6) | Intravenous | Conjugated to a nanobody, it stimulated robust T cell responses and enhanced therapeutic efficacy. | ||
| Glioma | Intravenous (in LNPs) | Synergized with radiotherapy to promote tumor regression. |
Table 2: Evidence of Immune Memory Induction
| STING Agonist | Cancer Model | Rechallenge Details | Outcome of Rechallenge | Citation(s) |
| ADU-S100 | Prostate (TRAMP-C2) | Cured mice were rechallenged with TRAMP-C2 cells on the contralateral flank. | 83% of cured mice remained tumor-free, indicating long-lasting systemic immunity. | |
| Breast (4T1), Melanoma (B16F1) | Tumor-free survivors were rechallenged with the same tumor cells. | A significant portion of mice that were cured by combination therapy with an anti-Tim-3 antibody were protected from tumor rechallenge. | ||
| MK-1454 | Colon (CT26) | Details on rechallenge experiments were mentioned but specific quantitative data was not provided in the abstracts. | Development of immunological memory was reported. | |
| diABZI | Colon (CT26) | Mice with complete tumor regression were rechallenged with the same tumor cells. | The search results indicate lasting tumor regression, implying the generation of immune memory, though specific rechallenge data is not detailed in the provided snippets. | |
| Glioma | Details on rechallenge experiments were mentioned but specific quantitative data was not provided in the abstracts. | Induced immunological memory against glioma when combined with radiotherapy. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for in vivo efficacy and immune memory studies with STING agonists.
In Vivo Tumor Model and Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
1. Animal Models and Cell Lines:
-
Mice: Typically, 6-8 week old immunocompetent mice such as C57BL/6 or BALB/c are used, depending on the syngeneic tumor model.
-
Cell Lines: Common murine cancer cell lines include CT26 (colon carcinoma), B16F10 (melanoma), 4T1 (breast cancer), and TRAMP-C1/C2 (prostate cancer). Cells are cultured under standard conditions.
2. Tumor Implantation:
-
A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³) before the initiation of treatment.
3. Treatment Administration:
-
Mice are randomized into treatment and control groups.
-
STING Agonist Formulation: The agonist is formulated in a suitable vehicle (e.g., saline, PBS, or a specific buffer).
-
Dosing and Schedule: The dose, frequency, and route of administration (intratumoral or intravenous) are critical parameters and vary between studies. For example, ADU-S100 has been administered intratumorally at doses of 30-50 µg per mouse, often in a cyclical regimen (e.g., every 2-3 days for a week).
4. Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly (e.g., every 1-2 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Survival: Mice are monitored for survival, and the study endpoint is typically defined by a maximum tumor volume (e.g., 2000 mm³) or other signs of morbidity.
Immune Memory (Tumor Rechallenge) Study
This protocol is designed to assess the presence of long-term, tumor-specific immune memory in mice that have been cured of their primary tumors by STING agonist therapy.
1. Primary Tumor Eradication:
-
Mice are treated with the STING agonist (as a monotherapy or in combination) as described in the efficacy study protocol.
-
Only mice that achieve complete and durable tumor regression (i.e., become tumor-free) are used for the rechallenge experiment.
2. Rechallenge:
-
Several weeks after the primary tumor has been cleared, the cured mice are rechallenged with a subcutaneous injection of the same tumor cell line.
-
The injection is typically performed on the contralateral (opposite) flank to assess systemic immunity.
-
A control group of age-matched, naïve mice (that have never been exposed to the tumor cells or treatment) are also injected with the same number of tumor cells.
3. Assessment of Protection:
-
Tumor growth is monitored in both the rechallenged and naïve control groups.
-
The absence of tumor growth or significantly delayed tumor growth in the rechallenged mice compared to the naïve controls is indicative of a protective, long-term immune memory.
Conclusion
The preclinical data for STING agonists such as ADU-S100, MK-1454, and diABZI demonstrate their potential to not only induce the regression of established tumors but also to establish a durable anti-tumor immune memory. This is a critical feature for a successful cancer immunotherapy, as it suggests the potential for long-term protection against disease recurrence. While the clinical translation of STING agonists has faced challenges, the robust preclinical evidence of their ability to generate long-lasting immunity continues to drive the development of next-generation agonists and novel combination strategies. Further research, including the identification of predictive biomarkers and optimization of delivery methods, will be essential to fully realize the therapeutic promise of this class of immunomodulatory agents.
References
- 1. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. ijvst.um.ac.ir [ijvst.um.ac.ir]
Safety Operating Guide
Personal protective equipment for handling STING agonist-11
Essential Safety and Handling Guide for STING Agonist-11
Disclaimer: This document provides safety and handling recommendations for this compound based on best laboratory practices and information available for structurally similar STING agonists. As of this writing, a specific Safety Data Sheet (SDS) for this compound (CAS Number: Unknown) is not publicly available.[1] Therefore, all personnel must handle this compound with the care required for a potentially hazardous substance of unknown toxicity. These guidelines should be supplemented by a risk assessment specific to your institution and experimental protocol.
Hazard Identification and Classification
Based on the hazard classification of similar STING agonists, such as STING agonist-14, this compound should be treated as a substance with the potential for the following hazards.[2]
| Hazard Classification (Based on STING agonist-14) | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Safety Data Sheet for STING agonist-14.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.[3][4]
| Task | Minimum Required PPE | Best Practice Recommendations |
| Handling Solid Compound (Weighing, Aliquoting) | - Safety glasses with side shields- Nitrile gloves- Lab coat- Long pants and closed-toe shoes | - Work within a chemical fume hood or powder containment hood to minimize inhalation risk.- Use anti-static tools.- Consider double-gloving. |
| Preparing Stock Solutions (Dissolving in solvent) | - Chemical splash goggles- Nitrile gloves- Lab coat- Long pants and closed-toe shoes | - Perform all work in a certified chemical fume hood.- Ensure a safety shower and eyewash station are immediately accessible. |
| Handling Dilute Solutions (Cell culture, in-vivo studies) | - Safety glasses- Nitrile gloves- Lab coat- Long pants and closed-toe shoes | - Handle within a biological safety cabinet (BSC) for sterile applications.- Change gloves immediately if contaminated. |
| Spill Cleanup & Waste Disposal | - Chemical splash goggles- Heavy-duty or double-layered nitrile gloves- Lab coat or disposable gown- Long pants and closed-toe shoes | - Refer to the specific spill cleanup protocol in Section 4.- A face shield may be necessary for larger spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place as recommended by the supplier, typically at -20°C for long-term storage.
-
Ensure the storage location is clearly labeled and accessible only to authorized personnel.
3.2. Preparation of Solutions
-
Pre-Operational Check: Ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of all unnecessary items. Confirm the location of the nearest eyewash station and safety shower.
-
Weighing: When handling the solid powder, perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Dissolving: Slowly add the solvent to the vial containing the STING agonist powder. Do not add the powder to the solvent, as this can increase the risk of dust generation. Cap the vial securely and mix by vortexing or inversion until fully dissolved.
3.3. Experimental Use
-
For in-vitro experiments, conduct all manipulations of STING agonist solutions within a Class II Biological Safety Cabinet (BSC) to maintain sterility and operator protection.
-
Avoid the creation of aerosols. Use filter tips for pipetting and avoid forceful ejection of liquids.
-
Do not eat, drink, or smoke in the laboratory where the compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
3.4. Spill Response
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., diatomite, universal binders).
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) to decontaminate the surface, followed by a soap and water wash.
-
Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Unused Compound/Stock Solutions: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Labware (Solid Waste): Dispose of all contaminated items, including pipette tips, tubes, gloves, and bench paper, in a dedicated hazardous waste container lined with a heavy-duty plastic bag.
-
Contaminated Sharps: Needles, syringes, or other sharps must be disposed of in a designated, puncture-proof sharps container for hazardous waste.
-
Aqueous Waste: Collect dilute aqueous solutions from experiments in a labeled hazardous aqueous waste container. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on drain disposal, which is generally not recommended without explicit approval.
Contact your institution's EHS office to arrange for the pickup and disposal of all generated hazardous waste.
Visualizations
The following diagrams illustrate the key biological pathway activated by this compound and the essential safety workflow for its handling.
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or exogenous agonists.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
